Alstolenine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H34N2O7 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
methyl (1R,10R,12S,13E)-13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3/b18-6-/t21-,23+,30-,31?/m0/s1 |
InChI Key |
VFYWKVVSDATOPJ-CQCARVIQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Alstonine's Enigmatic Antipsychotic Action: A Deep Dive into its CNS Mechanisms
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: Alstonine (B1665729), an indole (B1671886) alkaloid found in several medicinal plants, has emerged as a compelling candidate for novel antipsychotic drug development. Exhibiting a pharmacological profile akin to atypical antipsychotics, its mechanism of action within the central nervous system (CNS) deviates significantly from established drug classes, presenting a unique opportunity for therapeutic innovation. This technical guide provides a comprehensive overview of the current understanding of alstonine's CNS mechanism of action, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.
Core Pharmacological Characteristics
Alstonine demonstrates a distinct antipsychotic-like profile in preclinical models, effectively mitigating behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia.[1][2][3] A key distinguishing feature of alstonine is its lack of direct interaction with dopamine (B1211576) D1, D2, and serotonin (B10506) 5-HT2A receptors, which are the primary targets for typical and many atypical antipsychotic drugs.[1][2] This suggests a novel mechanism of action that circumvents the direct receptor blockade responsible for some of the undesirable side effects of current medications.
Quantitative Analysis of In-Vivo and In-Vitro Effects
The following tables summarize the key quantitative data from behavioral and neurochemical studies on alstonine.
Table 1: Behavioral Effects of Alstonine in Rodent Models
| Behavioral Model | Species | Alstonine Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| MK-801-Induced Hyperlocomotion | Mouse | 0.1 - 1.0 | Prevention of hyperlocomotion | [1] |
| MK-801-Induced Social Withdrawal | Mouse | 0.5 - 1.0 | Prevention of social interaction deficits | [2] |
| Haloperidol-Induced Catalepsy | Mouse | Not specified | Prevention of catalepsy | [3] |
| Amphetamine-Induced Lethality | Mouse | 0.5 - 2.0 | Prevention of lethality | [1] |
| Apomorphine-Induced Stereotypy | Mouse | Not specified | Inhibition of stereotypy | [3] |
Table 2: Neurochemical Effects of Alstonine
| Analytical Method | Brain Region | Alstonine Treatment | Analyte | Change | Reference |
| HPLC-ED | Frontal Cortex | 1.0 mg/kg i.p. | Dopamine (DA) | ↓ | [4] |
| HPLC-ED | Frontal Cortex | 1.0 mg/kg i.p. | DOPAC | ↑ | [4] |
| HPLC-ED | Striatum | 1.0 mg/kg i.p. | DOPAC | ↑ | [4] |
| HPLC-ED | Frontal Cortex | 1.0 mg/kg i.p. | Serotonin (5-HT) | ↑ | [4] |
| HPLC-ED | Frontal Cortex | 1.0 mg/kg i.p. | 5-HIAA | ↑ | [4] |
| HPLC-ED | Striatum | 1.0 mg/kg i.p. | 5-HIAA | ↑ | [4] |
Signaling Pathways and Molecular Mechanisms
Alstonine's antipsychotic effects appear to be mediated through a complex interplay of serotonergic, dopaminergic, and glutamatergic systems.
Serotonergic System Modulation
A crucial aspect of alstonine's mechanism is its interaction with the serotonergic system, specifically involving 5-HT2A and 5-HT2C receptors. While direct binding is not observed, the anxiolytic and antipsychotic-like effects of alstonine are blocked by the 5-HT2A/2C receptor antagonist, ritanserin, indicating an indirect modulatory role.[5] The observed increase in serotonin and its metabolite 5-HIAA further supports an enhancement of serotonergic transmission.[4]
Dopaminergic System Modulation
Alstonine appears to differentially affect various dopaminergic pathways. While it counteracts behaviors associated with mesolimbic dopamine hyperactivity (e.g., amphetamine-induced stereotypy), it does not induce catalepsy, a hallmark of nigrostriatal dopamine blockade.[1][3] Neurochemical analysis reveals an increase in the dopamine metabolite DOPAC in both the frontal cortex and striatum, without a corresponding change in HVA.[4] This suggests an increase in the intraneuronal catabolism of dopamine, potentially through modulation of dopamine uptake or vesicular storage, rather than a direct effect on dopamine receptors.
Glutamatergic System Interaction
Alstonine's ability to counteract the behavioral effects of the NMDA receptor antagonist MK-801 suggests an interaction with the glutamatergic system.[1] This effect is likely indirect, possibly mediated by its influence on the serotonergic system, as 5-HT2A receptors are known to modulate glutamatergic transmission.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of alstonine for various CNS receptors.
Methodology:
-
Membrane Preparation: Striatal and cortical tissues from rodents are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in assay buffer.
-
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2 and 5-HT2A) and varying concentrations of alstonine or a known competitor.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
Note: Specific concentrations of radioligands and incubation times vary depending on the receptor being studied.
Neurochemical Analysis by HPLC-ED
Objective: To quantify the levels of monoamines and their metabolites in specific brain regions following alstonine administration.
Methodology:
-
Sample Collection: Animals are administered alstonine (e.g., 1.0 mg/kg, i.p.) or vehicle. After a specified time (e.g., 30 minutes), animals are euthanized, and brain regions of interest (e.g., frontal cortex, striatum) are rapidly dissected and frozen.[4]
-
Sample Preparation: The brain tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) and centrifuged to precipitate proteins.[4]
-
HPLC-ED Analysis: The supernatant is injected into an HPLC system equipped with a reverse-phase column and an electrochemical detector.
-
Chromatographic Conditions: The mobile phase composition, flow rate, and column temperature are optimized for the separation of monoamines and their metabolites.
-
Detection: The electrochemical detector is set at an appropriate potential to oxidize the analytes of interest, generating a current that is proportional to their concentration.
-
Quantification: Analyte concentrations are determined by comparing their peak areas to those of external standards.
MK-801-Induced Hyperlocomotion
Objective: To assess the potential of alstonine to reverse psychosis-like locomotor hyperactivity.
Methodology:
-
Apparatus: A standard open-field arena equipped with infrared beams or a video tracking system to monitor locomotor activity.
-
Procedure: a. Animals are habituated to the testing room. b. Alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle is administered.[1] c. After a pre-treatment period (e.g., 30 minutes), MK-801 (e.g., 0.3 mg/kg, i.p.) or saline is administered. d. Following another interval (e.g., 30 minutes), the animal is placed in the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Locomotor activity parameters are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. researchgate.net [researchgate.net]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Alstonine Biosynthetic Pathway in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in various plant species, including those from the genera Alstonia, Catharanthus, and Rauvolfia.[1] This complex molecule has garnered significant interest from the scientific community due to its potential antipsychotic and anxiolytic properties.[1][2] Understanding the intricate biosynthetic pathway leading to alstonine is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core alstonine biosynthetic pathway, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the involved processes.
The Core Biosynthetic Pathway
The biosynthesis of alstonine originates from the convergence of the shikimate and the methylerythritol phosphate (B84403) (MEP) pathways, which provide the precursors tryptophan and secologanin (B1681713), respectively. The core pathway can be summarized in the following key enzymatic steps:
-
Tryptophan to Tryptamine (B22526): The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) .[3]
-
Formation of Strictosidine (B192452): Tryptamine then undergoes a Pictet-Spengler condensation reaction with the monoterpenoid secologanin to form the central precursor of all monoterpenoid indole alkaloids, strictosidine . This stereospecific reaction is catalyzed by Strictosidine Synthase (STR) .[4]
-
Deglycosylation of Strictosidine: Strictosidine is subsequently deglycosylated by Strictosidine β-D-Glucosidase (SGD) to yield a highly reactive aglycone.[5]
-
Formation of Tetrahydroalstonine (B1682762): The unstable strictosidine aglycone is then converted to the heteroyohimbine alkaloid tetrahydroalstonine . This reduction is catalyzed by Tetrahydroalstonine Synthase (THAS) , an alcohol dehydrogenase homolog.
-
Oxidation to Alstonine: The final step in the core pathway is the oxidation of tetrahydroalstonine to alstonine , a reaction catalyzed by the cytochrome P450 enzyme Alstonine Synthase (AS) .[6]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes and metabolites in the alstonine biosynthetic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Source Organism | Substrate(s) | Km | Vmax | kcat | Reference(s) |
| Tryptophan Decarboxylase (TDC) | Catharanthus roseus | L-Tryptophan | 7.5 x 10-5 M | Not Reported | Not Reported | [7] |
| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3 mM | Not Reported | Not Reported | [4] |
| Secologanin | 3.4 mM | Not Reported | Not Reported | [4] | ||
| Strictosidine β-D-Glucosidase (SGD) | Strychnos mellodora | Strictosidine | 0.21 mM | 2.38 pkat/µg | Not Reported | [4] |
| Tetrahydroalstonine Synthase (THAS) | Catharanthus roseus | Strictosidine Aglycone | Estimated ~100 µM | Not Reported | Estimated ~0.1 s-1 | |
| Alstonine Synthase (AS) | Catharanthus roseus | Tetrahydroalstonine | 19.6 µM | Not Reported | Not Reported | [6] |
Table 2: In Planta Metabolite Concentrations in Catharanthus roseus
| Metabolite | Plant Tissue/Culture Condition | Concentration Range | Reference(s) |
| Strictosidine | Transgenic cell cultures | Up to 200 mg/L | |
| Tetrahydroalstonine | Cell cultures expressing CjMDR1 | Significantly higher accumulation upon feeding | [8] |
| Alstonine | Not specifically reported | Not Reported | |
| Ajmalicine (B1678821) (related heteroyohimbine) | Cambial Meristematic Cells (CMCs) | ~1.78 mg/g | [9] |
| Catharanthine (related indole alkaloid) | Cambial Meristematic Cells (CMCs) | ~18.77-fold higher than in Dedifferentiated Cells (DDCs) | [9] |
| Vindoline (related indole alkaloid) | Leaves (treated with 0.1 µg/mL 3 kDa chitooligosaccharides) | 1.88 mg/g dry weight | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Tryptophan Decarboxylase (TDC) Activity Assay
This protocol is based on the direct fluorometry of tryptamine produced from the enzymatic reaction.
Materials:
-
Enzyme extract (from Catharanthus roseus tissues or cell cultures)
-
L-tryptophan solution
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Spectrofluorometer
Procedure:
-
Prepare the reaction mixture containing the enzyme extract, L-tryptophan, and phosphate buffer.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH) to raise the pH to >11.
-
Extract the tryptamine produced into an equal volume of ethyl acetate by vigorous vortexing.
-
Centrifuge to separate the phases.
-
Measure the fluorescence of the ethyl acetate phase using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.
-
Quantify the amount of tryptamine produced by comparing the fluorescence reading to a standard curve of known tryptamine concentrations.
Protocol 2: Strictosidine Synthase (STR) Activity Assay (HPLC-based)
This protocol allows for the simultaneous monitoring of strictosidine formation and tryptamine consumption.[9]
Materials:
-
Enzyme extract
-
Tryptamine solution
-
Secologanin solution
-
Phosphate buffer (pH 6.8)
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Prepare the reaction mixture containing the enzyme extract, tryptamine, secologanin, and phosphate buffer.
-
Incubate the mixture at 30°C for a specific time.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by HPLC.
-
Monitor the formation of strictosidine and the decrease in tryptamine by UV absorbance (e.g., at 280 nm) or fluorescence detection (excitation at 280 nm, emission at 350 nm for tryptamine).
-
Quantify the products and substrates by comparing their peak areas to those of known standards.
Protocol 3: Strictosidine β-D-Glucosidase (SGD) Activity Assay
This assay is based on monitoring the disappearance of the substrate strictosidine using HPLC or LC-MS.[11]
Materials:
-
Enzyme extract (e.g., cell-free lysate of E. coli expressing SGD)
-
Strictosidine solution (or total alkaloid extract containing strictosidine)
-
Citrate/phosphate buffer (pH 6.0)
-
Methanol
-
HPLC or LC-MS system
Procedure:
-
Prepare the reaction mixture containing the enzyme extract and strictosidine in the citrate/phosphate buffer.
-
Incubate the mixture at 30°C for 1 hour.
-
Terminate the reaction by adding 2 volumes of methanol.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant by HPLC or LC-MS.
-
Monitor the peak corresponding to strictosidine. The decrease in the peak area or intensity compared to a control reaction (without the active enzyme) indicates SGD activity.
Protocol 4: Tetrahydroalstonine Synthase (THAS) Activity Assay (LC-MS based)
Due to the instability of the substrate (strictosidine aglycone), an in-situ generation approach is often employed.
Materials:
-
Purified Strictosidine β-D-Glucosidase (SGD)
-
Purified Tetrahydroalstonine Synthase (THAS)
-
Strictosidine
-
NADPH
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
LC-MS system
Procedure:
-
First, generate the strictosidine aglycone in situ by incubating strictosidine with SGD in the reaction buffer for approximately 10 minutes.
-
Initiate the THAS reaction by adding the purified THAS enzyme and NADPH to the mixture.
-
Incubate at 30°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., cold methanol or acetonitrile).
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant using an LC-MS system to detect and quantify the formation of tetrahydroalstonine. Separation of isomers like ajmalicine and tetrahydroalstonine can be achieved using a suitable column and gradient.[7]
Protocol 5: Alstonine Synthase (AS) Activity Assay
This assay involves monitoring the conversion of tetrahydroalstonine to alstonine.
Materials:
-
Microsomal fraction containing Alstonine Synthase
-
Tetrahydroalstonine
-
NADPH
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
HPLC or LC-MS system
Procedure:
-
Prepare the reaction mixture containing the microsomal fraction, tetrahydroalstonine, and NADPH in the buffer solution.
-
Incubate the mixture at a suitable temperature (e.g., 30°C).
-
Take aliquots at different time points and stop the reaction (e.g., by adding cold acetonitrile).
-
Centrifuge the samples.
-
Analyze the supernatant by HPLC or LC-MS to monitor the formation of alstonine and the decrease of tetrahydroalstonine.
Visualizations
Alstonine Biosynthetic Pathway
Caption: Core biosynthetic pathway of alstonine from L-tryptophan and secologanin.
Experimental Workflow for THAS Activity Assay```dot
References
- 1. sabraojournal.org [sabraojournal.org]
- 2. Overexpression of tryptophan decarboxylase and strictosidine synthase enhanced terpenoid indole alkaloid pathway activity and antineoplastic vinblastine biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering dynamic plant enzyme complexes in yeast for novel alkaloid pathway identification from a medicinal plant kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Alstonine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine is a pentacyclic indole (B1671886) alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuropsychopharmacology. It is considered a putative antipsychotic agent and has been identified as a major component in various traditional plant-based remedies. This technical guide provides an in-depth overview of the natural sources of Alstonine, detailed methodologies for its isolation and purification, and an exploration of its molecular signaling pathways.
Natural Sources and Distribution
Alstonine is found in a variety of plant species, primarily within the Apocynaceae family. These plants are geographically distributed across tropical and subtropical regions of Asia, Africa, and Australia. The concentration of Alstonine can vary depending on the plant species, the specific part of the plant utilized, and the geographical location of its growth.
| Plant Species | Family | Plant Part | Reported Alkaloid Content/Yield | Geographical Distribution |
| Alstonia scholaris | Apocynaceae | Leaves, Bark | Total alkaloid content in methanolic leaf extract reported as 15.52 mg/g (crude) and 13.6 mg/g (purified).[1] | Southeast Asia, Indian subcontinent, Australia[2] |
| Alstonia boonei | Apocynaceae | Stem Bark | Not specified for Alstonine, but a source of various indole alkaloids. | West Africa |
| Rauwolfia vomitoria | Apocynaceae | Root Bark | A known source of Alstonine, though specific yield percentages are not consistently reported. | Tropical Africa |
| Rauwolfia serpentina | Apocynaceae | Roots | Contains a complex mixture of indole alkaloids, including Alstonine. | Indian subcontinent, East Asia |
| Catharanthus roseus | Apocynaceae | Whole Plant | Contains over 130 different alkaloids; Alstonine is present but not a major component. | Native to Madagascar, now pantropical |
| Picralima nitida | Apocynaceae | Seeds, Pods | Alkaloid content of seed and pod extracts reported to be 6% and 7.6%, respectively.[3] | West and Central Africa |
Isolation and Purification Protocols
The isolation of Alstonine from its natural sources involves a multi-step process of extraction and purification. The following protocols provide both a general and a specific, highly efficient methodology.
General Protocol for Indole Alkaloid Extraction
This protocol outlines a conventional acid-base extraction method applicable to various plant materials for the isolation of indole alkaloids like Alstonine.[4][5]
-
Sample Preparation: The selected plant material (e.g., dried and powdered leaves, bark, or roots) is the starting point.
-
Defatting: The powdered plant material is first extracted with a non-polar solvent, such as petroleum ether or hexane, to remove fats, oils, and other lipophilic compounds. This step is crucial for cleaner subsequent extractions.
-
Acidic Extraction: The defatted plant material is then macerated or percolated with a dilute acidic solution (e.g., 1-5% hydrochloric acid or acetic acid in water or ethanol). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous or alcoholic solution as their corresponding salts.
-
Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 8-10. This deprotonates the alkaloid salts, converting them back to their free base form. The aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. The free base alkaloids will partition into the organic layer.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield a crude alkaloid extract.
-
Purification: The crude extract, which is a mixture of various alkaloids, is then subjected to further purification using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), can be employed to isolate pure Alstonine.
Specific Protocol: pH-Zone-Refining Countercurrent Chromatography for Picralima nitida
A highly efficient method for the preparative separation of alkaloids from the rind of Picralima nitida utilizes pH-zone-refining countercurrent chromatography (CCC).[6]
-
Solvent System: A two-phase solvent system is prepared, typically composed of methyl tert-butyl ether (MtBE), acetonitrile, and water.
-
Stationary and Mobile Phases: A retainer, such as triethylamine (B128534) (TEA), is added to the upper organic stationary phase. An eluter, such as hydrochloric acid (HCl), is added to the aqueous mobile phase.
-
Chromatographic Separation: The crude alkaloid extract from P. nitida is introduced into the CCC instrument. The separation is based on the differential partitioning of the alkaloids between the two liquid phases as the mobile phase moves through the stationary phase. The pH gradient created by the retainer and eluter allows for the separation of alkaloids with different pKa values.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by methods such as TLC or HPLC to identify those containing pure Alstonine.
Experimental Workflow for Alstonine Isolation
The following diagram illustrates a general workflow for the isolation of Alstonine from a plant source.
Signaling Pathways of Alstonine's Antipsychotic Action
The antipsychotic effects of Alstonine are believed to be mediated through its interaction with serotonergic and, indirectly, dopaminergic systems. Unlike typical antipsychotics that directly block dopamine (B1211576) D2 receptors, Alstonine exhibits a more complex mechanism of action.[7]
Alstonine is suggested to act as an antagonist or inverse agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This coupling initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9]
The modulation of these serotonergic pathways by Alstonine is thought to indirectly influence dopamine and glutamate (B1630785) neurotransmission. By acting on 5-HT2A/2C receptors, Alstonine can modulate the release of dopamine in different brain regions, which is a key aspect of its atypical antipsychotic profile.[7] Furthermore, this serotonergic modulation can also impact glutamatergic neurotransmission, which is implicated in the pathophysiology of schizophrenia.[10]
The following diagram illustrates the proposed signaling pathway for Alstonine's antipsychotic action.
Conclusion
Alstonine presents a promising avenue for the development of novel antipsychotic drugs with a potentially atypical mechanism of action, which may offer advantages over existing treatments. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation, and a model of its proposed signaling pathways. Further research is warranted to fully elucidate its pharmacological profile, establish definitive quantitative yields from various natural sources, and optimize isolation techniques for large-scale production. The information compiled herein serves as a valuable resource for researchers and professionals dedicated to the exploration and development of new therapeutic agents from natural products.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
physical and chemical properties of Alstonine
An In-depth Technical Guide to the Physical and Chemical Properties of Alstonine (B1665729)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine is a pentacyclic indole (B1671886) alkaloid identified as a key constituent in various medicinal plants, including those from the Alstonia, Catharanthus, and Rauwolfia genera.[1][2] Traditionally used in Nigerian ethnomedicine to treat mental illnesses, alstonine has garnered significant scientific interest for its unique pharmacological profile.[2] Preclinical studies have demonstrated its potential as an atypical antipsychotic, anxiolytic, and anticancer agent.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of alstonine, detailed experimental protocols for its biological evaluation, and a summary of its mechanism of action, with a focus on its interaction with serotonergic and glutamatergic systems. All quantitative data are summarized for clarity, and key methodologies and pathways are visualized.
Chemical and Physical Properties
Alstonine is a complex heterocyclic compound, classified as a zwitterion and a methyl ester.[3] It is commercially available as a yellow powder and requires specific storage conditions to ensure stability.
Structural and General Properties
The fundamental structural and identifying properties of alstonine are presented in Table 1. The molecular formula and weight are based on its zwitterionic form as documented in comprehensive chemical databases.
Table 1: General and Structural Properties of Alstonine
| Property | Value | Citation(s) |
| IUPAC Name | methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | [3] |
| Synonyms | Alstonin, 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyl-20alpha-oxayohimbanium | [3] |
| CAS Number | 642-18-2 | [3] |
| Molecular Formula | C₂₁H₂₀N₂O₃ | [3] |
| Molecular Weight | 348.4 g/mol | [3] |
| Appearance | Yellow powder | [4] |
Physicochemical Data
Quantitative physicochemical data for alstonine are crucial for experimental design, formulation, and pharmacokinetic studies. Table 2 summarizes the available data.
Table 2: Physicochemical Properties of Alstonine
| Property | Value | Citation(s) |
| Melting Point | Not available in searched literature. | |
| pKa | Not available in searched literature. | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |
| Storage Conditions | 0°C (short term), -20°C (long term), desiccated. | |
| Purity (Commercially) | ≥98% by HPLC |
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of alstonine. While 1D- and 2D-NMR and mass spectrometry are the primary methods used for its characterization, detailed public data with complete peak assignments are sparse.[1]
Table 3: Spectroscopic Data for Alstonine
| Spectrum Type | Data | Citation(s) |
| ¹H-NMR | A representative spectrum has been published showing characteristic signals in both the aromatic and aliphatic regions.[5] | [5] |
| ¹³C-NMR | Not available in searched literature. | |
| Mass Spectrometry | The molecular ion (M+) peak is observed at m/e 336 for a related compound, alstonerine, suggesting similar fragmentation behavior. | |
| Infrared (IR) | Not available in searched literature. |
Mechanism of Action & Signaling Pathways
Alstonine exhibits a unique antipsychotic-like profile that distinguishes it from typical and most atypical antipsychotics. Its mechanism is not predicated on direct dopamine (B1211576) D₂ receptor antagonism.[2] Instead, its effects are primarily mediated through an indirect modulation of the serotonergic system, specifically involving 5-HT₂A and 5-HT₂C receptors, which in turn influences glutamatergic neurotransmission.
Indirect Modulation of 5-HT₂A/C Receptors
While binding assays have not shown a significant direct interaction between alstonine and 5-HT₂A/C receptors, the behavioral effects of alstonine are consistently blocked by 5-HT₂A/C antagonists like ritanserin.[2][2] This strongly suggests an indirect mechanism of action, where alstonine may act on an upstream target that subsequently modulates the activity of these serotonin (B10506) receptors. This modulation is central to its anxiolytic and antipsychotic-like properties.[2]
Downstream Effects on Glutamatergic System
A key consequence of alstonine's activity is the modulation of the glutamate (B1630785) system. Similar to the atypical antipsychotic clozapine (B1669256), alstonine indirectly inhibits the reuptake of glutamate in hippocampal slices. This effect is dependent on functional 5-HT₂A and 5-HT₂C receptors. This action may help ameliorate the glutamatergic hypofunction implicated in the cognitive and negative symptoms of schizophrenia. The ability of alstonine to counteract the behavioral effects of the NMDA receptor antagonist MK-801 further supports its role in modulating the glutamate system.[1]
Caption: Alstonine's proposed indirect signaling mechanism.
Experimental Protocols
The following protocols are representative of the key assays used to characterize the antipsychotic-like and neurochemical effects of alstonine.
Glutamate Uptake Assay in Acute Hippocampal Slices
This protocol is adapted from methodologies used to assess the effects of psychoactive compounds on glutamate transport.
Objective: To measure the effect of alstonine on the rate of [³H]-glutamate uptake in ex vivo hippocampal tissue.
Materials:
-
McIlwain tissue chopper
-
24-well culture plates
-
Hepes-buffered saline solution (120mM NaCl, 2mM KCl, 1mM CaCl₂, 1mM MgSO₄, 1mM KH₂PO₄, 10mM glucose, 25 mM Hepes, pH 7.4)
-
Hank's Balanced Salt Solution (HBSS)
-
L-[2,3-³H]-glutamate (radioligand) and unlabeled L-glutamate
-
Alstonine, clozapine (positive control), haloperidol (B65202) (negative control)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Slice Preparation: Sacrifice adult male mice and rapidly dissect the hippocampi in ice-cold buffer. Slice the hippocampi into 0.3 mm transverse sections using a McIlwain tissue chopper.
-
Stabilization: Transfer slices to a 24-well plate containing 0.3 mL of Hepes-buffered saline per well. Allow slices to stabilize for 2 hours at room temperature, changing the medium every 15 minutes.
-
Drug Incubation: After stabilization, add the test compounds (e.g., alstonine at 1, 10, 100 µM; clozapine at 10, 100 µM; haloperidol at 10 µM) to the wells. Incubate for 1 hour at 30°C.
-
Uptake Assay:
-
Replace the incubation medium with pre-warmed HBSS.
-
Initiate the uptake assay by adding HBSS containing 0.1 mM unlabeled L-glutamate and 0.66 µCi/mL L-[³H]-glutamate.
-
Incubate for a precise duration (e.g., 10 minutes) at 35°C.
-
-
Termination & Lysis: Terminate the uptake by rapidly washing the slices with ice-cold HBSS. Lyse the cells to release the internalized radioligand.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express results as a percentage of the control (vehicle-treated) uptake.
Caption: Experimental workflow for the glutamate uptake assay.
MK-801-Induced Hyperlocomotion Assay
This assay is a widely used animal model to screen for antipsychotic potential, particularly for compounds that may act via non-dopaminergic pathways.[1]
Objective: To assess the ability of alstonine to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801.
Materials:
-
Adult male mice (e.g., C57BL/6 strain)
-
Open field arena (e.g., 50 x 50 x 33 cm) equipped with automated photobeam tracking or video tracking software (e.g., Ethovision)
-
Alstonine (0.1, 0.5, 1.0 mg/kg, i.p.)
-
MK-801 (Dizocilpine maleate; e.g., 0.15 mg/kg, i.p.)
-
Vehicle (e.g., saline)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment begins.
-
Pre-treatment: Administer alstonine (or vehicle) via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes before the MK-801 challenge.
-
Induction of Hyperlocomotion: Administer MK-801 (or vehicle) via i.p. injection.
-
Habituation/Test:
-
Data Recording: Use an automated system to record the total distance traveled, time spent mobile, and other locomotor parameters.
-
Data Analysis: Compare the locomotor activity of the alstonine-treated groups to the vehicle- and MK-801-only control groups. Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in MK-801-induced activity by alstonine indicates antipsychotic-like potential.
Conclusion
Alstonine is a promising indole alkaloid with a distinct pharmacological profile that differentiates it from conventional antipsychotic agents. Its mechanism, centered on the indirect modulation of 5-HT₂A/C receptors and subsequent effects on the glutamatergic system, presents a novel avenue for the development of therapeutics for neuropsychiatric disorders. The data and protocols compiled in this guide serve as a technical resource for researchers aiming to further investigate the chemical properties and biological activities of this unique natural product. Further research is warranted to fully elucidate its molecular targets and to obtain comprehensive spectral data for complete characterization.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Alstonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid with significant potential in the field of neuropharmacology, exhibiting promising antipsychotic-like properties. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of alstonine, intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development. This document details the structural features, stereochemical configuration, and spectroscopic properties of alstonine. Furthermore, it outlines an experimental protocol for its isolation and purification and illustrates its key signaling pathways.
Molecular Structure
Alstonine is a complex heterocyclic compound belonging to the yohimbine (B192690) group of indole alkaloids. Its molecular formula is C₂₁H₂₀N₂O₃, with a molar mass of 348.4 g/mol .[1] The core structure is a pentacyclic system comprising an indole nucleus fused to a quinolizidine (B1214090) moiety, which in turn is fused to a pyran ring.
The systematic IUPAC name for alstonine is methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate.[1] The presence of the indole ring is a key feature, contributing to its interaction with various biological targets. The structure also features a methyl ester group, which is crucial for its chemical reactivity and potential for derivatization.
Table 1: Chemical Identifiers and Properties of Alstonine
| Property | Value |
| Molecular Formula | C₂₁H₂₀N₂O₃ |
| Molar Mass | 348.4 g/mol [1] |
| IUPAC Name | methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate[1] |
| CAS Number | 642-18-2[1] |
| PubChem CID | 441979[1] |
| InChI | InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1[2] |
| SMILES | C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC[1] |
Stereochemistry
The stereochemistry of alstonine is complex, with multiple chiral centers that define its three-dimensional shape and biological activity. The IUPAC name specifies the stereoisomers as (19α,20α), which refers to the relative configuration of the substituents on the pyran ring.[2] The InChI and SMILES strings also encode the specific stereochemical configuration of the molecule.[1][2]
While a definitive single-crystal X-ray diffraction analysis for alstonine was not identified in the surveyed literature, X-ray crystallographic data for the related compound tetrahydroalstonine (B1682762) confirms the stereochemical assignments within the yohimbine alkaloid family.[3] The absolute configuration of alstonine is crucial for its specific interactions with biological targets, such as the serotonin (B10506) 5-HT2A and 5-HT2C receptors.
Spectroscopic Data
The structural elucidation of alstonine has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within the alstonine molecule. While a comprehensive, citable table of specific chemical shifts and coupling constants was not available in the public literature reviewed, representative spectra have been published.[4][5] The proton NMR spectrum typically shows characteristic signals for the aromatic protons of the indole ring, the olefinic proton of the pyran ring, the methoxy (B1213986) group of the ester, and the aliphatic protons of the quinolizidine and pyran rings. The ¹³C NMR spectrum complements this by providing information on all 21 carbon atoms in the molecule.
3.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in alstonine. Characteristic absorption bands would be expected for the following functional groups:
Table 2: Expected Infrared Absorption Bands for Alstonine
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (indole) | ~3400 |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~2950-2850 |
| C=O (ester) | ~1730 |
| C=C (aromatic and pyran) | ~1600-1450 |
| C-O (ester and ether) | ~1250-1050 |
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of alstonine. Under electrospray ionization (ESI), alstonine typically forms a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can be used for structural confirmation. The fragmentation of indole alkaloids is complex and can involve cleavages of the various rings in the pentacyclic structure.[6][7][8]
Experimental Protocols: Isolation and Purification of Alstonine
Alstonine can be isolated from various plant sources, most notably from the fruit rinds of Picralima nitida.[9] A common and effective method for its purification is pH-zone-refining countercurrent chromatography.[9][10]
4.1. General Overview of the Protocol
The following protocol provides a general methodology for the isolation and purification of alstonine from Picralima nitida.
4.1.1. Extraction
-
Dried and powdered fruit rinds of Picralima nitida are subjected to extraction with a suitable solvent, such as ethanol.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
4.1.2. pH-Zone-Refining Countercurrent Chromatography
-
A two-phase solvent system is prepared, typically composed of methyl tert-butyl ether (MtBE), acetonitrile, and water (e.g., in a 2:2:3 v/v ratio).[9]
-
A retainer, such as triethylamine (B128534) (TEA), is added to the organic stationary phase, and an eluter, such as hydrochloric acid (HCl), is added to the aqueous mobile phase.[9]
-
The crude extract is dissolved in a suitable solvent and introduced into the countercurrent chromatography system.
-
The separation is performed by pumping the mobile phase through the stationary phase, allowing for the partitioning of the components based on their pKa values and partition coefficients.
-
Fractions are collected and monitored by an appropriate method, such as UV-Vis spectroscopy.
-
Fractions containing alstonine are identified, pooled, and concentrated.
4.1.3. Purity Assessment
-
The purity of the isolated alstonine can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
-
Structural confirmation is then carried out using spectroscopic methods (NMR, MS, IR) as described above.
Signaling Pathways of Alstonine
Alstonine's antipsychotic-like effects are believed to be mediated through its interaction with serotonergic and glutamatergic systems.[2] Specifically, it has been shown to be an antagonist at 5-HT2A and 5-HT2C receptors and to indirectly inhibit the reuptake of glutamate (B1630785).[2][11]
5.1. Interaction with 5-HT2A/C Receptors
Alstonine's antagonism of 5-HT2A and 5-HT2C receptors is a key aspect of its mechanism of action.[11] These G-protein coupled receptors are involved in a variety of neuronal processes, and their modulation is a common target for antipsychotic drugs.
Caption: Alstonine's antagonism of 5-HT2A/C receptors.
5.2. Indirect Inhibition of Glutamate Reuptake
Alstonine has been shown to indirectly inhibit the reuptake of glutamate in hippocampal slices.[2] This effect is dependent on the presence of functional 5-HT2A and 5-HT2C receptors.[2] The precise molecular mechanism by which alstonine modulates glutamate transporters is still under investigation, but it is believed to contribute to its antipsychotic profile by enhancing glutamatergic neurotransmission.
Caption: Alstonine's indirect inhibition of glutamate reuptake.
Conclusion
Alstonine represents a promising lead compound in the development of novel antipsychotic agents. Its complex molecular structure and specific stereochemistry are fundamental to its biological activity. This guide has provided a detailed overview of the structural and stereochemical features of alstonine, along with an outline of its isolation and the key signaling pathways it modulates. Further research, particularly in obtaining high-resolution crystal structures and detailed quantitative spectroscopic data, will be invaluable for advancing the development of alstonine-based therapeutics.
References
- 1. Alstonine | C21H20N2O3 | CID 441979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alstonine - Wikipedia [en.wikipedia.org]
- 3. Tetrahydroalstonine | C21H24N2O3 | CID 72340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. scispace.com [scispace.com]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine: From Traditional Remedy to a Novel Antipsychotic Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has a rich history rooted in traditional African medicine, particularly in Nigeria, where it has been a key component of remedies for mental illness.[1] This technical guide provides a comprehensive overview of the historical discovery, traditional use, and modern pharmacological understanding of Alstonine. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique natural product. The guide details its ethnobotanical origins, the scientific journey to elucidate its structure and function, and its complex mechanism of action as a potential atypical antipsychotic. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols for its isolation and key pharmacological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.
Historical Discovery and Traditional Use
The journey of Alstonine from a traditional remedy to a subject of modern scientific inquiry is a classic example of ethnopharmacology. For centuries, traditional healers in West Africa have utilized plants containing Alstonine to treat a variety of ailments.
Ethnobotanical Roots
Alstonine is predominantly found in several species of the Apocynaceae family, including:
In Nigerian traditional medicine, decoctions and extracts of these plants, particularly Rauvolfia vomitoria and Alstonia boonei, have been widely used to manage psychosis, agitation, and other mental health disorders.[3][4][6][7][8] The use of Rauvolfia vomitoria for mental illness by Nigerian native doctors has been documented for an extensive period.[6] Beyond mental health, these plants have also been traditionally used to treat fever, malaria, insomnia, rheumatism, and convulsions.[1][2][9] The bark of Alstonia boonei, known as "God's tree" or "Onyame dua" in some West African communities, is a well-known component of traditional remedies.[9][10][11]
Scientific Discovery
Physicochemical Properties
A summary of the key physicochemical properties of Alstonine is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C21H20N2O3 | [12] |
| Molar Mass | 348.4 g/mol | [12] |
| IUPAC Name | methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | [12] |
| CAS Number | 642-18-2 | [12] |
Pharmacological Activity and Mechanism of Action
Alstonine exhibits a unique pharmacological profile, with its most prominent activity being its potential as an atypical antipsychotic. It also possesses anxiolytic and anticancer properties.
Antipsychotic Activity
Preclinical studies in rodent models have demonstrated that Alstonine has a clear antipsychotic-like profile.[1][13] Unlike typical and many atypical antipsychotics, Alstonine's mechanism of action does not appear to involve direct binding to dopamine (B1211576) D1 or D2 receptors.[6][13] Instead, its antipsychotic effects are believed to be mediated through a more complex interplay of neurotransmitter systems.
Key findings from preclinical studies:
-
Inhibition of Amphetamine-Induced Behaviors: Alstonine effectively inhibits amphetamine-induced lethality and stereotypy in mice, with active intraperitoneal doses ranging from 0.5 to 2.0 mg/kg.[1]
-
Inhibition of Apomorphine-Induced Stereotypy: It also attenuates stereotyped behavior induced by the dopamine agonist apomorphine.[13]
-
Potentiation of Barbiturate-Induced Sleep: Alstonine potentiates sleeping time induced by barbiturates, a characteristic shared by many antipsychotic agents.[13]
-
Prevention of Haloperidol-Induced Catalepsy: A key feature of its atypical profile is the prevention of catalepsy induced by the typical antipsychotic haloperidol.[13]
The antipsychotic effects of Alstonine are primarily attributed to its interaction with the serotonergic and glutamatergic systems.
Evidence strongly suggests the involvement of serotonin (B10506) 5-HT2A and 5-HT2C receptors in Alstonine's mechanism of action.[14][15] The anxiolytic and some antipsychotic-like effects of Alstonine are blocked by the 5-HT2A/2C receptor antagonist, ritanserin.[1] It is suggested that Alstonine may act as a 5-HT2A/C inverse agonist.[5][16]
While Alstonine does not directly bind to dopamine D1 or D2 receptors, it indirectly modulates dopaminergic neurotransmission.[17] Acute treatment with Alstonine has been shown to increase dopamine uptake in mouse striatal synaptosomes.[17] This suggests a novel mechanism for an antipsychotic agent, differing from the receptor blockade strategy of conventional drugs.
Alstonine also appears to interfere with the glutamatergic system, which is implicated in the pathophysiology of schizophrenia. It has been shown to reverse the behavioral effects induced by the NMDA receptor antagonist MK-801. However, preliminary neurochemical analyses suggest that Alstonine does not directly interfere with glutamate (B1630785) release. It is hypothesized that the modulation of the glutamatergic system by Alstonine may be an indirect effect mediated through its actions on the serotonergic system.
Anxiolytic Activity
Alstonine has demonstrated clear anxiolytic properties in preclinical models. This anxiolytic activity is mediated by 5-HT2A/2C serotonin receptors, further supporting the central role of this receptor system in Alstonine's neuropsychopharmacological effects.
Anticancer and Antiplasmodial Activity
In addition to its effects on the central nervous system, Alstonine has shown potential as an anticancer and antiplasmodial agent. It has been reported to inhibit DNA synthesis in cancerous tissues by forming an alkaloid-cancer DNA complex. In vitro studies have also demonstrated its potent activity against Plasmodium falciparum, the parasite responsible for malaria, with IC50 values as low as 0.048 µM against the D6 strain and 0.109 µM against the W2 strain in a 72-hour assay.[18]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of Alstonine.
Table 2: In Vivo Antipsychotic-like Activity of Alstonine
| Assay | Species | Route | Effective Dose Range | Effect | Reference |
| Amphetamine-induced lethality | Mouse | i.p. | 0.5 - 2.0 mg/kg | Prevention of lethality | [1] |
| MK-801-induced hyperlocomotion | Mouse | i.p. | 0.1 - 1.0 mg/kg | Prevention of hyperlocomotion | [1] |
Table 3: In Vitro Antiplasmodial Activity of Alstonine
| P. falciparum Strain | Assay Duration | IC50 (µM) | Reference |
| D6 (chloroquine-sensitive) | 72 hours | 0.048 | [18] |
| W2 (chloroquine-resistant) | 72 hours | 0.109 | [18] |
| K1 (chloroquine-resistant) | 48 hours | > 30 | [18] |
Experimental Protocols
Isolation of Alstonine by pH-Zone-Refining Counter-Current Chromatography
A detailed protocol for the isolation of Alstonine from plant material, such as the fruit rind of Picralima nitida, using pH-zone-refining counter-current chromatography (CCC) is outlined below. This technique separates compounds based on their pKa and hydrophobicity.[5][16][19][20][21][22][23]
5.1.1. Materials and Reagents
-
Dried and powdered plant material (e.g., fruit rind of P. nitida)
-
Methyl tert-butyl ether (MtBE)
-
Acetonitrile (ACN)
-
Deionized water
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl)
-
High-speed counter-current chromatograph
5.1.2. Procedure
-
Solvent System Preparation: Prepare a two-phase solvent system composed of methyl tert-butyl ether (MtBE), acetonitrile, and water in a 2:2:3 v/v ratio.[5]
-
Stationary Phase Preparation: To the upper organic phase, add triethylamine (TEA) to a final concentration of 10 mM. This will serve as the retainer.[21]
-
Mobile Phase Preparation: To the lower aqueous phase, add hydrochloric acid (HCl) to a final concentration of 5-10 mM. This will serve as the eluter.[21][23]
-
Sample Preparation: Extract the powdered plant material with an appropriate solvent (e.g., ethanol). Evaporate the solvent to obtain a crude extract. Dissolve the crude extract in a mixture of the stationary and mobile phases.
-
CCC Separation:
-
Fill the CCC column with the stationary phase.
-
Inject the sample solution.
-
Pump the mobile phase through the column at a specific flow rate (e.g., 2 mL/min).[21]
-
Set the rotation speed of the centrifuge (e.g., 850 rpm).[21]
-
Monitor the effluent using a UV detector (e.g., at 254 nm) and a pH meter.[21]
-
Collect fractions as the pH of the eluate changes, indicating the elution of different compounds.
-
-
Fraction Analysis and Purification: Analyze the collected fractions using techniques such as HPLC or TLC to identify the fractions containing Alstonine. Pool the pure fractions and evaporate the solvent to obtain purified Alstonine.
Dopamine Transporter (DAT) Uptake Assay
This protocol describes an in vitro assay to measure the effect of Alstonine on dopamine uptake by the dopamine transporter (DAT), which can be performed using cell lines transiently or stably expressing DAT.[24][25]
5.2.1. Materials and Reagents
-
Cell line expressing DAT (e.g., COS-7 or MDCK cells)
-
96-well cell culture plates
-
Assay buffer (e.g., PBS with calcium and magnesium)
-
Radiolabeled dopamine (e.g., [3H]dopamine)
-
Unlabeled dopamine
-
Alstonine
-
Scintillation cocktail
-
Microplate scintillation counter
5.2.2. Procedure
-
Cell Plating: Seed the DAT-expressing cells in a 96-well plate at a suitable density (e.g., 20,000 cells per well for transiently transfected COS-7 cells).[25]
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add assay buffer containing either vehicle or different concentrations of Alstonine to the wells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.[25]
-
-
Initiation of Dopamine Uptake:
-
Prepare dilutions of radiolabeled dopamine mixed with unlabeled dopamine to achieve the desired final concentrations.
-
Add the dopamine solution to the wells to initiate the uptake.
-
Incubate for a precise duration (e.g., 10 minutes) at room temperature. The timing is critical for accurate velocity measurements.[25]
-
-
Termination of Uptake:
-
Rapidly wash the cells twice with ice-cold assay buffer to stop the uptake.[25]
-
-
Quantification of Uptake:
-
Lyse the cells and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.[25]
-
-
Data Analysis: Calculate the percentage of dopamine uptake inhibition by Alstonine compared to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
Alstonine stands as a compelling example of a natural product with significant therapeutic potential, bridging the gap between traditional medicine and modern pharmacology. Its unique antipsychotic profile, characterized by a lack of direct dopamine receptor antagonism and a complex interplay with serotonergic and glutamatergic systems, offers a promising avenue for the development of novel treatments for psychiatric disorders. The traditional use of Alstonine-containing plants for mental health provides a strong foundation for its clinical investigation, suggesting potential bioavailability and a degree of safety.[1]
Future research should focus on several key areas:
-
Elucidation of the complete historical discovery: A thorough review of older chemical literature is needed to definitively identify the original researchers and publications detailing the first isolation and structural elucidation of Alstonine.
-
Comprehensive in vitro pharmacological profiling: Determining the binding affinities (Ki values) and functional activities (EC50, Emax) of Alstonine at a wider range of CNS targets is crucial for a complete understanding of its mechanism of action and potential off-target effects.
-
In-depth investigation of downstream signaling: Further studies are required to fully map the downstream signaling cascades modulated by Alstonine following its interaction with 5-HT2A/2C and NMDA receptors.
-
Pharmacokinetic and toxicological studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate the safety and clinical viability of Alstonine.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with psychiatric disorders.
The study of Alstonine not only holds the promise of a new therapeutic agent but also underscores the importance of ethnopharmacology as a valuable tool for drug discovery. A deeper understanding of this unique indole alkaloid may pave the way for innovative approaches to the treatment of mental illness.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Evaluation of Alstonia boonei Stem Bark Powder Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rauvolfia Vomitoria: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Rauvolfia vomitoria [prota.prota4u.org]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Comparative effects of Rauwolfia vomitoria and chlorpromazine on social behaviour and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.rufford.org [media.rufford.org]
- 9. A Review of the Ethnobotany and Pharmacological Importance of Alstonia boonei De Wild (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 11. researchgate.net [researchgate.net]
- 12. Alstonine | C21H20N2O3 | CID 441979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alstonine as an antipsychotic: effects on brain amines and metabolic changes. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Separation of alkaloids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Comprehensive Pharmacological and Toxicological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, and Picralima nitida.[1] Traditionally, remedies containing alstonine have been used in Nigerian ethnomedicine to treat mental illnesses.[2][3] Preclinical research has revealed a promising and unique psychopharmacological profile, positioning alstonine as a potential lead compound for the development of novel antipsychotic and anxiolytic agents.[2][4] This technical guide provides a detailed overview of the pharmacology and toxicology of alstonine, with a focus on its mechanism of action, quantitative efficacy data, and safety profile based on available preclinical studies.
Pharmacological Profile
Alstonine exhibits a pharmacological profile akin to atypical antipsychotics, demonstrating efficacy in rodent models of psychosis and anxiety.[2][5] A key distinguishing feature is its apparent lack of direct interaction with dopamine (B1211576) D2 receptors, a primary target for most conventional antipsychotics.[5][6]
Antipsychotic-like Activity
Alstonine has shown a potent, dose-dependent antipsychotic profile in various mouse models.[4][5] It effectively mitigates behaviors induced by dopaminergic agonists, such as amphetamine and apomorphine.[5][6] For instance, alstonine prevents amphetamine-induced lethality and stereotypy.[1][5] Notably, it also prevents haloperidol-induced catalepsy, a model used to predict the extrapyramidal side effects common with typical antipsychotics.[5][6] This suggests that alstonine's mechanism of action does not significantly impair motor function in the nigrostriatal dopamine pathway.[7]
Anxiolytic Activity
Alstonine demonstrates clear anxiolytic properties in established animal models of anxiety, such as the hole-board and light/dark tests.[5][8][9] In the hole-board model, alstonine increases the number of head-dips, an indicator of reduced anxiety.[5][8] In the light/dark test, it increases the time spent in the light compartment, further suggesting an anxiolytic effect.[5][8]
Mechanism of Action
The mechanism of action of alstonine appears to be multifactorial and distinct from classical antipsychotics. It does not exhibit significant binding to dopamine D1, D2, or serotonin (B10506) 5-HT2A receptors in vitro.[5][6] Instead, its effects are thought to be mediated through an indirect modulation of dopaminergic and glutamatergic systems, primarily via serotonergic pathways.
Evidence strongly suggests the involvement of 5-HT2A/2C receptors in alstonine's pharmacological activity.[1][5] The anxiolytic and some antipsychotic-like effects of alstonine are blocked by the 5-HT2A/2C receptor antagonist, ritanserin.[5] Furthermore, alstonine has been shown to increase serotonergic transmission.[7][10]
Alstonine also appears to influence the glutamate (B1630785) system. It reverses behavioral abnormalities induced by the NMDA receptor antagonist MK-801, such as hyperlocomotion, working memory deficits, and social withdrawal.[1][5] This suggests a potential role in modulating glutamate hypoactivity, a hypothesized contributor to the pathophysiology of schizophrenia.[5] Alstonine has been observed to indirectly inhibit the reuptake of glutamate in hippocampal slices, an effect that is dependent on 5-HT2A and 5-HT2C receptors.[1]
Recent studies indicate that alstonine may also indirectly modulate dopamine by increasing its uptake in the striatum after acute administration.[3][11]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various preclinical studies on alstonine.
Table 1: Antipsychotic-like Effects of Alstonine in Rodent Models
| Experimental Model | Species | Alstonine Dose (mg/kg, i.p.) | Observed Effect | Citation |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality | [5] |
| Amphetamine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy | [6] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy | [6] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | [5][6] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion | [4][5] |
| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 | Prevention of social withdrawal | [12] |
Table 2: Anxiolytic Effects of Alstonine in Rodent Models
| Experimental Model | Species | Alstonine Dose (mg/kg, i.p.) | Observed Effect | Citation |
| Hole-Board Test | Mice | 0.5, 1.0 | Increased number of head-dips | [5][8] |
| Light/Dark Test | Mice | 0.5, 1.0 | Increased time spent in the light area and increased latency to cross | [5][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of alstonine and a typical experimental workflow for assessing its anxiolytic effects.
References
- 1. Alstonine - Wikipedia [en.wikipedia.org]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine: A Comprehensive Technical Guide to its In Vitro and In Vivo Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine, a pentacyclic indole (B1671886) alkaloid, has garnered significant attention in the scientific community for its diverse pharmacological activities, including its potential as an anticancer agent. Found in various plant species such as Alstonia boonei and Catharanthus roseus, this natural compound has demonstrated promising cytotoxic and tumor-suppressive effects in both laboratory and preclinical studies. This technical guide provides a comprehensive overview of the in vitro and in vivo research conducted on Alstonine, with a focus on its mechanisms of action, experimental methodologies, and quantitative outcomes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
In Vitro Studies: Unraveling the Cellular Mechanisms
Alstonine's anticancer effects at the cellular level have been investigated through a variety of in vitro assays, primarily focusing on its impact on cell viability, proliferation, apoptosis, and its underlying molecular pathways.
Effects on Cancer Cell Viability and Proliferation
The cytotoxic potential of Alstonine has been evaluated against several cancer cell lines, with significant growth inhibitory effects observed.
Table 1: In Vitro Cytotoxicity of Alstonine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MG-63 | Osteosarcoma | ~15 µM (estimated from viability data) | [1] |
| U-2OS | Osteosarcoma | ~17 µM (estimated from viability data) | [1] |
Note: IC50 values for MG-63 and U-2OS are estimated based on the reported percentage of viability at various concentrations.[1]
The alkaloid fraction of Alstonia scholaris, which contains Alstonine, has also shown potent cytotoxicity across a range of human cancer cell lines.
Table 2: In Vitro Cytotoxicity of Alstonia scholaris Alkaloid Fraction (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 5.53 |
| HepG2 | Liver Cancer | 25 |
| HL-60 | Promyelocytic Leukemia | 11.16 |
| KB | Oral Epidermoid Carcinoma | 10 |
| MCF-7 | Breast Cancer | 29.76 |
Induction of Apoptosis
A key mechanism underlying Alstonine's anticancer activity is the induction of programmed cell death, or apoptosis. Studies have shown a significant increase in apoptotic cells in osteosarcoma cell lines following treatment with Alstonine.[1] This is accompanied by the upregulation of key apoptotic markers.
Table 3: Effect of Alstonine on Apoptosis in Osteosarcoma Cells
| Cell Line | Alstonine Concentration (µM) | Apoptotic Cells (%) | Key Apoptotic Markers Upregulated | Reference |
| MG-63 | 1.25 | Increased | Cleaved Caspase-9, Cleaved Caspase-3, PARP | [1] |
| 20 | Significantly Increased | Cleaved Caspase-9, Cleaved Caspase-3, PARP | [1] | |
| U-2OS | 1.25 | Increased | Cleaved Caspase-9, Cleaved Caspase-3, PARP | [1] |
| 20 | Significantly Increased | Cleaved Caspase-9, Cleaved Caspase-3, PARP | [1] |
Inhibition of DNA Synthesis
Early research into Alstonine's mechanism of action revealed its ability to selectively inhibit the in vitro synthesis of DNA from cancerous tissues, with minimal effect on DNA from healthy tissues.[2] This inhibitory effect is attributed to the formation of an 'alkaloid-cancer DNA' complex, which appears to block the initiation of DNA synthesis rather than the elongation of the DNA chain.[2] Some evidence also suggests that Alstonine may act as a topoisomerase II inhibitor, an enzyme crucial for DNA replication and repair.
In Vivo Studies: Preclinical Efficacy in Animal Models
The antitumor potential of Alstonine has been further validated in several in vivo animal models, demonstrating its ability to suppress tumor growth and improve survival rates.
Osteosarcoma Xenograft Model
In a nude mouse model implanted with human U-2OS osteosarcoma cells, treatment with Alstonine led to a significant and dose-dependent reduction in xenograft tumor growth.[1]
Table 4: Effect of Alstonine on Osteosarcoma Xenograft Growth in Nude Mice
| Treatment Group | Dosage (mg/kg) | Treatment Duration | Tumor Growth Reduction | Reference |
| Alstonine | 2.5 | 30 days | Significant | [1] |
| Alstonine | 5 | 30 days | Significant | [1] |
| Alstonine | 10 | 30 days | More pronounced than lower doses | [1] |
Furthermore, analysis of the tumor tissues from these mice revealed an increase in apoptosis and the upregulation of key signaling proteins, consistent with the in vitro findings.[1]
Ascites Tumor Models
Alstonine has also shown efficacy in treating hematological malignancies in murine models.
Table 5: In Vivo Efficacy of Alstonine in Ascites Tumor Models
| Animal Model | Tumor Model | Treatment Outcome | Reference |
| BALB/c mice | YC8 lymphoma ascites | Successful treatment in a significant proportion of mice | [2] |
| Swiss mice | Ehrlich ascites carcinoma | Successful treatment in a significant proportion of mice | [2] |
Signaling Pathways and Molecular Mechanisms
The anticancer effects of Alstonine are orchestrated through the modulation of specific signaling pathways. A pivotal pathway identified is the AMP-activated protein kinase (AMPK) signaling cascade.
The AMPK/PGC-1α/TFAM Pathway
In osteosarcoma cells, Alstonine has been shown to induce the phosphorylation and activation of AMPKα at the Thr172 residue.[1] Activated AMPK, in turn, leads to the increased expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and mitochondrial transcription factor A (TFAM).[1] This signaling cascade is crucial for mitochondrial biogenesis and function and is linked to the induction of apoptosis.
References
Alstonine Derivatives: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological profile, exhibiting antipsychotic, anticancer, and antimalarial properties. This technical guide provides an in-depth exploration of alstonine, its known biological activities, and the synthetic strategies relevant to its core structure. While the medicinal chemistry of alstonine is still a burgeoning field, this document summarizes the current knowledge, including key quantitative data, and outlines established experimental protocols for the synthesis and purification of related indole alkaloids. Furthermore, it visualizes the complex signaling pathways modulated by alstonine, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising natural product scaffold.
Introduction to Alstonine
Alstonine is a prominent member of the heteroyohimbine family of indole alkaloids, naturally occurring in various plant species, including those of the Alstonia, Catharanthus, and Rauwolfia genera[1][2]. Traditionally, plant extracts containing alstonine have been used in Nigerian folk medicine to treat mental illnesses[1][2]. Modern pharmacological studies have begun to validate these traditional uses, revealing a unique mechanism of action that distinguishes alstonine from many existing therapeutic agents.
The core chemical structure of alstonine is a pentacyclic ring system, which provides a rigid scaffold for functionalization and derivatization in drug discovery programs. Its biological activities are multifaceted, with the most well-documented being its antipsychotic, antimalarial, and anticancer effects.
Biological Activities and Mechanism of Action
Antipsychotic Activity
Alstonine exhibits an atypical antipsychotic profile, showing efficacy in animal models of psychosis without inducing the extrapyramidal side effects commonly associated with typical antipsychotics[1]. This favorable profile is attributed to its unique mechanism of action, which does not involve direct antagonism of dopamine (B1211576) D2 receptors[2][3]. Instead, alstonine's antipsychotic effects are primarily mediated through its interaction with the serotonergic and glutamatergic systems[1][4].
Specifically, alstonine is thought to act on serotonin (B10506) 5-HT2A and 5-HT2C receptors[1][4]. Its activity at these receptors is believed to indirectly modulate dopamine and glutamate (B1630785) neurotransmission, contributing to its therapeutic effects[3]. Furthermore, alstonine has been shown to reverse the behavioral effects induced by NMDA receptor antagonists, suggesting a role in modulating glutamatergic dysfunction implicated in schizophrenia[1][2].
Antimalarial Activity
Alstonine has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. Studies have reported its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite[5]. The antimalarial activity of alstonine provides a promising starting point for the development of new drugs to combat this global health challenge.
Anticancer Activity
Emerging research has highlighted the potential of alstonine as an anticancer agent[2]. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms for its anticancer activity include the ability to distinguish between cancerous and healthy DNA and the induction of apoptosis[2].
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of alstonine. It is important to note that research into synthesized alstonine derivatives is limited, and therefore, a comprehensive structure-activity relationship (SAR) analysis is not yet possible. The data presented here is for the parent compound, alstonine.
| Target/Assay | Test System | Activity (IC50) | Reference |
| Plasmodium falciparum (3D7, drug-sensitive) | In vitro | 0.17 µM (96h) | [5] |
| Plasmodium falciparum (Dd2, multidrug-resistant) | In vitro | Data indicates no cross-resistance | [6] |
| Plasmodium falciparum (FCR3, chloroquine-resistant) | In vitro | Data indicates no cross-resistance | [6] |
| Plasmodium falciparum (C2B, atovaquone-resistant) | In vitro | Data indicates no cross-resistance | [6] |
| Acetylcholinesterase Inhibition | In vitro | 10.8 µM (for a related isomer) | [2] |
Synthesis of the Alstonine Core and Related Indole Alkaloids
Key Synthetic Strategies
The construction of the pentacyclic core of alstonine and related alkaloids often relies on the following key reactions:
-
Pictet-Spengler Reaction: This reaction is fundamental for the formation of the tetrahydro-β-carboline moiety, which is a core component of many indole alkaloids. It involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization[7]. The reaction is known for its ability to create the key C-N and C-C bonds of the alkaloid scaffold in a single step[7][8].
-
Dieckmann Condensation: This intramolecular Claisen condensation is a powerful tool for the formation of five- and six-membered rings[9][10][11][12]. In the context of alstonine synthesis, it can be employed to construct one of the carbocyclic rings of the pentacyclic system from a suitable diester precursor[9][11][12].
General Experimental Workflow for Indole Alkaloid Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of indole alkaloids, based on established methodologies.
Caption: A generalized workflow for the synthesis and purification of indole alkaloids.
Experimental Protocols
While a specific protocol for alstonine is not available, the following provides a general procedure for a key step in the synthesis of related indole alkaloids, the Pictet-Spengler reaction, and a general protocol for purification.
Protocol 1: General Procedure for the Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the tryptamine derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or scandium triflate).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Purification by Preparative HPLC
High-performance liquid chromatography (HPLC) is a crucial technique for the purification of indole alkaloids, especially for separating diastereomers[13][14][15].
-
Method Development: Develop an analytical HPLC method using a C18 reversed-phase column to achieve baseline separation of the target compound from impurities. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small percentage of an additive like trifluoroacetic acid or formic acid, is typically employed.
-
Sample Preparation: Dissolve the crude or semi-purified product in a minimal amount of the mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Preparative Run: Scale up the analytical method to a preparative HPLC system equipped with a larger column of the same stationary phase. Inject the prepared sample and collect fractions as the target peak elutes.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the pure compound.
-
Product Isolation: Pool the pure fractions and remove the organic solvent using a rotary evaporator. If the mobile phase contains non-volatile additives, a further purification step such as solid-phase extraction may be necessary. The final product can be obtained by lyophilization.
Signaling Pathways Modulated by Alstonine
Alstonine's unique antipsychotic profile stems from its modulation of serotonergic and glutamatergic signaling pathways, rather than direct antagonism of dopamine receptors. The following diagrams illustrate the key signaling cascades involved.
Serotonin 5-HT2A/2C Receptor Signaling
Alstonine is believed to interact with 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 and G12/13 proteins[16]. Activation of these pathways leads to a cascade of intracellular events.
Caption: Alstonine modulates the 5-HT2A/2C receptor, activating the Gq signaling pathway.
Serotonin-Glutamate Receptor Complex and Downstream Effects
There is growing evidence for a functional interaction between serotonin 5-HT2A receptors and metabotropic glutamate 2 (mGlu2) receptors, forming a receptor heterocomplex[17][18][19][20][21]. This complex is implicated in the pathophysiology of psychosis and is a potential target for antipsychotic drugs[17][18][19][20]. Alstonine's modulation of 5-HT2A/2C receptors likely influences this cross-talk, contributing to its therapeutic effects.
Caption: Alstonine's modulation of the 5-HT2A receptor may influence the serotonin-glutamate receptor complex.
Conclusion and Future Directions
Alstonine presents a compelling profile as a lead compound for the development of novel therapeutics, particularly in the areas of neuropsychiatric disorders, infectious diseases, and oncology. Its unique mechanism of action, which deviates from that of many currently marketed drugs, offers the potential for improved efficacy and reduced side effects.
However, the full therapeutic potential of alstonine and its derivatives remains largely untapped. Future research should focus on several key areas:
-
Synthesis and SAR Studies: There is a critical need for the systematic synthesis of alstonine derivatives and the evaluation of their biological activities. This will enable the development of a comprehensive structure-activity relationship, guiding the design of more potent and selective compounds.
-
Elucidation of Detailed Mechanisms: Further investigation into the precise molecular interactions of alstonine with its targets and the downstream signaling pathways will provide a more complete understanding of its pharmacological effects.
-
In Vivo Efficacy and Safety: Preclinical studies in relevant animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of alstonine and its most promising derivatives.
References
- 1. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer Nature Experiments [experiments.springernature.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 13. cdn.mysagestore.com [cdn.mysagestore.com]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a Novel Serotonin/Glutamate Receptor Complex Implicated in Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of a serotonin/glutamate receptor complex implicated in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Serotonin and Glutamate Interactions in Preclinical Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Alstonine: A Technical Guide for Researchers
For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for Alstonine, a pentacyclic indole (B1671886) alkaloid of significant interest in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for Alstonine's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside detailed experimental methodologies.
Introduction
Alstonine is an indole alkaloid with the chemical formula C₂₁H₂₀N₂O₃. It has been isolated from various plant species, including those of the Alstonia and Rauwolfia genera.[1] Recognized for its potential antipsychotic and anxiolytic properties, a thorough understanding of its structural and chemical characteristics is crucial for ongoing research and development.[1][2] This guide synthesizes the available spectroscopic data to facilitate its identification, characterization, and further investigation.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a key technique for the identification and structural elucidation of Alstonine.
Table 1: Mass Spectrometry Data for Alstonine
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₀N₂O₃ | PubChem |
| Molecular Weight | 348.4 g/mol | PubChem |
| Monoisotopic Mass | 348.14739 Da | PubChem |
| Measured M+ | m/z 336 |
Note: The discrepancy between the molecular weight and the measured M+ at m/z 336 may be due to fragmentation or the specific ionization method used in the cited historical study.
Experimental Protocol: Mass Spectrometry
A common method for the analysis of Alstonine is Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/qTOF-MS).
-
Isolation: Pure Alstonine hydrochloride can be isolated from plant material (e.g., the fruit rind of Picralima nitida) using techniques like pH-zone-refining counter-current chromatography.
-
Instrumentation: An Agilent 1290 Infinity UHPLC system coupled to a 6530 Accurate-Mass Q-TOF mass spectrometer with a Jet Stream electrospray ionization source is a suitable setup.
-
Chromatographic Separation:
-
Column: A Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Drying Gas (N₂): Flow rate of 10 L/min at 350°C.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas: Flow rate of 11 L/min at 350°C.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Skimmer Voltage: 65 V.
-
Mass Range: m/z 100–1700.
-
Acquisition Rate: 1.5 spectra/s.
-
Reference Masses: Purine (C₅H₄N₄) at m/z 121.050873 and HP-0921 (hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene) at m/z 922.009798 for mass correction.
-
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in the Alstonine molecule.
Table 2: Infrared (IR) Spectroscopy Data for Alstonine
| Wavenumber (cm⁻¹) | Assignment | Source |
| 1660 | C=O stretch (ester) / C=C stretch (enol ether) | |
| 1621 | C=C stretch (indole ring) / C=N stretch |
Experimental Protocol: Infrared (IR) Spectroscopy
While specific parameters for the cited data are not detailed, a standard method for obtaining the IR spectrum of a solid sample like Alstonine is the Potassium Bromide (KBr) disc technique.
-
Sample Preparation: 1-2 mg of the dried Alstonine sample is finely ground with approximately 100 mg of spectroscopic grade KBr in an agate mortar.
-
Disc Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr disc is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16) are accumulated to improve the signal-to-noise ratio. A background spectrum of a pure KBr disc is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Data
The ¹H NMR spectrum of an Alstonine standard has been recorded in deuterated methanol (B129727) (MeOH-d3). The spectrum shows characteristic signals in both the aromatic (approx. 7.0-8.0 ppm) and aliphatic (approx. 1.5-5.0 ppm) regions.[3]
Table 3: ¹H NMR Spectroscopic Data for Alstonine
| Chemical Shift (δ ppm) | Multiplicity | Assignment (Tentative) | Source |
| Data not available in tabulated format in the reviewed literature. |
¹³C NMR Data
The complete assignment of the ¹³C NMR spectrum for Alstonine is essential for unambiguous structure confirmation.
Table 4: ¹³C NMR Spectroscopic Data for Alstonine
| Chemical Shift (δ ppm) | Assignment (Tentative) | Source |
| Data not available in tabulated format in the reviewed literature. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The Alstonine sample is dissolved in a suitable deuterated solvent, such as methanol-d3 (B56482) (CD₃OD).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard 1D proton and carbon spectra are acquired. For full structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary.
Workflow for Spectroscopic Analysis of Alstonine
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of Alstonine from a plant source.
Caption: Workflow for Alstonine Isolation and Analysis.
References
Alstonine: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in several plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria. Traditionally used in Nigerian ethnomedicine to treat mental illness, alstonine has garnered scientific interest for its unique pharmacological profile. Preclinical studies have revealed its potential as an antipsychotic, anxiolytic, anticancer, and antiplasmodial agent. This document provides an in-depth technical overview of the current understanding of alstonine's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Core Therapeutic Targets and Mechanisms of Action
Alstonine's therapeutic potential stems from its modulation of multiple biological pathways. Its most extensively studied effects are on the central nervous system, but it also exhibits significant activity against cancer cells and malarial parasites.
Antipsychotic and Anxiolytic Activity: A Focus on Serotonergic Modulation
Alstonine exhibits a pharmacological profile similar to atypical antipsychotics, but with a distinct mechanism of action. Unlike most antipsychotics that directly target dopamine (B1211576) receptors, alstonine's effects are primarily mediated by the serotonin (B10506) system, which then indirectly influences dopaminergic and glutamatergic pathways.
Primary Targets:
-
Serotonin 5-HT2A and 5-HT2C Receptors: While direct binding affinity data for alstonine at these receptors is not consistently reported in the literature, functional studies strongly indicate that alstonine acts as an antagonist or inverse agonist at 5-HT2A and 5-HT2C receptors. This is evidenced by the fact that the anxiolytic and antipsychotic-like effects of alstonine in animal models are blocked by pretreatment with ritanserin, a known 5-HT2A/2C antagonist.[1][2] This interaction is central to its therapeutic effects.[2]
Downstream Effects:
-
Dopaminergic System Modulation: Alstonine does not bind directly to dopamine D1 or D2 receptors.[3] However, it indirectly modulates dopamine neurotransmission. Acute treatment with alstonine has been shown to increase dopamine (DA) uptake in mouse striatal synaptosomes, suggesting an enhancement of dopamine clearance from the synapse.[4] This unique mechanism contributes to its antipsychotic-like effects without the direct D2 receptor blockade that is associated with extrapyramidal side effects of typical antipsychotics.[4]
-
Glutamatergic System Modulation: Alstonine has been observed to reverse the behavioral effects induced by MK-801, a non-competitive NMDA receptor antagonist.[5] This suggests an indirect modulation of the glutamatergic system. The proposed mechanism involves the 5-HT2A receptor, where antagonism can facilitate NMDA receptor-mediated neurotransmission.[3]
Signaling Pathway for Antipsychotic Action
Anticancer Activity: DNA Intercalation
Alstonine has demonstrated cytotoxic effects against various cancer cell lines, with a proposed mechanism involving direct interaction with DNA.
-
Mechanism: Alstonine is believed to act as a DNA intercalating agent.[3] This involves the insertion of its planar ring system between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] One of the notable properties of alstonine is its ability to preferentially form a complex with cancer cell DNA over DNA from healthy tissues.[3]
Hole-Board Test
This test is used to assess anxiety and exploratory behavior in rodents. Anxiolytic compounds typically increase the number of head-dips into the holes.
-
Apparatus: A square board (e.g., 40 x 40 cm) with a number of equidistant holes (e.g., 16 holes of 3 cm diameter) placed above the ground. [6]* Procedure:
-
Mice are acclimated to the testing room.
-
Animals are treated with vehicle or alstonine (e.g., 0.5, 1.0 mg/kg, i.p.).
-
After a set period (e.g., 30 minutes), each mouse is individually placed on the board.
-
The number of head-dips into the holes and locomotor activity (e.g., number of squares crossed) are recorded for a fixed duration (e.g., 5 minutes). [6]* Endpoint: A significant increase in the number of head-dips without a sedative effect on overall locomotion is indicative of anxiolytic activity.
-
In Vitro Antiplasmodial Assay ([3H]-Hypoxanthine Incorporation)
This assay determines the ability of a compound to inhibit the growth of P. falciparum in vitro.
-
Materials:
-
P. falciparum cultures (e.g., 3D7, D6, W2 strains)
-
Human erythrocytes and serum
-
RPMI 1640 medium
-
[3H]-Hypoxanthine
-
96-well plates
-
-
Procedure:
-
Synchronized P. falciparum cultures are diluted to a starting parasitemia (e.g., 0.1-1%) and hematocrit (e.g., 1-2.5%). [1] 2. The parasite culture is added to 96-well plates containing serial dilutions of alstonine.
-
Plates are incubated for a specified duration (e.g., 48, 72, or 96 hours) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
[3H]-Hypoxanthine is added to each well for the final 24 hours of incubation. [1] 5. The cells are harvested onto filter mats, and the incorporation of [3H]-Hypoxanthine, which reflects parasite DNA replication, is measured using a scintillation counter.
-
-
Endpoint: The IC50 value is calculated as the concentration of alstonine that inhibits parasite growth by 50% compared to untreated controls.
Conclusion
Alstonine is a promising natural product with a unique pharmacological profile. Its primary therapeutic potential in the CNS appears to be mediated through an indirect modulation of dopaminergic and glutamatergic systems via antagonism of 5-HT2A/2C receptors. This mechanism distinguishes it from existing antipsychotic drugs and may offer a novel approach to treating psychosis with a potentially improved side-effect profile. Furthermore, its demonstrated anticancer and antiplasmodial activities warrant further investigation. While significant preclinical evidence supports its therapeutic potential, a lack of comprehensive quantitative data, particularly regarding its binding affinities and a broader range of cancer cell line cytotoxicity, highlights the need for further research to fully elucidate its mechanisms and clinical viability. The detailed protocols and data presented in this guide serve as a foundation for future studies aimed at harnessing the therapeutic potential of alstonine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Alstonine in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in several plant species, most notably from the genera Alstonia, Rauwolfia, and Picralima. It has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its antipsychotic effects.[1][2][3] Preclinical studies have shown that alstonine exhibits a pharmacological profile similar to atypical antipsychotics, with a mechanism of action that appears to involve the modulation of serotonergic and dopaminergic systems.[1][2][4] Specifically, its activity is thought to be mediated through serotonin (B10506) 5-HT2A/2C receptors and by indirectly modulating dopamine (B1211576) uptake.[1][2][4][5] This unique mechanism suggests that alstonine could be a promising candidate for the development of novel treatments for psychiatric disorders.
Accurate and precise quantification of alstonine in plant extracts is crucial for pharmacological studies, quality control of herbal medicines, and the development of standardized phytopharmaceuticals. This document provides detailed application notes and protocols for the quantitative analysis of alstonine using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Analytical Methods for Quantification of Alstonine
The selection of an appropriate analytical method for alstonine quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of phytochemicals. It offers good resolution and sensitivity for the analysis of alstonine in various plant matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV. The use of Multiple Reaction Monitoring (MRM) allows for the accurate quantification of alstonine even at very low concentrations and in complex sample matrices.
-
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for the quantification of alstonine.
Quantitative Data Summary
The following table summarizes the reported quantities of total alkaloids in various plant species known to contain alstonine. It is important to note that the concentration of individual alkaloids, including alstonine, can vary significantly depending on the plant part, geographical location, and extraction method.
| Plant Species | Plant Part | Total Alkaloid Content (mg/g of dry weight) | Reference |
| Rauwolfia serpentina | Roots | 1.57 - 12.1 | [6][7] |
| Rauwolfia serpentina | Roots | 0.416 | [8] |
| Rauwolfia serpentina | Leaves | 0.217 | [8] |
| Picralima nitida | Seeds | 60 - 76 (6% - 7.6%) | [9] |
| Picralima nitida | Pods | 76 (7.6%) | [9] |
| Alstonia scholaris | Leaves (methanolic extract) | 36.1 (3.61%) | [10] |
Experimental Protocols
Sample Preparation: Extraction of Alstonine from Plant Material
The following is a general protocol for the extraction of alkaloids from plant materials. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., root, bark, leaves, seeds)
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Chloroform (B151607) (Analytical grade)
-
Ammonia (B1221849) solution (25%)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium sulfate (B86663) (anhydrous)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Ultrasonic bath
Protocol:
-
Accurately weigh approximately 1-5 g of the dried, powdered plant material.
-
Moisten the plant material with a small amount of ammonia solution and mix well.
-
Extract the alkaloids by maceration or sonication with methanol or chloroform for 30-60 minutes. Repeat the extraction process 2-3 times to ensure complete extraction.
-
Combine the extracts and filter through filter paper.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40-50°C.
-
For further purification (optional, but recommended for cleaner chromatograms), perform an acid-base liquid-liquid extraction: a. Dissolve the dried extract in 0.1 M HCl. b. Wash the acidic solution with chloroform to remove neutral and weakly basic compounds. c. Make the aqueous layer alkaline (pH 9-10) with ammonia solution. d. Extract the liberated alkaloids with chloroform (3 x 20 mL). e. Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Dissolve the final dried extract in a known volume of methanol or the mobile phase to be used for chromatographic analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a general HPLC-UV method for the quantification of alstonine. Method validation according to ICH guidelines is essential before routine use.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or determined by UV scan of alstonine standard |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Standard Preparation:
-
Prepare a stock solution of alstonine reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of alstonine in the samples.
Quantification:
-
Construct a calibration curve by plotting the peak area of the alstonine standard against its concentration.
-
Determine the concentration of alstonine in the plant extracts by interpolating their peak areas on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a highly sensitive and selective LC-MS/MS method for alstonine quantification using Multiple Reaction Monitoring (MRM).
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 5 µL |
MRM Transitions: The specific precursor and product ions for alstonine need to be determined by infusing a standard solution into the mass spectrometer. The most intense and specific transitions should be selected for quantification and qualification.
Standard Preparation and Quantification: Follow the same procedure as for the HPLC-UV method, but use a much lower concentration range for the calibration standards due to the higher sensitivity of the LC-MS/MS technique.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol describes a validated HPTLC method for the quantification of alstonine.
Instrumentation and Conditions:
| Parameter | Specification |
| HPTLC Plates | Pre-coated silica (B1680970) gel 60 F254 plates (20 x 10 cm) |
| Sample Application | Automatic TLC sampler with nitrogen spray |
| Mobile Phase | Toluene:Ethyl acetate:Formic acid (e.g., 7:2:1, v/v/v) or other suitable solvent system |
| Chamber Saturation | 20-30 minutes |
| Development | Ascending, to a distance of 8-9 cm |
| Drying | Air-dried or with a hairdryer |
| Derivatization | Dragendorff's reagent (for visualization of alkaloids) |
| Densitometric Analysis | TLC scanner in absorbance/reflectance mode at a suitable wavelength (e.g., 520 nm after derivatization or under UV 254/366 nm before derivatization) |
Standard Preparation and Quantification:
-
Apply different volumes of the alstonine standard solution to the HPTLC plate to create a calibration curve.
-
Apply a fixed volume of the sample extracts to the same plate.
-
Develop the plate, derivatize if necessary, and scan the plate using a densitometer.
-
Quantify the amount of alstonine in the samples by comparing the peak areas with the calibration curve.
Visualizations
Experimental Workflow
References
- 1. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of five alkaloids from Rauvolfia vomitoria in rat plasma by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
Application Notes & Protocols for the Detection of Alstonine by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine is a prominent indole (B1671886) alkaloid primarily isolated from plants of the Alstonia and Rauvolfia genera. It has garnered significant scientific interest due to its potential antipsychotic properties. As research into its pharmacological activities and potential therapeutic applications expands, robust and reliable analytical methods for its detection and quantification are crucial. This document provides detailed application notes and protocols for the analysis of Alstonine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Properties of Alstonine
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 348.4 g/mol | [1][2] |
| Exact Mass | 348.14739250 Da | [1] |
| Class | Indole Alkaloid | [1] |
High-Performance Liquid Chromatography (HPLC) Method for Alstonine Quantification
This section outlines a standard reversed-phase HPLC method suitable for the quantification of Alstonine in purified samples and plant extracts.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution: Accurately weigh 1 mg of Alstonine reference standard and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Plant Material Extraction:
-
Dry the plant material (e.g., Alstonia scholaris leaves) at 40-50°C and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered material and extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
-
Identify the Alstonine peak in the chromatogram based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the amount of Alstonine in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for an HPLC method for alkaloid analysis. These values should be established during method validation in your laboratory.
| Parameter | Typical Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time (Approx.) | 6 - 8 minutes (on a 250 mm C18 column) |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Alstonine Detection and Quantification
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Follow the same procedure as for the HPLC method. The final dilution should be done with the initial mobile phase composition.
2. LC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
3. Mass Spectrometry Parameters:
| Parameter | Value |
| Precursor Ion (Q1) | m/z 349.15 |
| Product Ions (Q3) | To be determined by infusion of Alstonine standard. Based on general alkaloid fragmentation, characteristic losses of H₂O, CO, and fragments from the indole ring are expected. |
| Collision Energy (CE) | To be optimized for each transition. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Quantitative Data Summary for LC-MS/MS
The following table provides the necessary mass spectrometry data for setting up an MRM method for Alstonine. The product ions and collision energies are proposed based on typical fragmentation of indole alkaloids and require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Proposed) | Collision Energy 1 (eV) (Proposed) | Product Ion 2 (m/z) (Proposed) | Collision Energy 2 (eV) (Proposed) |
| Alstonine | 349.15 ([M+H]⁺) | 195.10 | 25 | 167.08 | 35 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of Alstonine from a plant matrix using HPLC or LC-MS.
References
Application Notes and Protocols for the Synthesis and SAR Studies of Alstonine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. Primarily recognized for its potential as an atypical antipsychotic agent, alstonine has also demonstrated promising antiplasmodial properties, making it a valuable lead compound for the development of novel therapeutics.[1][2][3] The antipsychotic effects of alstonine are believed to be mediated through its interaction with the serotonergic system, particularly the 5-HT2A and 5-HT2C receptors.[1][4] Unlike many typical antipsychotics, alstonine does not appear to bind directly to dopamine (B1211576) D2 receptors, suggesting a unique mechanism of action that may lead to a more favorable side-effect profile.[2] In the realm of infectious diseases, alstonine has shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[5]
The development of alstonine analogues is a crucial step in optimizing its therapeutic potential. Through systematic structural modifications, researchers can explore the structure-activity relationships (SAR) to identify key pharmacophoric features, enhance potency, improve selectivity, and optimize pharmacokinetic properties. This document provides a comprehensive overview of the synthesis of alstonine analogues and the requisite protocols for their biological evaluation in the contexts of antipsychotic and antiplasmodial activities.
Data Presentation: Structure-Activity Relationship of Alstonine Analogues
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Alstonine | 3D7 | 0.17 | [1] |
| Alstonine | Dd2 | - | [1] |
| Alstonine | FCR3 | - | [1] |
| Alstonine | C2B | - | [1] |
| Alstonine | K1 | >30 (48h assay) | [4] |
| Alstonine | D6 | 0.048 (72h assay) | [4] |
| Alstonine | W2 | 0.109 (72h assay) | [4] |
Note: The variability in IC50 values can be attributed to differences in parasite strains and experimental assay conditions (e.g., incubation time). Future SAR studies on synthetic analogues should ideally include testing against a panel of sensitive and resistant strains to assess the potential for overcoming drug resistance.
Experimental Protocols
A. General Synthetic Strategy for Alstonine Analogues
The chemical synthesis of alstonine and its analogues is a complex undertaking due to the molecule's pentacyclic structure. A general strategy for generating analogues for SAR studies would involve the modification of a common synthetic intermediate or the parent alstonine molecule itself. Key areas for modification could include:
-
Substitution on the indole nucleus: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) to probe electronic and steric effects.
-
Modification of the E ring: Altering the ester functionality to amides, carboxylic acids, or other bioisosteres.
-
Modification of the D ring: Introducing substituents or altering the stereochemistry.
A hypothetical synthetic workflow for generating a library of alstonine analogues is presented below. This would typically start from a key intermediate, such as a functionalized tryptamine (B22526) derivative, and proceed through a series of cyclization and functional group manipulation steps.
Caption: General workflow for the synthesis of Alstonine analogues.
B. Protocol 1: In Vitro Antiplasmodial Activity Assay
This protocol describes a method for determining the 50% inhibitory concentration (IC50) of alstonine analogues against Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II
-
96-well microtiter plates
-
Test compounds (Alstonine analogues) dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: Prepare serial dilutions of the alstonine analogues in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup: In a 96-well plate, add 100 µL of the compound dilutions to each well. Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a non-linear regression model.
C. Protocol 2: 5-HT2A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of alstonine analogues for the human 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells)
-
[3H]Ketanserin (radioligand)
-
Mianserin (B1677119) or spiperone (B1681076) (non-specific binding competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (Alstonine analogues) dissolved in a suitable solvent
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate or individual tubes, combine the cell membranes, [3H]Ketanserin (at a concentration close to its Kd), and varying concentrations of the alstonine analogues. For determining non-specific binding, add a high concentration of mianserin or spiperone.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds by analyzing the competition binding data using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The antipsychotic effects of alstonine are thought to be mediated by its interaction with 5-HT2A receptors. The binding of an agonist to the 5-HT2A receptor initiates a cascade of intracellular signaling events.
Caption: Simplified 5-HT2A receptor signaling pathway.
The overall workflow for the synthesis and evaluation of alstonine analogues for SAR studies is a multi-step process that integrates chemical synthesis with biological testing.
Caption: Experimental workflow for Alstonine analogue SAR studies.
Conclusion
Alstonine represents a promising natural product scaffold for the development of new antipsychotic and antimalarial drugs. The synthesis and systematic biological evaluation of alstonine analogues are critical for elucidating the structure-activity relationships that govern its therapeutic effects. The protocols and workflows outlined in this document provide a framework for researchers to embark on SAR studies aimed at optimizing the pharmacological properties of this important indole alkaloid. Further research into the synthesis of diverse alstonine analogues and the generation of comprehensive SAR data will be instrumental in advancing these promising lead compounds towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell-Based Assays for Screening Alstonine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine is a naturally occurring indole (B1671886) alkaloid found in various plant species, including Alstonia boonei and Rauwolfia vomitoria.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological properties, including antipsychotic, anxiolytic, antimalarial, and anticancer activities.[2] The multifaceted nature of Alstonine's bioactivity necessitates a robust panel of cell-based assays to effectively screen and characterize its therapeutic potential.
This document provides detailed application notes and protocols for a selection of key cell-based assays to evaluate the activity of Alstonine. These protocols are designed to guide researchers in assessing its cytotoxic and apoptotic effects on cancer cells, as well as in elucidating its mechanisms of action related to key signaling pathways.
I. Anticancer Activity Screening
Alstonine has been reported to exhibit anticancer properties by selectively targeting cancer cell DNA and inducing apoptosis.[1][2] The following assays are fundamental for screening and quantifying the anticancer activity of Alstonine.
Cell Viability Assay (MTT Assay)
Application: To determine the cytotoxic effect of Alstonine on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of Alstonine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Alstonine dilutions in a dose-dependent manner. Include a vehicle control (medium with the same concentration of solvent used to dissolve Alstonine, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Alstonine compared to the vehicle control. Plot the percentage of cell viability against the logarithm of Alstonine concentration to determine the IC50 value.
Data Presentation:
| Cell Line | Alstonine IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | Data not available for pure Alstonine |
| HepG2 (Liver Cancer) | Data not available for pure Alstonine |
| HL60 (Leukemia) | Data not available for pure Alstonine |
| KB (Oral Cancer) | Data not available for pure Alstonine |
| MCF-7 (Breast Cancer) | Data not available for pure Alstonine |
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Application: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following Alstonine treatment.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Alstonine at the desired concentrations for a specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Fill with experimental data | Fill with experimental data | Fill with experimental data |
| Alstonine (Concentration 1) | Fill with experimental data | Fill with experimental data | Fill with experimental data |
| Alstonine (Concentration 2) | Fill with experimental data | Fill with experimental data | Fill with experimental data |
Note: This table should be populated with data obtained from flow cytometry analysis.
Apoptosis Detection Workflow
References
Application Notes and Protocols for In Vivo Administration of Alstonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine is an indole (B1671886) alkaloid that has been identified as the major component of a plant-based remedy traditionally used in Nigeria for the treatment of mental illnesses.[1][2] Preclinical in vivo studies have demonstrated its potential as an antipsychotic, anxiolytic, and anticancer agent.[1][3] This document provides detailed application notes and protocols for the in vivo administration of Alstonine to facilitate further research into its pharmacological properties.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vivo studies of Alstonine.
Table 1: In Vivo Efficacy of Alstonine in Behavioral Models (Mice)
| Behavioral Test | Animal Model | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Amphetamine-Induced Lethality | Grouped Mice | 0.5 - 2.0 | Intraperitoneal (i.p.) | Prevention of lethality | [1] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Intraperitoneal (i.p.) | Prevention of hyperlocomotion | [1] |
| Hole-Board Test (Anxiety) | Mice | 0.5, 1.0 | Intraperitoneal (i.p.) | Increased number of head-dips (anxiolytic effect) | [1] |
| Light/Dark Test (Anxiety) | Mice | 0.5, 1.0 | Intraperitoneal (i.p.) | Increased time spent in the light area and latency to cross to the dark area (anxiolytic effect) | [1] |
| Social Interaction Test | Mice | 0.5 (sub-chronic) | Not Specified | Increased social interaction | [4] |
| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 | Not Specified | Prevention of social withdrawal | [4] |
Table 2: In Vivo Efficacy of Alstonine in Cancer Models (Mice)
| Cancer Model | Animal Model | Dose (mg/kg) | Route of Administration | Treatment Schedule | Observed Effect | Reference |
| YC8 Lymphoma Ascites | BALB/c Mice | Not Specified | Not Specified | Not Specified | Successful treatment in a proportion of mice | [1] |
| Ehrlich Ascites Carcinoma | Swiss Mice | Not Specified | Not Specified | Not Specified | Successful treatment in a proportion of mice | [1] |
| Osteosarcoma Xenograft | Mice | 5, 10 | Not Specified | Daily for 30 days | Significant reduction in xenograft growth | [5] |
Table 3: Acute Toxicity Data for Alstonine and Related Compounds
| Compound/Extract | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Alstonine | Not explicitly determined | - | Not explicitly determined; however, active doses (0.5-2.0 mg/kg) did not cause motor deficits. | [1] |
| Alkaloid Fraction of Alstonia scholaris | Mice | Not Specified | Effective dose of 210 mg/kg was 3/10 of the LD50 dose. | [6] |
Table 4: Pharmacokinetic Parameters of Alstonine
| Parameter | Animal Model | Dose (mg/kg) | Route of Administration | Value | Reference |
| Cmax | Not Reported | Not Reported | Not Reported | Not Reported | |
| Tmax | Not Reported | Not Reported | Not Reported | Not Reported | |
| AUC | Not Reported | Not Reported | Not Reported | Not Reported | |
| Half-life (t1/2) | Not Reported | Not Reported | Not Reported | Not Reported | |
| Bioavailability | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Extensive literature searches did not yield specific in vivo pharmacokinetic parameters for isolated Alstonine. The traditional use of plants containing Alstonine suggests potential bioavailability.[2] The determination of Alstonine's pharmacokinetic profile is a critical area for future research.
Experimental Protocols
Protocol 1: Preparation of Alstonine for In Vivo Administration
Materials:
-
Alstonine hydrochloride
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Accurately weigh the desired amount of Alstonine hydrochloride.
-
Dissolve the Alstonine in sterile 0.9% saline solution to the desired final concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Administer the solution to the animals at a volume of 0.1 mL/10 g of body weight via intraperitoneal (i.p.) injection.
Protocol 2: Acute Oral Toxicity Assessment (Up-and-Down Procedure Adaptation)
This protocol is adapted from standard acute toxicity testing guidelines and aims to estimate the LD50 while minimizing animal use.
Animals:
-
Female mice (e.g., BALB/c or Swiss albino), 8-12 weeks old.
Procedure:
-
Fast the mice overnight prior to dosing.
-
Administer a starting dose of Alstonine to a single mouse. A suggested starting point, given the low toxicity of related extracts, could be in the range of 1000-2000 mg/kg.
-
Observe the animal closely for the first 4 hours for any signs of toxicity (e.g., changes in behavior, convulsions, lethargy) and then periodically for up to 14 days.
-
If the first animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).
-
If the first animal dies, the dose for the next animal is decreased by the same factor.
-
This sequential dosing is continued until a stopping criterion is met (e.g., a specified number of dose reversals have occurred).
-
The LD50 can then be estimated using appropriate statistical methods for the up-and-down procedure.
Protocol 3: Evaluation of Antipsychotic-like Activity - MK-801-Induced Hyperlocomotion
Animals:
-
Male Swiss mice (25-30 g).
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer Alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle (saline).[1]
-
30 minutes after Alstonine or vehicle administration, administer MK-801 (0.1 mg/kg, i.p.) to induce hyperlocomotion.[1]
-
Immediately place the mouse in an open-field arena.
-
Record the locomotor activity (e.g., distance traveled, number of line crossings) for a predefined period (e.g., 30 minutes).
-
Analyze the data to determine if Alstonine administration prevents the hyperlocomotion induced by MK-801.
Protocol 4: Evaluation of Anxiolytic-like Activity - Light/Dark Box Test
Animals:
-
Male Swiss mice (25-30 g).
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer Alstonine (0.5 or 1.0 mg/kg, i.p.) or vehicle (saline) 30 minutes prior to the test.[1]
-
Place the mouse in the center of the light compartment of the light/dark box.
-
Allow the mouse to freely explore the apparatus for 5 minutes.
-
Record the time spent in the light compartment and the latency to the first entry into the dark compartment.
-
An increase in the time spent in the light compartment and a longer latency to enter the dark compartment are indicative of an anxiolytic-like effect.[1]
Protocol 5: Evaluation of Anticancer Activity - Osteosarcoma Xenograft Model
Animals:
-
Immunocompromised mice (e.g., nude mice).
Procedure:
-
Subcutaneously inject human osteosarcoma cells (e.g., MG63 or U-2OS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment groups: vehicle control, Alstonine (5 mg/kg), and Alstonine (10 mg/kg).
-
Administer the respective treatments daily for a period of 30 days.[5]
-
Measure the tumor volume with calipers every few days throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for markers like p-AMPKα).
-
A significant reduction in tumor growth in the Alstonine-treated groups compared to the control group indicates anticancer activity.[5]
Signaling Pathways and Mechanisms of Action
Antipsychotic and Anxiolytic Effects: 5-HT2A/2C Receptor Pathway
Alstonine's antipsychotic and anxiolytic properties are suggested to be mediated through its interaction with the serotonergic system, specifically as an inverse agonist or antagonist at 5-HT2A/2C receptors.[1] This interaction is thought to indirectly modulate the dopaminergic and glutamatergic systems, which are implicated in psychosis and anxiety.
Caption: Proposed 5-HT2A/2C signaling pathway for Alstonine's antipsychotic effects.
Anticancer Effects: AMPK Signaling Pathway
In the context of osteosarcoma, Alstonine has been shown to inhibit tumor growth by activating the AMP-activated protein kinase (AMPK) pathway.[5] Activation of AMPK leads to downstream effects, including the promotion of apoptosis in cancer cells.
Caption: Proposed AMPK signaling pathway for Alstonine's anticancer effects.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Alstonine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in various plant species, including Alstonia boonei and Rauvolfia vomitoria.[1][2] Traditional use of remedies containing alstonine for treating mental illnesses suggests its potential oral bioavailability and safety.[1][3] Preclinical studies have indicated that alstonine exhibits an antipsychotic-like profile, potentially through modulation of serotonergic and dopaminergic systems, as well as indirect effects on glutamate (B1630785) neurotransmission.[1][2][4] A thorough assessment of its bioavailability is a critical step in its development as a potential therapeutic agent.
These application notes provide a comprehensive guide to the methodologies required to assess the bioavailability of Alstonine, covering in vitro, in vivo, and in silico approaches. The following protocols and notes are designed to assist researchers in systematically evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this promising natural product.
In Vitro Methods for Bioavailability Assessment
In vitro assays are essential for early-stage screening of a drug candidate's potential for oral absorption and metabolic stability. These methods are typically high-throughput and cost-effective.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the human intestinal epithelium.[5][6] When cultured as a monolayer, these cells differentiate to form tight junctions and express various transporters, mimicking the barrier properties of the small intestine.[6][7] This assay is crucial for predicting the intestinal permeability of a compound.
Experimental Protocol: Caco-2 Permeability Assay for Alstonine
Objective: To determine the apparent permeability coefficient (Papp) of Alstonine across a Caco-2 cell monolayer, to predict its in vivo intestinal absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Alstonine (test compound)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Maintain the cell cultures for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of Alstonine (e.g., 10 µM) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh HBSS. f. Also, collect a sample from the apical compartment at the end of the experiment.
-
Permeability Assay (Basolateral to Apical - B to A): To investigate active efflux, perform the assay in the reverse direction by adding Alstonine to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of Alstonine in the collected samples using a validated LC-MS/MS method.[8][9]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor compartment (µmol/cm³)
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active transporters.
-
Data Presentation: Illustrative Caco-2 Permeability Data for Alstonine
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Alstonine | A -> B | Value | rowspan="2">Value | rowspan="2">Classification |
| B -> A | Value | |||
| Propranolol | A -> B | >10 | ~1 | High |
| Atenolol | A -> B | <1 | ~1 | Low |
Note: The values in this table are for illustrative purposes and need to be determined experimentally.
Experimental Workflow: Caco-2 Permeability Assay
Metabolic Stability Assay
Metabolic stability assays are crucial for predicting the extent of first-pass metabolism in the liver, which significantly impacts oral bioavailability. These assays typically utilize liver microsomes or hepatocytes.
Experimental Protocol: Alstonine Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Alstonine in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Alstonine (test compound)
-
Testosterone (high clearance control)
-
Verapamil (moderate clearance control)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of Alstonine in phosphate buffer. Thaw the human liver microsomes on ice.
-
Incubation: In a 96-well plate, pre-incubate the liver microsomes and Alstonine at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining Alstonine using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of Alstonine remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (k / [microsomal protein concentration])
Data Presentation: Illustrative Metabolic Stability Data for Alstonine
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Alstonine | Value | Value | Classification |
| Testosterone | < 10 | > 100 | Low |
| Verapamil | 10 - 30 | 30 - 100 | Moderate |
| Warfarin | > 30 | < 30 | High |
Note: The values in this table are for illustrative purposes and need to be determined experimentally.
Experimental Workflow: Metabolic Stability Assay
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of Alstonine, including its absorption, distribution, metabolism, and excretion in a whole organism.
Experimental Protocol: Oral Bioavailability of Alstonine in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of Alstonine in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Alstonine
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent)
-
Cannulation supplies (for jugular vein cannulation)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the study. For the intravenous group, cannulate the jugular vein for blood sampling.
-
Dosing:
-
Oral Group: Administer a single oral dose of Alstonine (e.g., 10 mg/kg) by gavage.
-
Intravenous Group: Administer a single intravenous bolus dose of Alstonine (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of Alstonine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the following parameters for both oral and intravenous routes:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Data Presentation: Illustrative Pharmacokinetic Parameters of Alstonine in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | - |
| AUC₀-t (ng·h/mL) | Value | Value |
| AUC₀-∞ (ng·h/mL) | Value | Value |
| t½ (h) | Value | Value |
| CL (L/h/kg) | - | Value |
| Vd (L/kg) | - | Value |
| Oral Bioavailability (F%) | Value | - |
Note: The values in this table are for illustrative purposes and need to be determined experimentally.
Signaling Pathways of Alstonine
Based on preclinical studies, Alstonine's antipsychotic-like effects are believed to be mediated through its interaction with multiple neurotransmitter systems.[1][2][4] It does not appear to directly bind to dopamine (B1211576) D1 or D2 receptors but may indirectly modulate dopaminergic and glutamatergic neurotransmission via its effects on serotonin (B10506) receptors.[1][10]
Proposed Signaling Pathway of Alstonine
Conclusion
The assessment of Alstonine's bioavailability is a multifaceted process that requires a combination of in vitro and in vivo methodologies. The protocols outlined in these application notes provide a systematic approach to characterizing the ADME properties of Alstonine. While traditional use and preclinical behavioral studies are promising, rigorous evaluation of its permeability, metabolic stability, and pharmacokinetics is essential for its progression as a potential therapeutic agent. The data generated from these studies will be invaluable for understanding its disposition in the body and for designing future clinical trials.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alstonine - Wikipedia [en.wikipedia.org]
- 3. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of typical antipsychotics in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Studies of Alstonine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for labeling the indole (B1671886) alkaloid Alstonine for use in various imaging studies. The protocols detailed below are designed to guide researchers in the radiolabeling of Alstonine for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as fluorescent labeling for microscopy and other fluorescence-based assays.
Introduction to Alstonine
Alstonine is a pentacyclic indole alkaloid with a range of pharmacological properties, including antipsychotic, anxiolytic, and anticancer activities.[1][2] Its mechanism of action is thought to involve the modulation of serotonergic systems, particularly the 5-HT2A and 5-HT2C receptors, and interaction with cancer cell DNA.[1][3][4] Imaging the biodistribution and target engagement of Alstonine in vivo can provide invaluable insights into its pharmacokinetics, mechanism of action, and therapeutic potential.
Labeling Strategies for Alstonine
The chemical structure of Alstonine offers several potential sites for the introduction of imaging labels. These include:
-
N-methylation of the secondary amine: The secondary amine in the tetrahydro-β-carboline core is a prime target for methylation using radiolabeled methylating agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Aromatic substitution on the indole ring: The electron-rich indole ring can be a target for electrophilic substitution with radiohalogens like ¹²⁴I or potentially for radiofluorination with ¹⁸F using more advanced methods.
-
Derivatization for fluorescent dye conjugation: While direct labeling is preferred to maintain pharmacological activity, a linker could potentially be introduced to conjugate a fluorescent dye. However, the focus of these notes is on direct labeling to minimize structural modifications.
Radiolabeling of Alstonine for PET Imaging
Positron Emission Tomography (PET) is a highly sensitive in vivo imaging technique that allows for the quantitative determination of the distribution of a radiolabeled tracer.
[¹¹C]-Labeling of Alstonine via N-Methylation
Labeling with Carbon-11 (t½ = 20.4 min) is suitable for imaging rapid biological processes. The secondary amine on Alstonine can be methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Quantitative Data for ¹¹C-Labeling of Amine-Containing Radiotracers
| Radiotracer | Labeling Method | Radiochemical Yield (RCY) | Specific Activity (SA) | Reference |
| [¹¹C]Raclopride | N-methylation with [¹¹C]CH₃I | 21-35% | >1.0 Ci/µmol | [5][6] |
| [¹¹C]GSK931145 | N-methylation with [¹¹C]CH₃I | Not Reported | >1.05 Ci/µmol | [7] |
| Various Arylamines | N-methylation with [¹¹C]CH₃I | 14% (aggregate yield) | Not Reported | [8] |
Materials:
-
Alstonine (as precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
Ethanol (B145695), USP
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of Alstonine in 200 µL of anhydrous DMF in a sealed reaction vial.
-
Base Addition: Add a small amount (approx. 5 mg) of solid inorganic base to the precursor solution.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature for 5-10 minutes.[8] Alternatively, trap the radiolabeling agent in the cooled vial and heat the reaction mixture (e.g., 80-100°C) for 5-10 minutes.
-
Quenching: Quench the reaction by adding 500 µL of the initial HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system.
-
Fraction Collection: Collect the radioactive peak corresponding to [¹¹C]Alstonine.
-
Formulation: Dilute the collected fraction with sterile water and pass it through a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product with a small volume of ethanol and dilute with sterile saline for injection.
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, and sterility.
Experimental Workflow for [¹¹C]Alstonine Synthesis
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-N-[11C]Methylspiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 11C-Labeled GSK931145 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Alstonine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), an indole (B1671886) alkaloid, has emerged as a compound of significant interest in neuroscience research, primarily for its potential as an atypical antipsychotic and anxiolytic agent.[1][2] Traditionally used in Nigerian medicine to treat mental illness, scientific investigation has revealed its unique pharmacological profile, distinguishing it from classical and some atypical antipsychotics.[1] This document provides detailed application notes and experimental protocols for the use of Alstonine in neuroscience research, focusing on its effects on key neurotransmitter systems and behavioral models relevant to psychiatric disorders.
Mechanism of Action
Alstonine exhibits a novel mechanism of action that differentiates it from many existing antipsychotic drugs. Notably, it does not appear to directly bind to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors, which are primary targets for many antipsychotics.[3][4] Instead, its therapeutic effects are thought to be mediated through an indirect modulation of dopaminergic and serotonergic pathways. Evidence suggests that Alstonine may act as an inverse agonist at 5-HT2A and 5-HT2C receptors, leading to an increase in serotonergic transmission.[1][5] This modulation of the serotonin system is believed to indirectly influence dopamine levels, contributing to its antipsychotic-like effects.[1] Furthermore, Alstonine has been shown to increase the intraneuronal catabolism of dopamine and enhance dopamine uptake, suggesting a unique approach to regulating dopaminergic neurotransmission.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of Alstonine in various preclinical models.
Table 1: Efficacy of Alstonine in Behavioral Models
| Behavioral Model | Species | Alstonine Dose Range (mg/kg, i.p.) | Effect | Reference(s) |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality | [3] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition | [1] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention | [1] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1 - 1.0 | Prevention of hyperlocomotion | [3] |
| MK-801-Induced Social Withdrawal | Mice | 0.5 - 1.0 | Prevention of social withdrawal | [2] |
| Hole-Board Test (Anxiety) | Mice | 0.5 - 1.0 | Anxiolytic-like effects | [3] |
| Light/Dark Box Test (Anxiety) | Mice | 1.0 | Anxiolytic-like effects | [3] |
Table 2: Effects of Alstonine on Neurotransmitter Levels
| Brain Region | Neurotransmitter/Metabolite | Alstonine Dose (mg/kg, i.p.) | Effect | Reference(s) |
| Frontal Cortex | Dopamine (DA) | 1.0 | Decrease | [1] |
| Frontal Cortex | DOPAC | 1.0 | Increase | [1] |
| Frontal Cortex | Serotonin (5-HT) | 1.0 | Increase | [1] |
| Frontal Cortex | 5-HIAA | 1.0 | Increase | [1] |
| Striatum | DOPAC | 1.0 | Increase | [1] |
| Striatum | 5-HIAA | 1.0 | Increase | [1] |
Experimental Protocols
In Vivo Experiment: MK-801-Induced Hyperlocomotion Test
This protocol is designed to assess the potential antipsychotic activity of Alstonine by measuring its ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.
Materials:
-
Male Swiss mice (25-30 g)
-
Alstonine
-
MK-801 (dizocilpine)
-
Saline solution (0.9% NaCl)
-
Locomotor activity cages (e.g., open field arena) equipped with infrared beams or video tracking software.
Procedure:
-
Habituation: Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Behavioral Recording:
-
Immediately after the MK-801 injection, place each mouse individually into a locomotor activity cage.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of Alstonine treatment with the vehicle and MK-801 control groups.
-
In Vivo Experiment: Social Interaction Test
This protocol evaluates the efficacy of Alstonine in reversing the social withdrawal deficits induced by MK-801, a model relevant to the negative symptoms of schizophrenia.
Materials:
-
Male Swiss mice (25-30 g)
-
Alstonine
-
MK-801
-
Saline solution (0.9% NaCl)
-
A three-chambered social interaction apparatus.
-
Unfamiliar stimulus mice of the same strain, sex, and age.
Procedure:
-
Habituation:
-
On the day of the test, habituate the experimental mouse to the central chamber of the three-chambered apparatus for 10 minutes.
-
-
Sociability Phase:
-
Place an unfamiliar stimulus mouse (Stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber.
-
Allow the experimental mouse to freely explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Drug Administration (for MK-801 induced deficit model):
-
Social Novelty Phase:
-
Place a new unfamiliar stimulus mouse (Stranger 2) in the previously empty wire cage.
-
Allow the experimental mouse to explore the chambers for another 10 minutes.
-
Record the time spent interacting with Stranger 1 (now familiar) and Stranger 2 (novel).
-
-
Data Analysis:
-
Analyze the data to determine the preference for the social stimulus over the empty cage (sociability) and the preference for the novel mouse over the familiar one (social novelty). Use appropriate statistical tests for comparison between treatment groups.
-
In Vitro Experiment: Dopamine Uptake Assay in Synaptosomes
This protocol measures the effect of Alstonine on the reuptake of dopamine into presynaptic terminals using isolated nerve endings (synaptosomes).
Materials:
-
Mouse striatal tissue
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 22 mM NaHCO3, 10 mM glucose, and 1 mM ascorbic acid, saturated with 95% O2/5% CO2)
-
[³H]-Dopamine
-
Alstonine
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the striata from mouse brains and homogenize in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomal suspension with various concentrations of Alstonine or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]-Dopamine (e.g., 10 nM).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Non-specific uptake is determined in the presence of a high concentration of a dopamine uptake inhibitor (e.g., nomifensine).
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value of Alstonine for dopamine uptake inhibition by plotting the percentage of inhibition against the logarithm of Alstonine concentration.
-
Visualizations
Caption: Proposed signaling pathway of Alstonine.
Caption: Experimental workflow for in vivo behavioral tests.
Caption: Workflow for the in vitro dopamine uptake assay.
References
- 1. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Alstonine as a Chemical Probe for Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alstonine (B1665729) is an indole (B1671886) alkaloid identified as the major constituent in plant-based remedies used in traditional Nigerian medicine to treat mental illness. In preclinical studies, alstonine exhibits a pharmacological profile similar to atypical antipsychotic drugs like clozapine. It demonstrates efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[1]
Unlike classical and many atypical antipsychotics that act via direct antagonism of dopamine (B1211576) D2 receptors, alstonine presents a unique mechanism of action. Evidence indicates that alstonine does not bind directly with significant affinity to dopamine D1, D2, or serotonin (B10506) 5-HT2A receptors.[2] Instead, its antipsychotic-like effects are primarily mediated through the serotonin 5-HT2A/2C receptor systems, which in turn modulate downstream dopaminergic and glutamatergic pathways.[1][3] This indirect mechanism makes alstonine a valuable chemical probe for exploring novel therapeutic strategies for psychosis that avoid the side effects associated with direct D2 receptor blockade.
These notes provide a summary of the receptor interaction profile of alstonine and detailed protocols for its use in key in vitro and in vivo assays.
Receptor Interaction Profile of Alstonine
Quantitative binding affinity data (e.g., Ki, IC50) for alstonine are not widely reported, primarily because studies have focused on its lack of interaction at primary antipsychotic targets. The table below summarizes the key findings from various experimental assays.
| Receptor/Transporter | Assay Type | Key Finding | Reference |
| Dopamine D1 | Radioligand Displacement Assay ([³H]SCH23390) | No significant interaction or displacement observed. | [2] |
| Dopamine D2 | Radioligand Displacement Assay ([³H]Spiperone) | No significant binding or displacement observed. | [2] |
| Serotonin 5-HT2A | Radioligand Displacement Assay ([³H]Spiperone) | No significant direct interaction detected in binding assays. | [2] |
| Serotonin 5-HT2A/2C | In vivo Antagonism Assay (Ritanserin) | The anxiolytic and antipsychotic-like behavioral effects of alstonine are prevented by the 5-HT2A/2C antagonist ritanserin. | [1][3] |
| NMDA (Glutamate) | In vivo Functional Assay (MK-801 reversal) | Alstonine reverses hyperlocomotion and cognitive deficits induced by the NMDA antagonist MK-801. This effect is blocked by a 5-HT2A/2C antagonist, suggesting an indirect modulation. | [2][3] |
| Dopamine Transporter (DAT) | Synaptosomal [³H]DA Uptake Assay | Acute treatment with alstonine increases dopamine uptake in striatal synaptosomes. |
Proposed Signaling Pathway
The antipsychotic-like effects of alstonine are believed to stem from its modulation of serotonin receptors, which subsequently influence glutamate (B1630785) and dopamine systems. Alstonine's action on 5-HT2A/2C receptors appears to be central, leading to a normalization of glutamatergic transmission (counteracting NMDA hypofunction) and an indirect modulation of dopamine pathways, without directly blocking D2 receptors.[2][3]
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive Displacement)
This protocol provides a general framework for determining the binding affinity (Ki) of alstonine for a specific receptor (e.g., 5-HT2C) using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (alstonine) to compete with a radiolabeled ligand of known high affinity for a specific receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).[4][5]
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT2C) or from dissected brain tissue.[6]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-mesulergine for 5-HT2C).[7]
-
Test Compound: Alstonine hydrochloride dissolved in an appropriate vehicle (e.g., water, DMSO).
-
Non-specific Agent: An unlabeled ligand at a high concentration (e.g., 10 µM Mianserin) to determine non-specific binding.[7]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), cell harvester, scintillation vials, scintillation cocktail, and a scintillation counter.[8]
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the final protein concentration (e.g., via BCA assay).[8]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + Radioligand + Vehicle.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + Non-specific Agent (e.g., 10 µM Mianserin).
-
Competitor Binding: Membrane preparation + Radioligand + varying concentrations of Alstonine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Add components to the wells (typically membranes, then competitor/vehicle, then radioligand). The final assay volume is typically 250 µL. Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[8]
-
Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
Counting: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the log concentration of alstonine.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][5]
Protocol 2: In Vivo Functional Assay (MK-801-Induced Hyperlocomotion)
This protocol is used to assess the antipsychotic-like potential of alstonine by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, MK-801 (dizocilpine).[9]
Principle: Blockade of NMDA receptors by MK-801 induces a hyperdopaminergic state, leading to hyperlocomotion in rodents. This behavior is considered a model for the positive symptoms of schizophrenia. Compounds that can attenuate this hyperlocomotion are considered to have antipsychotic potential.[2][3]
Animals and Materials:
-
Animals: Male C57BL/6 mice (or other appropriate strain), young adults.[9]
-
Test Compound: Alstonine (e.g., 0.1, 0.5, 1.0 mg/kg) dissolved in saline, administered intraperitoneally (i.p.).[2]
-
Inducing Agent: MK-801 (e.g., 0.15 mg/kg) dissolved in saline, administered i.p.[9]
-
Apparatus: Open field arena (e.g., 50 x 50 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).[9][10]
Procedure:
-
Acclimation: Acclimate animals to the housing and testing rooms. Handle the mice for several days prior to the experiment to reduce stress.
-
Habituation: On the test day, place each mouse individually into the open field arena and allow it to habituate for a set period (e.g., 30 minutes) so that baseline exploratory activity subsides.
-
Drug Administration:
-
Divide mice into experimental groups (e.g., Vehicle+Saline, Vehicle+MK-801, Alstonine+MK-801).
-
Administer the pre-treatment (Alstonine or Vehicle) via i.p. injection.
-
Return the animal to its home cage for a pre-treatment period (e.g., 30 minutes).[11]
-
Administer the challenge injection (MK-801 or Saline) via i.p. injection.
-
-
Locomotor Activity Recording: Immediately after the MK-801/Saline injection, place the mouse back into the open field arena. Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for a defined period (e.g., 60 minutes).[10]
Data Analysis:
-
Quantification: Quantify the total distance traveled for each animal during the recording session. Data can also be binned into time intervals (e.g., 5-minute blocks) to observe the time course of the drug effects.[12]
-
Statistical Analysis: Use a one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's) to compare the locomotor activity between the different treatment groups.
-
Interpretation: A significant reduction in locomotor activity in the Alstonine+MK-801 group compared to the Vehicle+MK-801 group indicates that alstonine has antipsychotic-like potential in this model.
Conclusion
Alstonine serves as a unique chemical probe for dissecting the complex neurobiology of psychosis. Its lack of direct D2 receptor binding, coupled with its functional modulation of the 5-HT2A/2C and glutamate systems, allows researchers to investigate alternative pathways for achieving antipsychotic effects. The protocols provided here offer standardized methods for characterizing the in vitro binding profile and assessing the in vivo functional efficacy of alstonine and similar compounds, aiding in the development of novel therapeutics with potentially improved side-effect profiles.
References
- 1. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. benchchem.com [benchchem.com]
- 7. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 10. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
Troubleshooting & Optimization
Technical Support Center: Improving Alstonine Extraction Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction of Alstonine (B1665729).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for Alstonine extraction?
A1: Alstonine is an indole (B1671886) alkaloid predominantly found in plants of the Apocynaceae family. Key species include Alstonia boonei, Alstonia scholaris, Catharanthus roseus (Madagascar Periwinkle), and Rauwolfia vomitoria.[1][2][3] The concentration of Alstonine can vary based on the plant part (e.g., root bark, stem bark, leaves), geographical location, and harvest time.[4]
Q2: Which solvents are most effective for Alstonine extraction?
A2: The choice of solvent is critical for efficient Alstonine extraction. Methanol (B129727) and ethanol, often in aqueous mixtures (e.g., 70-80%), are commonly used due to their ability to dissolve both the free base and salt forms of alkaloids.[5][6] Acidifying the solvent (e.g., with a small amount of hydrochloric or acetic acid) can improve the extraction of Alstonine by converting it to its more soluble salt form.[4]
Q3: What are the main factors influencing the yield of Alstonine extraction?
A3: Several factors significantly impact the extraction yield of Alstonine:
-
Solvent Polarity: The polarity of the solvent must be optimized to effectively solubilize Alstonine.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds like Alstonine.[7][8][9]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and dissolve the target compound.
-
pH: The pH of the extraction medium is crucial. An acidic pH is often used for the initial extraction, followed by a basic pH to convert the alkaloid to its free base for subsequent purification steps.[4]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact, enhancing extraction efficiency.[4]
-
Solid-to-Liquid Ratio: An optimal ratio ensures that there is enough solvent to effectively extract the Alstonine from the plant matrix.
Q4: What are the advantages of modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) for Alstonine?
A4: MAE and UAE offer several advantages over traditional methods like maceration and Soxhlet extraction for obtaining Alstonine:
-
Reduced Extraction Time: These methods can significantly shorten the extraction time from hours or days to minutes.[10]
-
Lower Solvent Consumption: MAE and UAE are generally more efficient, requiring less solvent, which is both cost-effective and environmentally friendly.[10]
-
Higher Yields: The enhanced efficiency of these techniques often results in higher yields of the target compound.[10]
-
Improved Purity: In some cases, these methods can provide a purer extract.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Alstonine Yield | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing Alstonine. 2. Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation.[7][8][9] 3. Insufficient Extraction Time: The duration of the extraction may be too short. 4. Incorrect pH: The pH of the solvent may not be suitable for Alstonine extraction.[4] 5. Poor Quality Plant Material: The concentration of Alstonine in the plant source may be low.[4] 6. Inadequate Grinding: Large particle size can hinder solvent penetration.[4] | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, and their aqueous mixtures). Consider adding a small amount of acid to the solvent. 2. Temperature Optimization: Experiment with different temperatures to find the optimal balance between solubility and stability. For potentially thermolabile compounds, consider lower temperatures for a longer duration. 3. Time Optimization: Increase the extraction time incrementally and analyze the yield at each step. 4. pH Adjustment: For acidic extraction, maintain a pH between 2 and 4. For subsequent liquid-liquid extraction of the free base, adjust the pH to 9-10.[4] 5. Source Verification: Ensure the plant material is of high quality, properly identified, and stored correctly to prevent degradation.[4] 6. Improve Grinding: Grind the plant material to a fine, uniform powder (e.g., 40-60 mesh). |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to Alstonine. 2. Presence of Pigments and Fats: Chlorophyll, fats, and waxes are common impurities in plant extracts. | 1. Solvent System Refinement: Use a multi-step extraction process. Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove fats and waxes before extracting with a more polar solvent for Alstonine.[4] 2. Defatting Step: Include a defatting step with a non-polar solvent prior to the main extraction.[4] 3. Purification: Employ purification techniques such as column chromatography or liquid-liquid extraction to separate Alstonine from impurities.[11][12] |
| Degradation of Alstonine | 1. High Temperature: Alstonine may be sensitive to high temperatures used during extraction or solvent evaporation.[7][8][9] 2. Extreme pH: Very low or high pH values can lead to the degradation of the alkaloid. 3. Light Exposure: Some alkaloids are sensitive to light. | 1. Use Milder Conditions: Employ extraction methods that allow for lower temperatures, such as UAE at a controlled temperature. Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal. 2. pH Control: Maintain the pH within a stable range for Alstonine during extraction and purification. 3. Protect from Light: Conduct extraction and store the extract in amber-colored glassware or in the dark. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Alstonine
1. Sample Preparation:
-
Dry the plant material (e.g., Alstonia boonei root bark) at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh).
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of 80% methanol (acidified to pH 4 with 0.1 M HCl).
-
Place the beaker in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 45°C.
3. Isolation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue twice more with fresh solvent.
-
Combine the filtrates.
4. Concentration:
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude Alstonine extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of Alstonine
1. Sample Preparation:
-
Prepare the plant material as described in the UAE protocol.
2. Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 50 mL of 70% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Irradiate at a microwave power of 500 W for 5 minutes at a controlled temperature of 60°C.
3. Isolation:
-
After extraction and cooling, filter the mixture to separate the plant debris.
-
Wash the residue with a small amount of the extraction solvent.
4. Concentration:
-
Combine the filtrate and the washing, and concentrate using a rotary evaporator at a temperature below 40°C to yield the crude Alstonine extract.
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids
| Extraction Method | Average Yield (%) | Purity (%) | Extraction Time | Solvent Consumption |
| Maceration | 1.19 | 71.3 | 24-48 hours | High |
| Soxhlet Extraction | 1.63 | 78.5 | 12-24 hours | High |
| Ultrasound-Assisted Extraction (UAE) | 2.06 | 86.7 | 30 minutes | Moderate |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 25 minutes | Low |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 20 minutes | Low |
Source: Adapted from a comparative study on medicinal plant alkaloids.[10]
Table 2: Optimization of Extraction Parameters for Alkaloids using Response Surface Methodology (RSM)
| Parameter | Range Studied | Optimal Condition |
| Temperature (°C) | 25 - 75 | 60 |
| Ethanol Concentration (%) | 25 - 75 | 65 |
| Extraction Time (min) | 8 - 24 | 20 |
| Solid-to-Liquid Ratio (g/mL) | 1:20 - 1:80 | 1:30 |
Source: Compiled from studies optimizing alkaloid and phenolic compound extractions.[13][14][15]
Visualizations
Alstonine Extraction and Troubleshooting Workflow
Caption: A workflow for troubleshooting low Alstonine extraction yields.
Putative Signaling Pathways for Alstonine's Biological Activity
Antipsychotic Activity:
Alstonine exhibits an atypical antipsychotic profile. While it does not directly bind to D1, D2, or 5-HT2A receptors, it is suggested to indirectly modulate dopaminergic and serotonergic systems.[1][16] Its anxiolytic effects are linked to 5-HT2A/2C receptors, and it may also play a role in modulating NMDA glutamate (B1630785) receptors.[17]
Caption: Putative signaling pathways for Alstonine's antipsychotic effects.
Anticancer Activity:
Alstonine has demonstrated anticancer properties, potentially through its ability to differentiate between cancerous and healthy DNA and inhibit DNA synthesis in cancer cells.[1][18] Alkaloids, in general, can modulate key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[19][20]
Caption: Potential anticancer signaling pathways modulated by Alstonine.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties | CiNii Research [cir.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scienceforums.net [scienceforums.net]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. benchchem.com [benchchem.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aktpublication.com [aktpublication.com]
- 11. researchgate.net [researchgate.net]
- 12. crude alkaloid extract: Topics by Science.gov [science.gov]
- 13. Optimization of Extraction Parameters by Using Response Surface Methodology, Purification, and Identification of Anthocyanin Pigments in Melastoma malabathricum Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction optimization by using response surface methodology and purification of yellow pigment from Gardenia jasminoides var. radicans Makikno - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of anthocyanin extraction in Saffron's petal with response surface methodology [journals.rifst.ac.ir]
- 16. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 20. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Alstonine (B1665729). The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Alstonine?
The total synthesis of Alstonine, a complex pentacyclic indole (B1671886) alkaloid, presents several significant challenges. These primarily revolve around the construction of its intricate cage-like structure and the precise control of its multiple stereocenters. Key difficulties include:
-
Construction of the bridged bicyclic core: Forming the azabicyclo[3.3.1]nonane system fused to the indole nucleus is a central challenge.
-
Stereochemical control: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is crucial and often difficult to achieve.
-
Late-stage functionalization: Introducing specific functional groups in the later stages of the synthesis can be complicated by the molecule's complex and sensitive structure.
-
Low overall yields: Multi-step syntheses of complex natural products like Alstonine are often plagued by low overall yields, making scale-up for biological studies problematic.
Q2: Which key reactions are commonly employed in the synthesis of Alstonine and related alkaloids?
Several powerful chemical transformations are frequently utilized. These include:
-
Pictet-Spengler reaction: A classic method for constructing the tetrahydro-β-carboline core of many indole alkaloids. An "interrupted" version of this reaction has been used to create the bridged framework in related alkaloids.[1]
-
Pauson-Khand reaction: This reaction has been successfully applied to create the azabridged bicyclic skeleton found in related structures.[2][3]
-
Wacker oxidation: A modified Wacker sequence can be used to rapidly generate the E ring of Alstonine.[4]
-
Mannich reaction: A key Mannich-type cyclization can be employed to construct the indole-fused azabicyclo[3.3.1]nonane intermediate.[5]
-
[3+2] Cycloaddition: Intramolecular [3+2] cycloadditions have been used to build the cyclohepta[b]indole framework in similar alkaloids.[1]
Q3: What is the biological significance of Alstonine that justifies its challenging synthesis?
Alstonine has garnered significant interest due to its potential as an atypical antipsychotic agent.[6][7][8] Preclinical studies have shown that it exhibits antipsychotic and anxiolytic properties.[7][9][10] It is believed to act on serotonergic receptors, distinguishing its mechanism from many current antipsychotics and potentially offering a better side-effect profile.[6][10] Additionally, Alstonine has shown anticancer and antimalarial activities.[9] The limited availability from natural sources necessitates synthetic routes to enable further pharmacological investigation.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Pictet-Spengler Reaction
-
Problem: The Pictet-Spengler cyclization to form the tetrahydro-β-carboline core is yielding a mixture of diastereomers, complicating purification and reducing the yield of the desired isomer.
-
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Flexible Transition State | Modify the reaction conditions. Lowering the temperature can favor the thermodynamically more stable product. Changing the solvent can also influence the transition state geometry. | Improved diastereomeric ratio. |
| Substrate Control | Introduce a bulky protecting group on the tryptamine (B22526) nitrogen or a chiral auxiliary to induce facial selectivity. | Higher diastereoselectivity through steric hindrance. |
| Catalyst Choice | For asymmetric variants, screen different chiral Brønsted or Lewis acid catalysts to enforce a specific enantioselective pathway. | Improved enantiomeric and diastereomeric excess. |
-
Experimental Protocol: General Conditions for a Stereoselective Pictet-Spengler Reaction
-
Dissolve the tryptamine precursor and the aldehyde partner in a suitable solvent (e.g., CH₂Cl₂, toluene, or MeOH) under an inert atmosphere (N₂ or Ar).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or a chiral phosphoric acid) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography to isolate the desired diastereomer.
-
Issue 2: Inefficient Pauson-Khand Reaction for Azabicyclic Core Construction
-
Problem: The intramolecular Pauson-Khand reaction (PKR) to form the bridged bicyclic ketone is proceeding with low yield or not at all.
-
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Decomposition of Cobalt Complex | Use a promoter such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) to facilitate the reaction at lower temperatures. | Increased yield and reduced side products from thermal decomposition. |
| Substrate Steric Hindrance | Modify the tether length or the substituents near the reacting centers to reduce steric clash in the transition state. | Improved reaction efficiency. |
| Alternative Catalysts | If cobalt-mediated PKR is problematic, consider using alternative catalysts such as those based on rhodium or iridium, which may offer different reactivity profiles. | Successful cyclization where cobalt fails. |
-
Logical Workflow for Troubleshooting the Pauson-Khand Reaction
References
- 1. Total Synthesis of (+)-Alstonlarsine A - ChemistryViews [chemistryviews.org]
- 2. Concise, Enantioselective Total Synthesis of (-)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Concise, Enantioselective Total Synthesis of (â)-Alstonerine - American Chemical Society - Figshare [acs.figshare.com]
- 4. The first regiospecific, enantiospecific total synthesis of 6-oxoalstophylline and an improved total synthesis of alstonerine and alstophylline as well as the bisindole alkaloid macralstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alstonine - Wikipedia [en.wikipedia.org]
- 7. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Alstonine Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with the indole (B1671886) alkaloid alstonine (B1665729) in in vitro experimental settings.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of alstonine solutions for in vitro assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Alstonine powder will not dissolve. | - Use of an inappropriate solvent.- Insufficient solvent volume.- Low temperature. | 1. Select an appropriate solvent: Alstonine is known to be soluble in Dimethyl Sulfoxide (DMSO).[1][2] For aqueous solutions, acidification is necessary.2. Increase solvent volume: Gradually add more solvent while vortexing or sonicating.3. Gentle warming: Warm the solution in a water bath (37-50°C) to aid dissolution. Avoid excessive heat, which could degrade the compound. |
| Precipitation occurs after adding DMSO stock to aqueous media. | - The aqueous solubility limit of alstonine has been exceeded.- The final concentration of DMSO is too low to maintain solubility. | 1. Decrease the final concentration: Lower the target concentration of alstonine in your assay.2. Optimize dilution: Add the DMSO stock solution dropwise into the aqueous medium while vortexing to ensure rapid mixing.[3]3. Pre-warm the medium: Adding the stock to a pre-warmed medium (37°C) can enhance solubility.4. Use a higher, yet non-toxic, final DMSO concentration: While aiming for the lowest effective DMSO concentration (ideally ≤0.1%), some cell lines can tolerate up to 0.5% or even 1%.[4] Always include a vehicle control with the same final DMSO concentration in your experiment. |
| Cloudiness or precipitation observed in the well during the experiment. | - Alstonine is precipitating out of the cell culture medium over time.- Interaction with components of the cell culture medium (e.g., serum proteins). | 1. Visually inspect wells: Before and during the experiment, check for any signs of precipitation under a microscope.2. Test solubility in media: Before your main experiment, perform a preliminary test to determine the maximum soluble concentration of alstonine in your specific cell culture medium.3. Reduce incubation time: If stability is an issue, consider shorter incubation periods if experimentally feasible.4. Consider alternative solubilization methods: For certain applications, complexation with cyclodextrins could be explored, though this would require significant methodological development. |
| Inconsistent experimental results. | - Incomplete dissolution of the initial stock.- Precipitation of alstonine leading to variable effective concentrations. | 1. Ensure complete dissolution of stock: After preparing your stock solution in DMSO, visually inspect it for any undissolved particles. Sonicate if necessary.2. Prepare fresh dilutions: Prepare working solutions fresh from the stock for each experiment to avoid issues with the stability of diluted solutions.3. Centrifuge before use: Briefly centrifuge your stock solution before making dilutions to pellet any micro-precipitates that may have formed during storage. Use the supernatant for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve alstonine for in vitro studies?
A1: The most commonly recommended solvent for preparing a stock solution of alstonine is Dimethyl Sulfoxide (DMSO) .[1][2] Alstonine is readily soluble in DMSO. For some applications, alstonine hydrochloride can be dissolved in water.[5] One study also mentions the use of water for intraperitoneal injections after dilution.[5]
Q2: How do I prepare an alstonine stock solution?
A2: To prepare a stock solution in DMSO, weigh the desired amount of alstonine powder and add the calculated volume of DMSO to achieve your target concentration (e.g., 10 mM, 20 mM). Vortex or sonicate the solution until the alstonine is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO varies between cell lines. As a general rule, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5% to minimize solvent-induced toxicity or off-target effects.[4][6] However, some cell lines may tolerate up to 1%.[7] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.
Q4: My alstonine, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The key is to ensure the final concentration in the medium does not exceed alstonine's aqueous solubility limit. You can try the following:
-
Reduce the final concentration of alstonine in your experiment.
-
Improve your dilution technique: Add the DMSO stock slowly to the pre-warmed (37°C) culture medium while vortexing to facilitate rapid dispersion.
-
Perform a stepwise dilution: First, dilute the DMSO stock in a small volume of medium, then add this intermediate dilution to the final volume.
Q5: How should I store my alstonine solutions?
A5: Alstonine powder should be stored according to the manufacturer's instructions, typically in a cool, dark, and dry place. DMSO stock solutions should be stored at -20°C for short-term storage (weeks to a month) or -80°C for long-term storage (months) .[1][3] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles. Aqueous solutions should generally be prepared fresh before each experiment.
Data Presentation
Alstonine Solubility Profile
The following table summarizes the known solubility information for alstonine. Note that specific maximum concentrations can be batch-dependent and should be empirically determined.
| Solvent | Solubility | Recommended Stock Concentration Range | Notes |
| DMSO | Soluble[1][2] | 10 - 50 mM | The solvent of choice for preparing concentrated stock solutions. |
| Water | Poorly soluble | Not recommended for stock solutions | Alstonine hydrochloride is water-soluble.[5] Solubility of the free base is very low but can be increased by acidification (e.g., with HCl). |
| Ethanol (B145695) | Moderately Soluble | 1 - 10 mM (estimated) | A crude ethanol extract of plant material containing alstonine has been used, suggesting some degree of solubility.[8][9] |
| PBS (pH 7.4) | Very Poorly Soluble | < 1 mM | Direct dissolution in PBS is not recommended. Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of Alstonine Stock Solution in DMSO
Materials:
-
Alstonine powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Method:
-
Weigh out the desired amount of alstonine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., for a 10 mM stock of alstonine with a molecular weight of 348.4 g/mol , dissolve 3.48 mg in 1 mL of DMSO).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
Alstonine stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Method:
-
Thaw an aliquot of the alstonine DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Remember to account for the final DMSO concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution. If added to 1 mL of media, the final DMSO concentration would be 0.1%.
-
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the tube with the medium, add the calculated volume of the alstonine stock solution dropwise.
-
Continue to vortex for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration.
-
Use the freshly prepared working solution for your in vitro experiment immediately.
Visualizations
Alstonine Experimental Workflow
Caption: Workflow for preparing and applying alstonine in in vitro experiments.
Proposed Signaling Pathway of Alstonine
Caption: Alstonine's proposed mechanism of action.
References
- 1. medkoo.com [medkoo.com]
- 2. Alstonine | CAS:642-18-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells | PLOS One [journals.plos.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting Alstonine instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Alstonine.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving Alstonine?
Alstonine is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1] Other solvents in which Alstonine is soluble include chloroform, dichloromethane, ethyl acetate (B1210297), and acetone.[1] For in vivo studies, Alstonine has been diluted in water or saline for intraperitoneal injections.[2]
2. What are the recommended storage conditions for Alstonine powder and stock solutions?
-
Powder: Alstonine powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to keep it desiccated at -20°C.
-
Stock Solutions: Stock solutions of Alstonine, typically in DMSO, should be stored at -20°C for several months.[1] It is recommended to prepare and use the solution on the same day. If advance preparation is necessary, ensure the stock solution is sealed tightly and stored below -20°C. Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.[1]
3. I am observing inconsistent results in my cell-based assays. Could Alstonine instability be the cause?
Yes, inconsistent results in cell-based assays can be a sign of Alstonine degradation in your working solutions. The stability of indole (B1671886) alkaloids like Alstonine can be influenced by several factors in the cell culture media, including pH, temperature, and exposure to light. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable experimental outcomes. It is crucial to prepare fresh working solutions from a frozen stock for each experiment and minimize the exposure of the solutions to harsh conditions.
4. How can I monitor the stability of my Alstonine solution?
Troubleshooting Guide: Alstonine Instability in Solution
This guide addresses specific issues you might encounter related to Alstonine's stability in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of Alstonine in aqueous buffer. | Alstonine has low solubility in aqueous solutions. The addition of a DMSO stock solution to an aqueous buffer can cause the compound to precipitate out if the final DMSO concentration is too low or the Alstonine concentration is too high. | - Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system).- Decrease the final concentration of Alstonine.- Prepare the working solution by adding the aqueous buffer to the DMSO stock solution slowly while vortexing. |
| Loss of biological activity over a short period. | Alstonine may be degrading in your experimental solution. Indole alkaloids can be sensitive to pH, temperature, and light. | - Prepare fresh working solutions for each experiment from a frozen stock.- Minimize the time the solution is kept at room temperature or 37°C.- Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Color change in the Alstonine solution. | A color change can be an indicator of chemical degradation. Oxidation or other chemical reactions can lead to the formation of colored byproducts. | - Discard the solution and prepare a fresh one.- If using a buffer, ensure it is freshly prepared and has the correct pH.- Consider degassing the buffer to remove dissolved oxygen, which can contribute to oxidative degradation. |
| Inconsistent results between experimental repeats. | This could be due to the variable degradation of Alstonine. The rate of degradation can be affected by minor differences in experimental conditions such as incubation time, light exposure, or slight pH shifts in the media. | - Standardize your experimental protocol to minimize variations in incubation times and light exposure.- Prepare a single batch of working solution for all replicates within an experiment.- Check and adjust the pH of your buffers and media before each experiment. |
Experimental Protocols
Protocol 1: Preparation of Alstonine Stock Solution
-
Weighing: Accurately weigh the desired amount of Alstonine powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.
Protocol 2: Preparation of Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the Alstonine DMSO stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate pre-warmed cell culture medium or buffer. It is recommended to add the stock solution to the medium and mix immediately.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent toxicity to cells.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize degradation.
Data Presentation
Table 1: Solubility of Alstonine
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Water | Sparingly soluble | [2] |
Table 2: Recommended Storage Conditions for Alstonine
| Form | Storage Condition | Duration | Reference |
| Powder | Dry, dark, 0-4°C | Short-term (days to weeks) | |
| Powder | Dry, dark, desiccated at -20°C | Long-term (months to years) | |
| Stock Solution (in DMSO) | Sealed, protected from light, -20°C | Several months | [1] |
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent experimental results potentially caused by Alstonine instability.
Caption: A diagram illustrating the key signaling pathways modulated by Alstonine, contributing to its pharmacological effects.
References
- 1. Alstonine | CAS:642-18-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A sustainable multi-task HPLC–UV method for simultaneous analysis of top neuromodulating agents in diverse pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Refining Animal Models for Alstonine Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the indole (B1671886) alkaloid alstonine (B1665729) in animal models of psychosis and anxiety.
Frequently Asked Questions (FAQs)
Q1: What is alstonine and what is its proposed mechanism of action?
A1: Alstonine is an indole alkaloid identified as a major component in plant-based remedies used in Nigeria for treating mental illnesses.[1][2] Unlike typical and many atypical antipsychotics, alstonine does not appear to bind directly to dopamine (B1211576) D1 or D2 receptors.[1][3] Its antipsychotic and anxiolytic effects are thought to be mediated primarily through its interaction with serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][4] Alstonine is suggested to act as an inverse agonist at these receptors, which indirectly modulates dopaminergic and glutamatergic neurotransmission.[5]
Q2: Which animal models are most appropriate for testing the antipsychotic-like efficacy of alstonine?
A2: Several preclinical models are suitable for evaluating alstonine's antipsychotic-like properties. These include:
-
MK-801-Induced Hyperlocomotion: This model mimics some positive symptoms of schizophrenia. Alstonine has been shown to dose-dependently prevent hyperlocomotion induced by the NMDA receptor antagonist MK-801.[1]
-
Amphetamine-Induced Stereotypy and Lethality: Alstonine inhibits stereotyped behaviors and prevents lethality induced by high doses of amphetamine, suggesting efficacy against dopamine-related psychotic symptoms.[1][3]
-
Apomorphine-Induced Stereotypy: Alstonine also attenuates stereotypy induced by the dopamine agonist apomorphine.[3]
-
Social Interaction Models: To assess efficacy against negative symptoms, models of social withdrawal, including MK-801-induced social deficits, are used. Alstonine has been shown to reverse these deficits.[6]
Q3: What is the typical effective dose range for alstonine in mice?
A3: The effective intraperitoneal (i.p.) dose of alstonine in mice typically ranges from 0.5 to 2.0 mg/kg for antipsychotic-like effects.[1] For anxiolytic effects in models like the hole-board and light/dark box tests, doses of 0.5 and 1.0 mg/kg i.p. have been shown to be effective.[1] It is important to note that alstonine can exhibit an inverted U-shaped dose-response curve, where higher doses may become less effective.[1]
Q4: How should alstonine be prepared for in vivo administration?
A4: Alstonine can be dissolved in saline (0.9% NaCl).[1] For compounds with solubility challenges, a vehicle containing a small amount of a non-toxic solvent like Tween 80 or polyethylene (B3416737) glycol (PEG) may be used, though this should be validated to ensure the vehicle itself does not have behavioral effects.[1] Always prepare fresh solutions and protect them from light to ensure stability.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
| Potential Cause | Troubleshooting Steps |
| Subject-Related Factors | Ensure mice are of the same age, sex, and strain, and have been housed under identical conditions (lighting, temperature, cage enrichment).[7][8] Acclimatize animals to the testing room for at least 30-60 minutes before each experiment.[9] |
| Drug Administration | Verify the accuracy of dosing calculations and the consistency of the administration route (e.g., intraperitoneal injection).[9] Administer the drug at the same time of day for all animals to minimize circadian rhythm effects.[9] |
| Environmental Factors | Conduct behavioral testing in a quiet, dedicated room with consistent lighting and background noise.[10] Clean the apparatus thoroughly between animals (e.g., with 70% ethanol) to remove olfactory cues.[9] |
| Experimenter Effects | The same experimenter should handle the animals and conduct the tests to minimize variability from handling techniques.[10][11] |
| Inverted U-Shaped Dose-Response | If you observe that a higher dose is less effective than a lower dose, you may be seeing alstonine's characteristic inverted U-shaped dose-response curve.[1][12] It is crucial to test a range of doses to identify the optimal therapeutic window. |
Issue 2: Sedative Effects Confounding Anxiolytic Data
| Potential Cause | Troubleshooting Steps |
| High Dose of Alstonine | While alstonine at effective anxiolytic doses (0.5-1.0 mg/kg) has been reported not to cause motor deficits, higher doses may induce sedation.[1][4] This can be mistaken for anxiolytic-like behavior in some tests (e.g., reduced movement in an open field). |
| Confounding Sedation in Anxiety Models | To differentiate sedation from anxiolysis, always include a control test for motor function, such as the rotarod test or an open field test, to assess locomotor activity.[1] In the light/dark box test, an anxiolytic effect is indicated by increased time in the light compartment without a significant decrease in overall locomotion. |
| Interaction with Other Substances | Alstonine has been shown to potentiate barbiturate-induced sleeping time, indicating hypnotic properties.[1] Be aware of potential synergistic sedative effects if co-administering with other CNS depressants. |
Issue 3: Lack of Efficacy in Antipsychotic Models
| Potential Cause | Troubleshooting Steps | | Inappropriate Pre-treatment Time | The timing of drug administration relative to the behavioral test is critical. For i.p. administration of alstonine, a pre-treatment time of 30 minutes has been commonly used.[1] Pharmacokinetic studies, if available, can help optimize this timing. | | Incorrect Dose Selection | Due to the inverted U-shaped dose-response curve, a dose that is too high may show reduced or no effect.[1] A full dose-response study is recommended to determine the optimal effective dose for your specific model and animal strain. | | Model-Specific Efficacy | Alstonine's unique mechanism of action (5-HT2A/2C antagonism) may result in efficacy in certain models (e.g., NMDA antagonist-based models like MK-801) but potentially less efficacy in models that are purely dependent on D2 receptor agonism.[1] | | Solution Instability or Precipitation | Visually inspect the alstonine solution before each injection to ensure it is fully dissolved and free of precipitates. Prepare solutions fresh on the day of the experiment. |
Data Presentation: Efficacy of Alstonine in Preclinical Models
| Model | Species | Alstonine Dose (i.p.) | Effect | Comparison Drug | Comparison Effect | Reference |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 mg/kg | Dose-dependent prevention of hyperlocomotion | Clozapine (0.1, 0.5 mg/kg) | Prevention of hyperlocomotion | [1] |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 mg/kg | Prevention of lethality | Haloperidol, Clozapine | Prevention of lethality | [1] |
| Amphetamine-Induced Stereotypy | Mice | 1.0, 2.0 mg/kg | Inhibition of stereotypy | - | - | [1] |
| Haloperidol-Induced Catalepsy | Mice | 0.5, 1.0, 2.0 mg/kg | Prevention of catalepsy | Clozapine (2.5, 5.0 mg/kg) | Prevention of catalepsy | [1] |
| Hole-Board Test (Anxiety) | Mice | 0.5, 1.0 mg/kg | Increased head-dips (anxiolytic) | Diazepam (2.0 mg/kg) | Increased head-dips | [1] |
| Light/Dark Box (Anxiety) | Mice | 0.5, 1.0 mg/kg | Increased time in light zone (anxiolytic) | Diazepam (2.0 mg/kg) | Increased time in light zone | [1] |
| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 mg/kg | Partial to complete prevention of social withdrawal | Sulpiride (10 mg/kg) | Complete prevention | [6] |
Experimental Protocols
Protocol 1: MK-801-Induced Hyperlocomotion
-
Animals: Male Swiss mice (25-30g).
-
Apparatus: Open field arena (e.g., 40x40 cm) with automated activity monitoring system (e.g., infrared beams).
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Administer alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle (saline).
-
30 minutes after alstonine/vehicle administration, inject MK-801 (0.15 mg/kg, i.p.).
-
Immediately place the mouse in the open field arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 30-60 minutes.
-
-
Endpoint Analysis: Compare the total locomotor activity between the vehicle-treated group and the alstonine-treated groups. A significant reduction in locomotor activity in the alstonine groups indicates an antipsychotic-like effect.
Protocol 2: Hole-Board Test for Anxiolytic Activity
-
Animals: Male mice (20-25g).
-
Apparatus: A square board (e.g., 40x40 cm) with 16 equally spaced holes (e.g., 3 cm diameter) on the floor. The apparatus may be equipped with infrared beams to automatically detect head-dips.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Administer alstonine (0.5 or 1.0 mg/kg, i.p.), a positive control (e.g., Diazepam 2.0 mg/kg, i.p.), or vehicle (saline).
-
30 minutes post-injection, place the mouse in the center of the hole-board.
-
Record the number of head-dips (defined as the head entering a hole up to the level of the ears) and locomotor activity (number of squares crossed) for a 5-minute period.
-
-
Endpoint Analysis: An increase in the number of head-dips without a significant change in locomotor activity is indicative of an anxiolytic effect.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for Alstonine's antipsychotic-like effects.
Caption: General experimental workflow for testing Alstonine's efficacy.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility [mdpi.com]
- 12. The Inverted “U-Shaped” Dose-Effect Relationships in Learning and Memory: Modulation of Arousal and Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce Alstonine-induced toxicity
Welcome to the technical support center for researchers working with Alstonine (B1665729). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inquiries that may arise during preclinical investigations of this promising indole (B1671886) alkaloid. The information is based on available scientific literature and aims to facilitate effective experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for Alstonine's antipsychotic-like effects?
A1: Alstonine exhibits an atypical antipsychotic profile. Unlike classical antipsychotics, it does not appear to directly interact with dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[1] Its therapeutic effects, including anxiolytic properties, are thought to be mediated through its interaction with 5-HT2A/C receptors.[2] Additionally, Alstonine may indirectly modulate glutamate (B1630785) neurotransmission.
Q2: What is the general safety profile of Alstonine in preclinical models?
A2: Preclinical studies suggest a favorable safety profile for Alstonine, particularly when compared to conventional antipsychotic agents.[3][4][5] A key atypical feature is its prevention of haloperidol-induced catalepsy, a common extrapyramidal side effect associated with classical antipsychotics.[1] Furthermore, studies on alkaloids from Alstonia scholaris, which includes Alstonine, showed only mild and transient adverse effects in human volunteers at higher doses.[6]
Q3: What are the typical effective dose ranges for Alstonine in mice?
A3: In murine models, Alstonine has been shown to be effective in a dose range of 0.1 mg/kg to 2.0 mg/kg, administered intraperitoneally (i.p.).[4][7] The effective dose can vary depending on the specific behavioral paradigm being investigated. For instance, doses of 0.5 mg/kg and 1.0 mg/kg have been used to assess anxiolytic and antipsychotic-like properties.[3][8]
Q4: Does Alstonine have potential side effects that I should monitor for in my experiments?
A4: While Alstonine appears to lack many of the severe side effects of other antipsychotics, it is still crucial to monitor for any unexpected behavioral or physiological changes. In a clinical trial of a mixture of alkaloids from Alstonia scholaris, reported adverse events, although mild, included hiccups, dry mouth, nausea, and increased sleep.[6] In preclinical models, it is good practice to include a battery of general health observations (e.g., posture, activity levels, grooming) and, if relevant to the study, metabolic parameters.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Lack of efficacy in a behavioral model (e.g., no reduction in amphetamine-induced hyperlocomotion). | 1. Inappropriate dose. Alstonine can exhibit a U-shaped dose-response curve.[4]2. Incorrect route of administration or timing.3. Model selection. Alstonine's mechanism is atypical and may not be effective in all classical antipsychotic screening models. | 1. Perform a dose-response study (e.g., 0.1, 0.5, 1.0, and 2.0 mg/kg, i.p.).2. Ensure administration is timed appropriately before the behavioral test (typically 30 minutes for i.p. in mice).[3]3. Consider using models sensitive to atypical antipsychotics, such as the MK-801-induced social withdrawal model.[8] |
| Unexpected anxiogenic-like effects at higher doses. | The pharmacological profile of Alstonine is complex. The inverted U-shaped dose-response relationship suggests that higher doses may engage different targets or produce paradoxical effects.[4] | Carefully evaluate the dose-response relationship. If anxiogenic effects are observed, reduce the dose to the lower effective range (e.g., 0.5 mg/kg). |
| Difficulty dissolving Alstonine for administration. | Alstonine is an alkaloid and may have specific solubility requirements. | Consult the supplier's data sheet for recommended solvents. For in vivo studies, ensure the vehicle is appropriate and non-toxic. Saline is commonly used as a vehicle in published studies.[4] |
| Contradictory results when co-administering with other psychoactive compounds. | Alstonine's mechanism involves serotonergic and potentially glutamatergic pathways. Interactions with other drugs affecting these systems are likely. | To probe the mechanism, co-administer with selective antagonists (e.g., a 5-HT2A/C antagonist like ritanserin) to see if Alstonine's effects are blocked.[3] |
Data Presentation
Table 1: Summary of Alstonine Effects in Preclinical Models
| Model | Species | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Amphetamine-Induced Lethality | Mouse | 0.5 - 2.0 | Prevention of lethality | [4] |
| Apomorphine-Induced Stereotypy | Mouse | Not specified | Inhibition of stereotypy | [1] |
| Haloperidol-Induced Catalepsy | Mouse | Not specified | Prevention of catalepsy | [1] |
| MK-801-Induced Hyperlocomotion | Mouse | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion | [4] |
| MK-801-Induced Social Withdrawal | Mouse | 0.5, 1.0 | Prevention of social withdrawal | [8] |
| Hole-Board Test (Anxiety) | Mouse | 1.0 | Anxiolytic-like effects | [3] |
| Light/Dark Box Test (Anxiety) | Mouse | 1.0 | Anxiolytic-like effects | [3] |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-like Activity using the MK-801-Induced Hyperlocomotion Model in Mice
-
Animals: Male Swiss mice are commonly used. House the animals in groups with ad libitum access to food and water, maintaining a 12-hour light/dark cycle. Allow for at least a one-week acclimatization period before starting experiments.
-
Drug Preparation: Prepare Alstonine in a saline vehicle. Doses of 0.1, 0.5, and 1.0 mg/kg are typically investigated.
-
Administration: Administer Alstonine or vehicle via intraperitoneal (i.p.) injection.
-
MK-801 Challenge: 30 minutes after Alstonine/vehicle administration, administer MK-801 (e.g., 0.1 mg/kg, i.p.) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately after the MK-801 injection, place the mice individually into locomotor activity cages. Record locomotor activity (e.g., distance traveled, beam breaks) for a set period, typically 30-60 minutes.
-
Data Analysis: Compare the locomotor activity of the Alstonine-treated groups to the vehicle-treated control group using an appropriate statistical test, such as ANOVA followed by a post-hoc test.
Visualizations
Proposed Signaling Pathway for Alstonine's Anxiolytic Effects
Caption: Proposed pathway for Alstonine's anxiolytic effects via 5-HT2A/C receptors.
Experimental Workflow for Assessing Alstonine in a Behavioral Paradigm
Caption: General workflow for in vivo testing of Alstonine in mice.
References
- 1. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The safety and tolerability of alkaloids from Alstonia scholaris leaves in healthy Chinese volunteers: a single-centre, randomized, double-blind, placebo-controlled phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Alstonine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during experiments aimed at improving the oral bioavailability of Alstonine. Given the limited publicly available data on the specific oral pharmacokinetic parameters of Alstonine, this guide focuses on foundational principles and experimental strategies applicable to indole (B1671886) alkaloids with presumed poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of Alstonine, and what are its limiting factors?
A1: Currently, there is no publicly available quantitative data on the absolute oral bioavailability of Alstonine in humans or preclinical animal models. However, like many other alkaloids, its oral bioavailability is likely limited by several factors:
-
Low Aqueous Solubility: The chemical structure of Alstonine suggests it may have poor solubility in water, which is a critical factor for dissolution in the gastrointestinal (GI) tract prior to absorption.
-
Poor Membrane Permeability: The ability of Alstonine to passively diffuse across the intestinal epithelium may be restricted due to its molecular size and charge.
-
P-glycoprotein (P-gp) Efflux: Alstonine may be a substrate for the P-gp efflux pump, an ATP-dependent transporter protein expressed on the apical membrane of enterocytes. P-gp actively transports a wide range of xenobiotics back into the intestinal lumen, thereby reducing their net absorption.
-
First-Pass Metabolism: Alstonine is likely metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which are highly expressed in the enterocytes and the liver. This presystemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.
Q2: Which formulation strategies can be employed to improve the oral bioavailability of Alstonine?
A2: Several formulation strategies can be investigated to overcome the potential bioavailability challenges of Alstonine. These approaches aim to enhance its solubility, improve its permeability, and/or protect it from efflux and metabolic degradation. Promising strategies include:
-
Nanoemulsions: These are isotropic, thermodynamically stable systems of oil, water, surfactant, and co-surfactant. Encapsulating Alstonine in nanoemulsions can enhance its solubility and facilitate its absorption through the lymphatic pathway, thus bypassing first-pass metabolism.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They offer advantages such as controlled release, protection of the encapsulated drug from degradation, and improved bioavailability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids. This in-situ emulsification enhances the dissolution and absorption of poorly water-soluble drugs.
Q3: How can I determine if Alstonine is a substrate for P-glycoprotein (P-gp)?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for studying P-gp-mediated efflux. By measuring the bidirectional transport of Alstonine across a Caco-2 cell monolayer (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp. This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence for P-gp-mediated transport.
Q4: Which cytochrome P450 (CYP) isoforms are likely to metabolize Alstonine?
A4: While specific studies on Alstonine are lacking, indole alkaloids are often metabolized by CYP enzymes, with CYP3A4 being a major contributor to the metabolism of many xenobiotics. To identify the specific CYP isoforms involved in Alstonine metabolism, an in vitro study using human liver microsomes and a panel of recombinant human CYP enzymes can be performed. By incubating Alstonine with individual CYP isoforms and monitoring its depletion, the primary metabolizing enzymes can be identified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of improving Alstonine's oral bioavailability.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low entrapment efficiency of Alstonine in nanoformulations. | 1. Poor solubility of Alstonine in the lipid phase. 2. Suboptimal formulation composition (e.g., oil, surfactant, co-surfactant ratios). 3. Inefficient homogenization or sonication during preparation. | 1. Screen various oils to find one with the highest solubilizing capacity for Alstonine. 2. Optimize the formulation using a design of experiments (DoE) approach to systematically evaluate the effect of different component ratios. 3. Increase the homogenization speed/time or sonication amplitude/duration. |
| Inconsistent results in the Caco-2 cell permeability assay. | 1. Variation in Caco-2 cell monolayer integrity. 2. Inconsistent passage number of Caco-2 cells. 3. Issues with the analytical method for quantifying Alstonine. | 1. Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. 2. Use Caco-2 cells within a consistent and validated passage number range for all experiments. 3. Validate the analytical method (e.g., HPLC-UV, LC-MS/MS) for linearity, accuracy, and precision in the relevant biological matrix. |
| High variability in in vivo pharmacokinetic data in rats. | 1. Inconsistent oral gavage technique leading to variable dosing. 2. Stress-induced physiological changes in the animals. 3. Issues with blood sample collection and processing. | 1. Ensure all personnel are properly trained in the oral gavage technique to minimize stress and ensure accurate dosing. 2. Acclimatize the animals to the experimental conditions before the study. 3. Use a consistent protocol for blood sampling, and process and store the samples appropriately to prevent degradation of Alstonine. |
| No significant improvement in oral bioavailability with a P-gp inhibitor. | 1. Alstonine may not be a significant substrate for P-gp. 2. The chosen inhibitor may not be potent enough or used at a suboptimal concentration. 3. Other factors, such as poor solubility or extensive first-pass metabolism, are the primary barriers. | 1. Confirm Alstonine's P-gp substrate status using a bidirectional Caco-2 assay. 2. Use a potent and well-characterized P-gp inhibitor (e.g., verapamil, zosuquidar) at an appropriate concentration. 3. Investigate formulation strategies to improve solubility and/or co-administer a CYP3A4 inhibitor to assess the impact of first-pass metabolism. |
Data Presentation
Table 1: Physicochemical Properties of Alstonine
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀N₂O₃ | PubChem[1] |
| Molecular Weight | 348.4 g/mol | PubChem[1] |
| Aqueous Solubility | Data not available | - |
| Permeability (Papp) | Data not available | - |
| Oral Bioavailability (%) | Data not available | - |
Table 2: Example of In Vivo Pharmacokinetic Parameters in Rats Following Oral Administration of a Hypothetical Alstonine Formulation
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Alstonine Suspension | 50 | 150 ± 35 | 1.5 ± 0.5 | 600 ± 120 | 100 |
| Alstonine Nanoemulsion | 50 | 450 ± 90 | 1.0 ± 0.3 | 1800 ± 350 | 300 |
| Alstonine SLNs | 50 | 380 ± 75 | 2.0 ± 0.8 | 1500 ± 280 | 250 |
| Alstonine SEDDS | 50 | 520 ± 110 | 0.8 ± 0.2 | 2100 ± 410 | 350 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Experimental Protocols
Protocol 1: Preparation of Alstonine-Loaded Nanoemulsion
-
Oil Phase Preparation: Dissolve a precisely weighed amount of Alstonine in a suitable oil (e.g., oleic acid, Capryol 90) with the aid of gentle heating and vortexing.
-
Aqueous Phase Preparation: Prepare the aqueous phase consisting of deionized water.
-
Surfactant and Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a predetermined ratio.
-
Formation of Nanoemulsion: Add the oil phase to the surfactant/co-surfactant mixture and vortex until a clear and homogenous mixture is obtained. To this organic phase, add the aqueous phase dropwise while continuously stirring at a moderate speed.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Transport Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the Alstonine solution in transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Transport Study (Basolateral to Apical):
-
Add the Alstonine solution in transport buffer to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Follow the incubation and sampling procedure as described above.
-
-
Sample Analysis: Quantify the concentration of Alstonine in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Formulation Administration: Administer the Alstonine formulation (e.g., suspension, nanoemulsion) to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for Alstonine concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Mandatory Visualizations
Caption: General pathway of Alstonine absorption and first-pass metabolism.
Caption: Experimental workflow for improving Alstonine's oral bioavailability.
Caption: Co-regulation of CYP3A4 and P-gp expression via PXR signaling.
References
addressing matrix effects in Alstonine quantification
Welcome to the technical support center for the quantitative analysis of alstonine (B1665729). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly matrix effects, encountered during the quantification of alstonine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my alstonine quantification?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, alstonine.[1] These components can include proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of alstonine in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This can significantly impact the accuracy, precision, and sensitivity of your quantification, leading to erroneous results.[2]
Q2: How can I determine if my alstonine analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[3] For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the response of alstonine spiked into a blank matrix extract to the response of alstonine in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2]
Q3: What are the most effective strategies to minimize matrix effects in alstonine quantification?
A3: A multi-pronged approach is often the most effective. This includes:
-
Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[1]
-
Chromatographic Separation: Optimizing your HPLC or UHPLC method to separate alstonine from co-eluting matrix components is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for alstonine would co-elute and experience similar matrix effects as the analyte, thus providing the most accurate correction.
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for alstonine absolutely necessary?
A4: While a SIL-IS is the gold standard for compensating for matrix effects, it may not always be readily available or cost-effective. In such cases, a structural analog of alstonine can be used as an internal standard. However, it is crucial to validate that the analog behaves similarly to alstonine in terms of extraction recovery and ionization suppression/enhancement. If a suitable analog is not available, matrix-matched calibration or the standard addition method can be employed, although these methods can be more labor-intensive.
Troubleshooting Guide
Issue 1: Poor reproducibility of alstonine quantification in quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Evaluate matrix effects from different lots of blank matrix. If significant lot-to-lot variability is observed, consider a more rigorous sample cleanup method or the use of a SIL-IS. |
| Inadequate Sample Homogenization | Ensure thorough vortexing or mixing of samples before and during the extraction process. |
| Internal Standard (IS) Variability | If not using a SIL-IS, the IS may not be adequately compensating for matrix effects. Re-evaluate the suitability of the IS or switch to a SIL-IS if possible. |
| Sample Stability Issues | Investigate the stability of alstonine in the biological matrix under the storage and processing conditions used. |
Issue 2: Low recovery of alstonine during sample preparation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction pH | Alstonine is an indole (B1671886) alkaloid and its extraction efficiency will be pH-dependent. Adjust the pH of the sample and extraction solvent to ensure alstonine is in a neutral, extractable form. |
| Inefficient Extraction Solvent | Test a range of organic solvents with varying polarities for LLE or different sorbents and elution solvents for SPE. |
| Insufficient Mixing/Vortexing | Ensure adequate mixing time and intensity during the extraction step to allow for efficient partitioning of alstonine into the extraction solvent. |
| Analyte Binding to Labware | Use low-binding tubes and pipette tips, or pre-condition them with a solution of the analyte. |
Issue 3: Significant ion suppression observed for alstonine.
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Phospholipids from plasma or serum are a common cause of ion suppression. Implement a phospholipid removal step in your sample preparation, such as a specific SPE sorbent or a modified LLE protocol. |
| High Concentration of Salts | High salt concentrations from buffers or the biological matrix can suppress the ionization of alstonine. Use a desalting step like SPE or dilute the sample if sensitivity allows. |
| Suboptimal Chromatographic Separation | Modify the gradient, mobile phase composition, or column chemistry to better separate alstonine from the region of the chromatogram where significant ion suppression occurs. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
-
Prepare Post-Spiked Samples: Spike the extracted blank matrix with alstonine at low and high concentrations, corresponding to your low and high QC levels.
-
Prepare Neat Solutions: Prepare solutions of alstonine in the final reconstitution solvent at the same low and high concentrations.
-
Analyze Samples: Analyze both the post-spiked samples and the neat solutions by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Alstonine in Post-Spiked Sample) / (Peak Area of Alstonine in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor: If an internal standard is used, calculate the MF for the IS as well and then determine the IS-normalized MF:
-
IS-Normalized MF = (MF of Alstonine) / (MF of IS)
-
-
Evaluate Precision: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
Protocol 2: Sample Preparation of Alstonine from Human Plasma using Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled alstonine) to each plasma sample, QC, and standard, except for the blank.
-
pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.5) to each tube and vortex for 10 seconds.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Mixing: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 550 µL) to a new set of tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex the reconstituted samples and inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Matrix Factor and Recovery of Alstonine with Different Sample Preparation Methods
| Sample Preparation Method | Mean Matrix Factor (n=6 lots) | %CV of Matrix Factor | Mean Extraction Recovery (%) | %CV of Recovery |
| Protein Precipitation (Acetonitrile) | 0.65 | 22.5 | 95.2 | 8.7 |
| Liquid-Liquid Extraction (MTBE) | 0.92 | 8.3 | 88.5 | 6.1 |
| Solid-Phase Extraction (C18) | 0.98 | 4.1 | 92.1 | 5.3 |
This table presents hypothetical data to illustrate the typical performance of different sample preparation techniques.
Table 2: Stability of Alstonine in Human Plasma (n=3)
| Storage Condition | Concentration (ng/mL) | Mean % Recovery (± SD) |
| Bench-top (4 hours at RT) | 10 | 98.5 ± 3.2 |
| 500 | 101.2 ± 2.5 | |
| Freeze-thaw (3 cycles) | 10 | 95.8 ± 4.1 |
| 500 | 97.3 ± 3.8 | |
| Long-term (-80°C for 30 days) | 10 | 96.2 ± 5.5 |
| 500 | 98.9 ± 4.7 |
This table presents hypothetical data to illustrate stability assessment.
Visualizations
Caption: Workflow for Alstonine Quantification in Plasma.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alstonine Metabolite Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for alstonine (B1665729) metabolite identification.
Frequently Asked Questions (FAQs)
General
Q1: What is alstonine and why is its metabolite identification important?
A1: Alstonine is a naturally occurring indole (B1671886) alkaloid found in various plant species, such as Alstonia boonei and Picralima nitida.[1] It has demonstrated potential as an antipsychotic and anxiolytic agent.[2][3] Identifying its metabolites is crucial for understanding its pharmacological activity, bioavailability, safety profile, and overall mechanism of action within a biological system.[1][3]
Q2: What are the primary metabolic pathways for alstonine?
A2: The metabolism of alstonine and similar alkaloids primarily involves Phase I and Phase II reactions. Phase I reactions are largely driven by Cytochrome P450 (CYP) enzymes, leading to oxidative transformations like hydroxylation and N-demethylation.[4][5] Phase II reactions typically involve conjugation with endogenous molecules, such as glucuronic acid (glucuronidation), to increase water solubility and facilitate excretion.[6]
Experimental Design & Sample Preparation
Q3: What biological matrices are suitable for alstonine metabolite analysis?
A3: Common biological matrices for studying alstonine metabolism include plasma, urine, and feces for in vivo studies.[6] For in vitro studies, human liver microsomes (HLMs) and cryopreserved hepatocytes are frequently used to assess metabolic stability and identify the enzymes involved.[7][8]
Q4: How should I prepare my samples to ensure metabolite stability?
A4: Proper sample preparation is critical to prevent the degradation of metabolites. Key recommendations include:
-
Rapid Freezing: Immediately freeze tissue samples in liquid nitrogen after collection.[9]
-
Consistent Extraction: Use a validated extraction protocol consistently across all samples. A common method involves protein precipitation with cold organic solvents like acetonitrile (B52724) or methanol.[10][11][12]
-
pH Control: Maintaining a consistent pH during extraction is important for the stability and recovery of certain metabolites.[10][12]
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can degrade metabolites.
Analytical Methodology
Q5: What is the most common analytical technique for identifying alstonine metabolites?
A5: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS) techniques like quadrupole time-of-flight (QTOF-MS), is the most widely used and effective method.[6][13] This approach allows for the separation of complex mixtures and the accurate mass measurement of parent compounds and their metabolites, facilitating their identification.
Q6: Which Cytochrome P450 (CYP) enzymes are likely involved in alstonine metabolism?
A6: While specific studies on alstonine are limited, the metabolism of many alkaloids is predominantly carried out by the CYP1, CYP2, and CYP3 families of enzymes.[14][15] CYP1A2, CYP2C9, and CYP3A4 are often implicated in the metabolism of similar compounds.[5] Reaction phenotyping studies using specific chemical inhibitors or recombinant CYP enzymes can help identify the key isozymes involved.[8]
Troubleshooting Guides
LC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Broadening, Splitting) [16][17] | 1. Column contamination or degradation.2. Inappropriate injection solvent.3. Mismatched mobile phase pH.4. High sample concentration (overload). | 1. Flush the column with a strong solvent; if unresolved, replace the column.2. Ensure the injection solvent is weaker than or the same as the initial mobile phase.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.4. Dilute the sample. |
| Low Signal Intensity or Sensitivity [18][19] | 1. Ion suppression from matrix components.2. Suboptimal ion source parameters (e.g., temperature, gas flow).3. Inefficient ionization.4. Contamination of the mass spectrometer inlet. | 1. Improve sample cleanup (e.g., solid-phase extraction).2. Optimize ion source parameters through direct infusion of a standard.3. Adjust mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization.4. Clean the ion source components. |
| Retention Time Shifts [16] | 1. Changes in mobile phase composition.2. Column aging or degradation.3. Fluctuations in column temperature.4. Inconsistent flow rate. | 1. Prepare fresh mobile phase daily.2. Use a guard column and replace it regularly.3. Ensure the column oven is functioning correctly.4. Check the LC pump for leaks or pressure fluctuations. |
| High Background Noise [16] | 1. Contaminated solvents or reagents.2. Carryover from previous injections.3. Leaks in the LC system. | 1. Use high-purity, LC-MS grade solvents and fresh additives.2. Implement a thorough needle wash protocol between injections.3. Inspect all fittings and connections for leaks. |
In Vitro Metabolism Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Metabolite Formation Detected | 1. Low metabolic turnover of alstonine.2. Insufficient incubation time.3. Inactive enzyme source (e.g., microsomes, hepatocytes).4. Alstonine is a poor substrate for the enzymes present. | 1. Increase the protein concentration or incubation time.2. Perform a time-course experiment to determine the optimal incubation period.3. Verify the activity of the enzyme source with a known positive control substrate.4. Consider using different enzyme systems (e.g., S9 fractions, recombinant enzymes). |
| High Variability Between Replicates | 1. Inconsistent pipetting of reagents.2. Poor mixing of the incubation mixture.3. Temperature fluctuations during incubation.4. Inconsistent quenching of the reaction. | 1. Calibrate pipettes and use proper pipetting techniques.2. Ensure thorough mixing before and during incubation.3. Use a calibrated and stable incubator.4. Add the quenching solution rapidly and consistently to all samples. |
| Rapid Depletion of Parent Compound | 1. High metabolic instability.2. Non-enzymatic degradation.3. Binding to plasticware. | 1. Reduce the incubation time or protein concentration.2. Run a control incubation without the enzyme source (e.g., heat-inactivated microsomes) to assess non-enzymatic degradation.3. Use low-binding plates and vials. |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability of alstonine.
-
Preparation of Reagents:
-
Prepare a stock solution of alstonine (e.g., 10 mM in DMSO).
-
Prepare a working solution of alstonine (e.g., 100 µM) by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of pooled human liver microsomes (HLMs) in the incubation buffer (e.g., final concentration of 0.5 mg/mL).[7]
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm the HLM solution and alstonine working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the HLM and alstonine mixture. The final concentration of alstonine is typically 1 µM.[7]
-
Incubate the reaction mixture at 37°C.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Quenching and Sample Processing:
-
Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS method to determine the remaining percentage of alstonine at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Metabolite Identification in Rats
This protocol provides a general workflow for identifying alstonine metabolites in a preclinical model.
-
Animal Dosing and Sample Collection:
-
Administer a single dose of alstonine to Sprague-Dawley rats via oral gavage.
-
House the rats in metabolic cages for the collection of urine and feces at predetermined intervals (e.g., 0-12h, 12-24h, 24-48h).
-
Collect blood samples at various time points post-dosing via tail vein or cardiac puncture at the end of the study. Process the blood to obtain plasma.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a 3-fold volume of cold acetonitrile. Centrifuge and collect the supernatant.
-
Urine: Centrifuge to remove any particulate matter. The supernatant can be directly injected or further concentrated using solid-phase extraction (SPE).
-
Feces: Homogenize the fecal samples in a suitable solvent (e.g., methanol/water mixture). Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a high-resolution LC-MS/MS system (e.g., UHPLC-QTOF-MS).[6]
-
Employ a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[6]
-
Acquire data in both positive and negative ion modes to detect a wider range of metabolites.
-
Use data-dependent acquisition to trigger fragmentation (MS/MS) of potential metabolite peaks.
-
-
Metabolite Identification:
-
Compare the mass spectra of the dosed samples with those of the control (pre-dose) samples to identify potential metabolites.
-
Characterize the metabolites based on their accurate mass, isotopic pattern, and fragmentation patterns.
-
Propose metabolic pathways based on the identified structures.
-
Visualizations
Caption: General workflow for in vitro and in vivo alstonine metabolite identification.
Caption: Logical troubleshooting flow for common LC-MS analytical issues.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. bioivt.com [bioivt.com]
- 9. mcgill.ca [mcgill.ca]
- 10. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Isotonitazene Quantitation and Metabolite Discovery in Authentic Forensic Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. agilent.com [agilent.com]
- 18. chromacademy.com [chromacademy.com]
- 19. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Enhancing the Purity of Synthetic Alstonine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address challenges encountered during the purification of synthetic alstonine (B1665729).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is alstonine and why is its purity crucial?
Alstonine is a prominent indole (B1671886) alkaloid that has been identified as the primary component of plant-based remedies used traditionally for treating mental illnesses.[1] It exhibits a range of pharmacological properties, including antipsychotic, anxiolytic, anticancer, and antimalarial activities.[1][2] For research and drug development, high purity is essential to ensure that the observed biological effects are solely attributable to alstonine, to guarantee safety by removing potentially toxic by-products, and to meet stringent regulatory requirements for pharmaceutical-grade compounds.[3]
Q2: What are the common types of impurities in synthetic alstonine?
Impurities in synthetic pharmaceuticals can originate from various sources throughout the synthesis and purification process.[4] For a complex molecule like alstonine, potential impurities include:
-
Starting Materials: Unreacted reagents from the initial steps of the synthesis.
-
Intermediates: Compounds formed during the synthesis that were not fully converted to the final product.
-
By-products: Resulting from side reactions that occur concurrently with the main synthetic pathway.[4]
-
Degradation Products: Alstonine may degrade due to exposure to inappropriate temperatures, light, or pH during workup and storage.[5]
-
Stereoisomers: The synthesis may produce other stereoisomers of alstonine that need to be separated.[4]
Q3: What are the primary methods for purifying synthetic alstonine?
The purification of alkaloids like alstonine typically involves a combination of extraction and chromatographic techniques.
-
Acid-Base Extraction: This classic technique leverages the basic nature of the alkaloid's nitrogen atoms.[6][7] By adjusting the pH, alstonine can be selectively moved between aqueous and organic phases, separating it from neutral or acidic impurities.
-
Column Chromatography: This is a fundamental method for purifying alkaloids.[8] Common stationary phases include silica (B1680970) gel or alumina (B75360). The separation is achieved by eluting the sample with a solvent system (mobile phase) that is gradually changed in polarity.[8][9]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often used.[8][9] It offers higher resolution and efficiency than standard column chromatography.
-
Recrystallization: This technique is used to purify solid compounds.[10] It involves dissolving the crude alstonine in a hot solvent and allowing it to cool slowly, forming pure crystals while impurities remain in the solution.[10][11]
Q4: Which analytical techniques are used to assess the purity of alstonine?
A multi-technique approach is necessary to accurately determine the purity of alstonine.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard for quantitative purity analysis.[6][12] Thin-Layer Chromatography (TLC) is a rapid, cost-effective tool for initial screening.[6]
-
Mass Spectrometry (MS): Indispensable for structural elucidation and detecting trace-level impurities.[6] It is often coupled with chromatography (LC-MS, GC-MS) for powerful impurity profiling.[3][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the gold standard for complete structural confirmation and stereochemical analysis.[6] Quantitative NMR (qNMR) can also be used for absolute purity assessment.[14]
-
Differential Scanning Calorimetry (DSC): This method can determine the purity of a substance that is 98% pure or more by analyzing its thermal properties, without the need for a reference standard.[]
Section 2: Experimental Workflows & Protocols
A general workflow for the purification of synthetic alstonine involves multiple stages, each designed to remove different types of impurities.
Caption: General experimental workflow for purifying synthetic alstonine.
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for purifying alstonine using silica gel chromatography, a common technique for separating alkaloids.[8][9]
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude compound by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or cyclohexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude alstonine extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., cyclohexane (B81311) or n-pentane).[9]
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., acetone (B3395972), diethyl ether, or ethyl acetate) in a stepwise or gradient fashion.[9] A common gradient might be increasing amounts of acetone in cyclohexane.[9]
-
Collect fractions of the eluent in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with an appropriate stain (e.g., potassium iodoplatinate).[8]
-
Combine the fractions that contain the pure alstonine.
-
Evaporate the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator).
-
Protocol 2: Recrystallization
Recrystallization is an effective final step for removing minor impurities from a solid compound.[10]
-
Solvent Selection:
-
Choose a solvent in which alstonine is highly soluble at high temperatures but poorly soluble at low temperatures. Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find the ideal one.[11]
-
-
Dissolution:
-
Place the semi-purified alstonine solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Avoid adding excess solvent.[11]
-
-
Decoloration (Optional):
-
If the solution is colored due to impurities, cool it slightly and add a small amount of activated charcoal.[11] Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven to remove all traces of solvent.
-
Section 3: Troubleshooting Guide
Q1: My overall yield is very low after purification. What are the possible causes?
Low recovery can be attributed to several factors throughout the purification process.[5] Key areas to investigate include:
-
Compound Degradation: Alkaloids can be sensitive to high temperatures, strong acids/bases, or prolonged light exposure.[5] Ensure solvent evaporation is done at a controlled temperature and protect samples from light.
-
Incorrect pH Adjustment: During acid-base extraction, incomplete conversion between the free base and salt forms can lead to significant loss.[5] Always use a calibrated pH meter for adjustments.
-
Irreversible Adsorption: The compound may be binding too strongly to the chromatography stationary phase.[5]
-
Multiple Transfer Steps: Each transfer of the material from one container to another can result in physical loss. Minimize transfers where possible.
Q2: I'm seeing significant product loss during the acid-base extraction/partitioning step. Why?
This is a common issue often related to pH control or physical problems during the separation.
-
Incorrect pH: Ensure the pH is sufficiently basic (pH 9-11) to convert the alstonine salt to its free base for extraction into an organic solvent, and sufficiently acidic (pH 2-3) to bring it back into the aqueous phase.[5]
-
Emulsion Formation: Stable emulsions can form at the interface between the aqueous and organic layers, trapping the compound.[5] To break emulsions, try adding brine (saturated NaCl solution), centrifuging the mixture, or filtering through a pad of celite.[5]
-
Precipitation: The alstonine salt or base may precipitate out of solution if its concentration is too high for the solvent's capacity.[5] Diluting the solution may be necessary.
Q3: My recovery from column chromatography is poor. What went wrong?
Low recovery from a column is typically due to issues with the stationary or mobile phase.[5]
-
Irreversible Adsorption: Alstonine may be binding irreversibly to acidic sites on silica gel. Try using a different stationary phase like neutral alumina or add a small amount (0.1-1%) of a competitive base like triethylamine (B128534) to the mobile phase.[5]
-
Inappropriate Mobile Phase: The solvent system may be too weak (non-polar) to elute the compound effectively. If the compound remains at the top of the column, a more polar mobile phase is needed.
-
Sample Degradation on Column: If the stationary phase is causing degradation, use a deactivated or neutral support and run the chromatography as quickly as possible.[5]
Q4: My compound won't crystallize during recrystallization. What steps can I take?
Failure to crystallize is a frequent challenge. Here are several techniques to induce crystallization:
-
Seeding: Add a tiny crystal of pure alstonine (a "seed crystal") to the supersaturated solution.[10] This provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.
-
Reduce Solvent Volume: Too much solvent may have been added. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Change Solvents: The chosen solvent may not be appropriate. Try a different solvent or a multi-solvent system.[10]
Caption: Decision tree for troubleshooting low purity results.
Section 4: Data & Analytical Comparison
Table 1: Comparison of Chromatographic Purification Methods for Alstonine
This table summarizes typical parameters for different chromatographic methods based on literature.[9]
| Parameter | Vacuum Column Chromatography | Semi-preparative HPLC |
| Stationary Phase | Silica Gel | C18 (Reverse-Phase) or Silica (Normal-Phase) |
| Typical Mobile Phase | Gradient of n-pentane/diethyl ether or cyclohexane/acetone | Gradient of Acetonitrile/Water (RP) or Hexane/Ethyl Acetate (NP) |
| Typical Loading | Grams (e.g., 85 mg crude extract) | Milligrams (e.g., 17 mg fraction) |
| Resolution | Lower | Higher |
| Speed | Slower | Faster |
| Primary Use | Initial bulk separation of crude extract | Final purification of semi-pure fractions |
Table 2: Overview of Analytical Techniques for Purity Determination
This table outlines the primary use and capabilities of common analytical methods for assessing alstonine purity.[6][][14]
| Technique | Primary Use | Detects | Quantitative? | Notes |
| HPLC/UHPLC | Purity quantitation, impurity profiling | Organic impurities, isomers | Yes (Relative) | The gold standard for routine purity analysis.[12] |
| LC-MS | Impurity identification | Trace-level impurities, by-products | Yes (with standards) | Provides molecular weight of impurities for identification.[6] |
| qNMR | Absolute purity determination, structural confirmation | All proton-containing structures | Yes (Absolute) | Orthogonal to chromatography; can detect non-UV active impurities.[14] |
| TLC | Rapid screening of fractions | Major components and impurities | No (Semi-quantitative at best) | Cost-effective method for monitoring reaction progress and column chromatography.[6] |
| DSC | Purity of highly pure substances (>98%) | Total mole fraction of impurities | Yes (Absolute) | Does not require a chemical reference standard.[] |
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rroij.com [rroij.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. Purification of Alkaloids by Countercurrent Chromatography | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LabXchange [labxchange.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alstonine: A Novel Antipsychotic Candidate Compared with Atypical Antipsychotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of alstonine (B1665729), an indole (B1671886) alkaloid, with established atypical antipsychotics. This analysis is based on available experimental data and aims to highlight the potential of alstonine as a novel therapeutic agent for psychosis.
Alstonine, the primary alkaloid in the plant-based remedy used by traditional psychiatrists in Nigeria for mental illness, has demonstrated a promising antipsychotic profile in preclinical studies.[1][2] Its pharmacological activity suggests a mechanism of action distinct from current antipsychotic medications, positioning it as a potentially innovative treatment for schizophrenia.[1][3][4] This guide synthesizes the existing research to compare its efficacy with that of commonly prescribed atypical antipsychotics.
Comparative Efficacy in Preclinical Models
Alstonine has been evaluated in several rodent models of psychosis, demonstrating effects comparable to atypical antipsychotics like clozapine (B1669256), but with a unique pharmacological signature.[1][5][6] Unlike typical and most atypical antipsychotics that directly antagonize dopamine (B1211576) D2 receptors, alstonine's primary mechanism does not appear to involve direct binding to D1, D2, or serotonin (B10506) 5-HT2A receptors.[3][6] Instead, evidence suggests it indirectly modulates dopaminergic systems, potentially by affecting dopamine uptake, and interacts with the serotonergic and glutamatergic systems.[5][7][8]
The following tables summarize the available quantitative and qualitative data from preclinical studies, comparing the effects of alstonine with those of haloperidol (B65202) (a typical antipsychotic) and clozapine (an atypical antipsychotic).
| Parameter | Alstonine | Haloperidol (Typical) | Clozapine (Atypical) | References |
| Amphetamine-Induced Lethality | Inhibits (0.5-2.0 mg/kg) | Inhibits | Inhibits | [1][3] |
| Apomorphine-Induced Stereotypy | Inhibits | Inhibits | Inhibits | [1][6] |
| Haloperidol-Induced Catalepsy | Prevents | Induces | Prevents | [1][3][6] |
| Barbiturate-Induced Sleeping Time | Potentiates | Potentiates | Potentiates | [1][6] |
| MK-801-Induced Hyperlocomotion | Prevents (0.1-1.0 mg/kg) | Prevents | Prevents | [1][3] |
| Social Interaction Deficits (MK-801 model) | Reverses | - | Reverses | [7][9] |
Table 1: Comparative Effects in Animal Models of Psychosis
| Receptor/Transporter | Alstonine | Haloperidol (Typical) | Clozapine (Atypical) | References |
| Dopamine D2 Receptor Binding | No direct binding | High affinity antagonist | Moderate affinity antagonist | [3][5][6] |
| Serotonin 5-HT2A Receptor Binding | No direct binding | Low affinity | High affinity antagonist | [3][6] |
| Dopamine Transporter (DAT) | Increases uptake (acute) | No direct effect | No direct effect | [5] |
| Serotonin System | Increases 5-HT and 5-HIAA levels | Indirect effects | Modulates | [7] |
Table 2: Comparative Receptor and Transporter Interactions
Signaling Pathways and Mechanisms of Action
Atypical antipsychotics primarily exert their effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[10][11] This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[12][13]
Alstonine, in contrast, presents a novel mechanism. It does not directly bind to D2 or 5-HT2A receptors, yet it produces an antipsychotic-like behavioral profile.[3][6] Its ability to increase dopamine uptake and modulate serotonin and glutamate (B1630785) systems suggests a different approach to ameliorating psychosis.[5][7][8]
Caption: Simplified signaling pathway for atypical antipsychotics.
Caption: Proposed signaling pathway for alstonine.
Experimental Protocols
The following are descriptions of key experimental methodologies used to assess the antipsychotic potential of alstonine.
1. Amphetamine-Induced Lethality in Grouped Mice: This model is used to screen for antipsychotic activity. Grouped mice are more susceptible to the lethal effects of high doses of amphetamine. Antipsychotic drugs that block dopamine D2 receptors can prevent this lethality.
-
Procedure: Male mice are housed in groups. A test compound (e.g., alstonine, haloperidol, or vehicle) is administered intraperitoneally. After a set time, d-amphetamine sulfate (B86663) is administered. The number of deaths is recorded over a specified period. A reduction in mortality in the drug-treated group compared to the vehicle group indicates antipsychotic-like activity.[1][3]
2. Apomorphine-Induced Stereotypy in Rats: Apomorphine (B128758) is a non-selective dopamine agonist that induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rodents. This is a classic model for screening dopamine receptor antagonists.
-
Procedure: Rats are pre-treated with the test compound or vehicle. After a specified time, apomorphine is administered subcutaneously. The intensity of stereotyped behavior is then scored by a trained observer at regular intervals. A reduction in the stereotypy score indicates dopamine receptor blockade.[1][6]
3. Haloperidol-Induced Catalepsy in Mice: Catalepsy, a state of immobility and muscular rigidity, is a common extrapyramidal side effect of typical antipsychotics like haloperidol. Atypical antipsychotics and other compounds can prevent this effect.
-
Procedure: Mice are treated with the test compound or vehicle. After a set time, haloperidol is administered. Catalepsy is measured at various time points by placing the mouse's forepaws on a raised bar and measuring the time it remains in that unnatural posture. A shorter duration of immobility indicates prevention of catalepsy.[1][3][6]
4. Dopamine Transporter (DAT) Uptake Assay: This in vitro assay measures the ability of a compound to affect the reuptake of dopamine from the synaptic cleft into the presynaptic neuron via the dopamine transporter.
-
Procedure: Synaptosomes (isolated nerve terminals) are prepared from striatal tissue of mice. These synaptosomes are incubated with a radiolabeled dopamine tracer ([3H]DA) in the presence or absence of the test compound (e.g., alstonine). The amount of radioactivity taken up by the synaptosomes is measured. An increase in radioactivity inside the synaptosomes indicates enhanced dopamine uptake.[5]
Caption: General workflow for preclinical evaluation of alstonine.
Conclusion
The available preclinical evidence suggests that alstonine possesses a distinct antipsychotic profile that is comparable in some behavioral models to atypical antipsychotics but operates through a novel mechanism of action. Its lack of direct D2 receptor antagonism could translate to a lower risk of extrapyramidal side effects and hyperprolactinemia, which are significant drawbacks of many current antipsychotics.[1][7] The modulation of dopamine uptake, along with its effects on serotonergic and glutamatergic systems, presents a new avenue for the development of antipsychotic drugs.[5][7][8] Further research, including more extensive preclinical safety and efficacy studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of alstonine.
References
- 1. scispace.com [scispace.com]
- 2. ANTIPSYCHOTIC PROFILE OF ALSTONINE: ETHNOPHARMACOLOGY OF A TRADITIONAL NIGERIAN BOTANICAL REMEDY | International Society for Horticultural Science [ishs.org]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 13. Dopamine D2 receptors as treatment targets in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alstonine and Other Indole Alkaloids for Neuropsychopharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the indole (B1671886) alkaloid alstonine (B1665729) against other prominent indole alkaloids: reserpine (B192253), yohimbine (B192690), ajmalicine (B1678821), and tetrahydroalstonine. The focus is on their pharmacological properties, particularly their interactions with key neurotransmitter systems relevant to the development of novel therapeutics for psychiatric and neurological disorders. This comparison is supported by available experimental data to aid researchers in evaluating their potential as pharmacological tools or therapeutic leads.
Overview of Compared Indole Alkaloids
Indole alkaloids are a large and structurally diverse class of natural products that have historically been a rich source of new drugs.[1] This guide focuses on alstonine and compares it with other well-characterized indole alkaloids that modulate monoaminergic systems.
-
Alstonine: A major component of traditional Nigerian remedies for mental illness, alstonine exhibits an atypical antipsychotic profile.[1][2] Its mechanism of action is distinct from classical and atypical antipsychotics, suggesting a novel therapeutic approach.[3][4]
-
Reserpine: Isolated from Rauwolfia serpentina, reserpine is known for its antihypertensive and historical antipsychotic use.[5][6] Its primary mechanism involves the depletion of monoamine neurotransmitters.[7]
-
Yohimbine: An antagonist of α2-adrenergic receptors, yohimbine is widely used as a pharmacological tool and has been investigated for various therapeutic applications.[8]
-
Ajmalicine (Raubasine): Structurally related to yohimbine, ajmalicine is a selective α1-adrenergic receptor antagonist used in the treatment of hypertension.[8][9]
-
Tetrahydroalstonine: A structurally related alkaloid to alstonine, it is reported to be a selective α2-adrenoceptor antagonist with potential antipsychotic activity.[10]
Comparative Pharmacological Data
The following tables summarize the available quantitative data on the receptor binding affinities and in-vivo efficacy of the compared indole alkaloids. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine (B1211576) D1 | Dopamine D2 | 5-HT1A | 5-HT2A | 5-HT2C | α1-Adrenergic | α2-Adrenergic |
| Alstonine | No significant interaction[11] | No significant interaction[11] | Data not available | No significant interaction[11] | Implicated in anxiolytic effects[12] | Data not available | Data not available |
| Reserpine | 5.42[13] | 6.23[13] | 5.74[13] | Data not available | Data not available | Data not available | Data not available |
| Yohimbine | Moderate affinity[1] | Moderate affinity[1] | Moderate affinity (Partial Agonist)[1] | Weak affinity[1] | Data not available | Moderate affinity[1] | High affinity (Antagonist)[1] |
| Ajmalicine | Data not available | Data not available | Data not available | Data not available | Data not available | Selective Antagonist[8][14] | Weak blocking effect[8] |
| Tetrahydroalstonine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Selective Antagonist[10] |
Note: "Data not available" indicates that specific Ki values were not found in the surveyed literature under comparable conditions. "No significant interaction" suggests a lack of direct binding at tested concentrations.
Table 2: Comparative In-Vivo Antipsychotic-like Activity
| Compound | Animal Model | Endpoint | Effective Dose (mg/kg, i.p.) | Reference |
| Alstonine | MK-801-induced hyperlocomotion (mice) | Inhibition of hyperlocomotion | 0.1 - 1.0 | [11] |
| Apomorphine-induced stereotypy (mice) | Inhibition of stereotypy | 0.5 - 2.0 | [15] | |
| Reserpine | Not directly comparable in these models | Monoamine depletion | - | |
| Haloperidol (Typical) | Apomorphine-induced stereotypy (rats) | Inhibition of stereotypy | ~0.1 | [10] |
| Clozapine (Atypical) | MK-801-induced hyperlocomotion (mice) | Inhibition of hyperlocomotion | 0.1 - 0.5 | [15] |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of these indole alkaloids stem from their different primary molecular targets and subsequent effects on downstream signaling pathways.
Alstonine's Atypical Mechanism
Alstonine's antipsychotic-like effects appear to be independent of direct dopamine D2 receptor blockade, a hallmark of traditional antipsychotics.[11] Evidence suggests an indirect modulation of the dopaminergic and glutamatergic systems, potentially through serotonergic pathways, particularly involving 5-HT2A/2C receptors.[16][17]
Figure 1: Proposed indirect mechanism of alstonine's antipsychotic-like effects.
Contrasting Mechanisms of Other Indole Alkaloids
In contrast, reserpine acts by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamines (dopamine, norepinephrine, and serotonin) from presynaptic nerve terminals.[7] Yohimbine and its relatives, ajmalicine and tetrahydroalstonine, primarily act as antagonists at adrenergic receptors, with varying selectivity for α1 and α2 subtypes.[8][10]
Figure 2: Primary mechanisms of action for reserpine, yohimbine/tetrahydroalstonine, and ajmalicine.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in-vitro and in-vivo assays used to characterize these indole alkaloids.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a general procedure for determining the binding affinity of a test compound for the dopamine D2 receptor.
1. Membrane Preparation:
-
Homogenize tissue rich in D2 receptors (e.g., rat striatum) or cells expressing recombinant D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand for the D2 receptor (e.g., [3H]-Spiperone), and varying concentrations of the test compound (e.g., alstonine).[1]
-
For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is added to a set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]
- 3. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydroalstonine | Adrenergic Receptor | TargetMol [targetmol.com]
- 11. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Alstonine Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides an objective comparison of four common analytical methods for the determination of Alstonine, an indole (B1671886) alkaloid with potential antipsychotic properties. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are compared, supported by a summary of validation parameters and detailed experimental protocols to aid in method selection and implementation.
Quantitative Data Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize key validation parameters for the quantification of Alstonine and related indole alkaloids using the four distinct analytical techniques.
Table 1: Comparison of Chromatographic Methods (HPLC, HPTLC, LC-MS/MS) for Alstonine Analysis
| Parameter | HPLC | HPTLC | LC-MS/MS |
| Linearity (Range) | 0.05 - 0.2 mg/mL | 200 - 1000 ng/band | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9990[2] | ≥ 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL | 55 ng/band[2] | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 166.69 ng/band[2] | < 0.5 ng/mL |
| Accuracy (% Recovery) | 98.5 - 102.5% | 91.88%[2] | 86.87 - 102.51% |
| Precision (%RSD) | < 3%[3] | < 2% | < 15% |
Table 2: Performance Parameters for UV-Vis Spectrophotometric Analysis of Total Alkaloids
| Parameter | UV-Vis Spectrophotometry |
| Linearity (Range) | 2 - 10 µg/mL[4] |
| Correlation Coefficient (r²) | 0.996[4] |
| Limit of Detection (LOD) | 0.215 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.652 µg/mL[4] |
| Accuracy (% Recovery) | 99.64 - 101.08%[4] |
| Precision (%RSD) | < 1%[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of Alstonine using HPLC, HPTLC, LC-MS/MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
A validated reverse-phase HPLC (RP-HPLC) method can be used for the standardization of Alstonine in plant extracts[1][3].
-
Sample Preparation:
-
Extract a known weight of powdered plant material (e.g., Alstonia scholaris leaves) with a suitable solvent such as ethanol (B145695).
-
Perform bio-guided fractionation of the ethanolic extract to isolate the ethyl acetate (B1210297) fraction, which has been shown to contain active compounds.
-
Dissolve a known concentration of the dried fraction in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.3% formic acid[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for Alstonine (e.g., 250 nm)[6].
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by injecting standard solutions of Alstonine at different concentrations.
-
Determine the concentration of Alstonine in the sample by comparing its peak area with the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput method for the quantification of Alstonine in herbal extracts[2][7].
-
Sample and Standard Preparation:
-
Prepare a stock solution of Alstonine standard in methanol.
-
Extract the powdered plant material with a suitable solvent (e.g., ethanol or chloroform)[2].
-
Apply samples and standards as bands on the HPTLC plate.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of Toluene: Ethyl acetate: Formic acid (7:2:1 v/v/v)[2].
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Derivatization: Post-chromatographic derivatization may be required for visualization and quantification.
-
Densitometric Scanning: Scan the plates at the wavelength of maximum absorbance.
-
-
Quantification:
-
Quantify Alstonine by correlating the peak areas of the sample with those of the standard concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides high sensitivity and selectivity for the quantification of Alstonine, especially in complex biological matrices[5].
-
Sample Preparation:
-
For plant extracts, follow a similar extraction procedure as for HPLC.
-
For biological samples (e.g., plasma, urine), perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[5].
-
Mobile Phase: A gradient of acetonitrile and water with 0.3% formic acid[5].
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for Alstonine.
-
-
Quantification:
-
Use an internal standard for accurate quantification.
-
Construct a calibration curve using matrix-matched standards.
-
UV-Vis Spectrophotometric Method for Total Alkaloids
This method is a simple and cost-effective technique for the estimation of total alkaloid content, which can be an initial screening method before employing more specific chromatographic techniques[8][9].
-
Sample and Standard Preparation:
-
Extract a known weight of the plant material with methanol.
-
Prepare a standard solution of a reference alkaloid, such as atropine (B194438), in methanol.
-
-
Procedure:
-
Dissolve a portion of the dried plant extract in 2N HCl and filter.
-
Wash the acidic solution with chloroform (B151607) to remove interfering substances.
-
Adjust the pH of the aqueous solution to 4.7 with a phosphate (B84403) buffer.
-
Add Bromocresol Green (BCG) solution. A yellow complex will form with the alkaloids.
-
Extract the complex with chloroform.
-
Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (around 470 nm)[9].
-
-
Quantification:
-
Prepare a calibration curve using the standard alkaloid solution.
-
Calculate the total alkaloid content in the sample, expressed as atropine equivalents, from the calibration curve.
-
Mandatory Visualizations
Signaling Pathway of Alstonine
The antipsychotic-like effects of Alstonine are believed to be mediated through its interaction with dopaminergic and serotonergic systems. It does not directly bind to D2 dopamine (B1211576) receptors but is thought to indirectly modulate dopamine uptake. Furthermore, its effects appear to involve the 5-HT2A and 5-HT2C serotonin (B10506) receptors.
References
- 1. Development and validation of a high-performance liquid chromatography method for standardization of the bioactive ethyl acetate fraction of Alstonia scholaris (Linn.) R. Br. growing in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. HPTLC METHOD DEVELOPMENT AND VALIDATION FOR IDENTIFICATION AND QUANTIFICATION OF LUPEOL IN THE LEAVES OF ALSTONIA SCHOLARIS | Semantic Scholar [semanticscholar.org]
- 8. phytojournal.com [phytojournal.com]
- 9. Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of Alstonine: A Guide for Researchers
A comprehensive analysis of the indole (B1671886) alkaloid alstonine (B1665729) reveals a unique pharmacological profile with potential antipsychotic and anxiolytic properties. This guide provides a detailed overview of its receptor interactions, functional effects, and preclinical data, offering valuable insights for researchers and drug development professionals. Notably, the current body of scientific literature does not provide a comparative analysis of alstonine's enantiomers; therefore, this document focuses on the pharmacological characteristics of alstonine as a single entity.
In Vitro Pharmacology: Receptor Binding and Neurochemical Effects
Alstonine exhibits a distinct receptor binding profile, differentiating it from both typical and atypical antipsychotic drugs. Radioligand binding assays have demonstrated that alstonine does not significantly interact with dopamine (B1211576) D1 and D2 receptors, nor with serotonin (B10506) 5-HT2A receptors in striatal and cortical membranes. This lack of direct dopaminergic antagonism is a key feature of its pharmacological signature.
Biochemical studies have shown that alstonine can modulate neurotransmitter systems indirectly. Acute administration of alstonine has been found to increase dopamine uptake in mouse striatal synaptosomes. Furthermore, it has been observed to increase the levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the frontal cortex and striatum of mice.
| Parameter | Receptor/Transporter | Tissue/System | Method | Finding |
| Receptor Binding | Dopamine D1 | Mouse Striatal Membranes | Radioligand Binding Assay | No significant interaction |
| Dopamine D2 | Mouse Striatal Membranes | Radioligand Binding Assay | No significant interaction | |
| Serotonin 5-HT2A | Mouse Cortical Membranes | Radioligand Binding Assay | No significant interaction | |
| Neurotransmitter Dynamics | Dopamine Transporter (DAT) | Mouse Striatal Synaptosomes | [3H]DA Uptake Assay | Increased dopamine uptake (acute treatment) |
| Serotonin (5-HT) Levels | Mouse Frontal Cortex & Striatum | High-Performance Liquid Chromatography (HPLC) | Increased 5-HT levels | |
| 5-HIAA Levels | Mouse Frontal Cortex & Striatum | High-Performance Liquid Chromatography (HPLC) | Increased 5-HIAA levels |
In Vivo Pharmacology: Antipsychotic and Anxiolytic Effects
Preclinical studies in rodent models have consistently demonstrated the antipsychotic-like and anxiolytic-like effects of alstonine.
Antipsychotic-like Activity
Alstonine has shown efficacy in several animal models predictive of antipsychotic activity:
-
Amphetamine-Induced Lethality: Alstonine protects against amphetamine-induced lethality in grouped mice, an effect associated with the blockade of D2 receptors by typical antipsychotics.
-
Apomorphine-Induced Stereotypy: It attenuates stereotyped behaviors induced by the dopamine agonist apomorphine.
-
MK-801-Induced Hyperlocomotion: Alstonine prevents the hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model relevant to the positive symptoms of schizophrenia.[1] The effective dose range for this effect is 0.1-1.0 mg/kg.[1]
Anxiolytic-like Activity
Alstonine also exhibits anxiolytic properties in established behavioral paradigms:
-
Hole-Board Test: In this test, alstonine increases the number of head-dips, an indicator of reduced anxiety.
-
Light/Dark Box Test: Alstonine increases the time spent in the brightly lit chamber, suggesting a decrease in anxiety levels.
The anxiolytic effects of alstonine appear to be mediated by the serotonergic system, as pretreatment with the 5-HT2A/2C receptor antagonist ritanserin (B1680649) blocks these effects.[2]
| Animal Model | Measured Behavior | Alstonine Effect | Effective Dose (mg/kg, i.p.) |
| Antipsychotic Models | |||
| Amphetamine-Induced Lethality | Survival Rate | Increased | 0.5 - 2.0 |
| Apomorphine-Induced Stereotypy | Stereotyped Behaviors | Decreased | Not specified |
| MK-801-Induced Hyperlocomotion | Locomotor Activity | Decreased | 0.1 - 1.0[1] |
| Anxiolytic Models | |||
| Hole-Board Test | Head-Dips | Increased | 0.5 - 1.0 |
| Light/Dark Box Test | Time in Light Chamber | Increased | 0.5 - 1.0 |
Mechanism of Action: The Role of Serotonin and Glutamate (B1630785)
The unique pharmacological profile of alstonine suggests a mechanism of action that diverges from traditional antipsychotics. While it does not directly bind to key dopaminergic or serotonergic receptors implicated in psychosis, its effects are critically dependent on the serotonin 5-HT2A/2C receptors. The reversal of its anxiolytic and antipsychotic-like effects by 5-HT2A/2C antagonists strongly supports the involvement of this receptor system.
Furthermore, alstonine appears to modulate the glutamatergic system. Its ability to counteract the behavioral effects of the NMDA receptor antagonist MK-801 points to an interaction with glutamate signaling pathways. Studies have shown that alstonine can decrease glutamate uptake in hippocampal slices, an effect that is also blocked by 5-HT2A and 5-HT2C antagonists.[3] This suggests that alstonine's modulation of the glutamatergic system is downstream of its interaction with the serotonergic system.
Experimental Protocols
MK-801-Induced Hyperlocomotion in Mice
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, MK-801.
Materials:
-
Male Swiss mice (25-30 g)
-
Alstonine hydrochloride
-
MK-801 (dizocilpine maleate)
-
Saline solution (0.9% NaCl)
-
Open-field apparatus (e.g., a square arena with infrared beams to detect movement)
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer alstonine (0.1, 0.5, or 1.0 mg/kg, intraperitoneally - i.p.) or vehicle (saline).
-
Thirty minutes after alstonine/vehicle administration, inject MK-801 (0.3 mg/kg, i.p.) or saline.
-
Immediately after the MK-801/saline injection, place the mouse in the center of the open-field apparatus.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 30-60 minutes.
-
Analyze the data to compare the locomotor activity of the different treatment groups. A significant reduction in MK-801-induced hyperlocomotion by alstonine indicates antipsychotic-like potential.
Radioligand Binding Assay for 5-HT2A/2C Receptors
This in vitro assay is used to determine the binding affinity of a compound to specific neurotransmitter receptors.
Materials:
-
Cell membranes expressing human 5-HT2A or 5-HT2C receptors
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C)
-
Alstonine hydrochloride at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known antagonist)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the cell membranes, radioligand, and either buffer, alstonine, or the non-specific binding control in a 96-well plate.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of alstonine that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis. This value can be used to calculate the binding affinity (Ki).
Conclusion
Alstonine presents a compelling pharmacological profile as a potential therapeutic agent for psychiatric disorders. Its antipsychotic-like and anxiolytic-like effects, coupled with a mechanism of action that does not rely on direct dopamine receptor blockade, suggest that it may offer a novel approach to treatment with a potentially favorable side-effect profile. The modulation of serotonergic and glutamatergic systems appears to be central to its activity. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential in clinical settings. The investigation of its individual enantiomers, should they be isolated or synthesized, would be a crucial next step in understanding the stereospecificity of its pharmacological actions.
References
Alstonine: An In Vivo Examination of its Antipsychotic-Like Properties Compared to Classical and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antipsychotic-like effects of the indole (B1671886) alkaloid Alstonine (B1665729) with the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine (B1669256). The data presented is collated from multiple preclinical studies to offer an objective overview of Alstonine's pharmacological profile, supported by experimental data and detailed methodologies.
Executive Summary
Alstonine, a major component of a traditional Nigerian remedy for mental illness, demonstrates a promising and unique antipsychotic-like profile in rodent models.[1][2][3] Unlike typical and atypical antipsychotics that primarily act via direct dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism, Alstonine appears to exert its effects through an indirect modulation of dopaminergic and serotonergic systems.[4][5] This guide summarizes the key in vivo findings that validate Alstonine's potential as a novel antipsychotic agent, with a favorable side effect profile compared to existing medications.
Data Presentation: Comparative In Vivo Effects
The following tables summarize the quantitative data from various preclinical studies, comparing the effects of Alstonine with haloperidol and clozapine on key behavioral, neurochemical, and metabolic parameters.
Table 1: Effects on Psychosis-Related Behaviors in Rodents
| Behavioral Test | Alstonine | Haloperidol | Clozapine | Key Findings |
| Apomorphine-Induced Stereotypy | Inhibits | Inhibits | Inhibits | Alstonine shows a dose-dependent inhibition of stereotypy, a classic indicator of antipsychotic activity.[4][5] |
| Amphetamine-Induced Lethality | Prevents (0.5–2.0 mg/kg) | Prevents | Prevents | Alstonine demonstrates a potent, inverted U-shaped dose-response in preventing amphetamine-induced lethality.[4] |
| Haloperidol-Induced Catalepsy | Prevents | Induces | Prevents | Alstonine, similar to the atypical antipsychotic clozapine, prevents catalepsy, suggesting a lower risk of extrapyramidal side effects.[4][5] |
| MK-801-Induced Hyperlocomotion | Prevents (0.1, 0.5, and 1.0 mg/kg) | Prevents | Less effective | Alstonine effectively reverses hyperlocomotion induced by the NMDA receptor antagonist MK-801, suggesting a potential impact on glutamatergic pathways. |
| Social Interaction Test | Increases social interaction (sub-chronic treatment) and reverses MK-801-induced social withdrawal | No effect | Increases social interaction (acute treatment) | Alstonine may be beneficial for the negative symptoms of schizophrenia, such as social withdrawal.[6][7] |
Table 2: Neurochemical Effects in Mouse Brain Regions
| Neurotransmitter/Metabolite | Brain Region | Alstonine Effect | Haloperidol Effect | Clozapine Effect | Key Findings |
| Dopamine (DA) | Frontal Cortex | ↓ | ↑ | ↑ | Alstonine uniquely decreases dopamine levels in the frontal cortex.[2] |
| Striatum | No change | ↑ | ↑ | ||
| DOPAC | Frontal Cortex | ↑ | ↑ | ↑ | The increase in DOPAC suggests enhanced intraneuronal dopamine catabolism with Alstonine.[8][1][2] |
| Striatum | ↑ | ↑ | ↑ | ||
| HVA | Frontal Cortex & Striatum | No change | ↑ | ↑ | |
| Serotonin (5-HT) | Frontal Cortex | ↑ | Variable | Variable | Alstonine appears to increase serotonergic transmission in the frontal cortex.[8][1][2] |
| Striatum | No change | Variable | Variable | ||
| 5-HIAA | Frontal Cortex & Striatum | ↑ | Variable | Variable | The increase in 5-HIAA further supports an enhancement of serotonergic activity.[2] |
Table 3: Metabolic and Endocrine Side Effects in Mice
| Parameter | Alstonine | Haloperidol | Clozapine | Key Findings |
| Prolactin Levels | No significant change | ↑↑ | No significant change | Unlike typical antipsychotics, Alstonine does not appear to elevate prolactin levels, suggesting a lower risk of related side effects.[8][1][2] |
| Body Weight Gain | No significant change | Variable | ↑ | Alstonine did not induce weight gain in preliminary studies, a significant advantage over many atypical antipsychotics.[8][1] |
| Fasting Glucose Levels | Prevents fasting-induced decrease | Not reported | Can induce hyperglycemia | Alstonine shows a unique effect on glucose metabolism that warrants further investigation.[8][1][2] |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Apomorphine-Induced Stereotypy
-
Objective: To assess the dopamine receptor blocking activity of a compound.
-
Animals: Male mice.
-
Procedure:
-
Animals are habituated to the experimental room for at least 1 hour.
-
Mice are treated with Alstonine, haloperidol, clozapine, or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (typically 30-60 minutes), apomorphine (B128758) (a dopamine agonist) is administered subcutaneously (s.c.).
-
Immediately after apomorphine injection, mice are placed individually in observation cages.
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing, and cage climbing) are observed and scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 10 minutes for 1 hour).
-
-
Data Analysis: The intensity of stereotypy is scored on a standardized scale. The total stereotypy score for each animal is calculated, and statistical comparisons are made between treatment groups.
Haloperidol-Induced Catalepsy
-
Objective: To evaluate the potential of a compound to induce or prevent extrapyramidal side effects.
-
Animals: Male mice or rats.
-
Procedure:
-
To test for prevention of catalepsy, animals are pre-treated with Alstonine, clozapine, or vehicle (i.p.).
-
After 30 minutes, haloperidol is administered (i.p.) to induce catalepsy.
-
To measure catalepsy, the "bar test" is used. The animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The time it takes for the animal to remove both paws from the bar (descent latency) is recorded at several time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes). A cut-off time is typically set (e.g., 180 seconds).
-
-
Data Analysis: The mean descent latency is calculated for each treatment group at each time point. Statistical analysis is performed to compare the effects of the test compounds on haloperidol-induced catalepsy.
MK-801-Induced Hyperlocomotion
-
Objective: To assess the compound's effect on NMDA receptor hypofunction-related behaviors, a model for certain aspects of schizophrenia.
-
Animals: Male mice.
-
Procedure:
-
Mice are pre-treated with Alstonine, haloperidol, clozapine, or vehicle (i.p.).
-
After a pre-treatment period, MK-801 (a non-competitive NMDA receptor antagonist) is administered (i.p.).
-
Animals are then placed in an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The total locomotor activity is quantified and compared between the different treatment groups using statistical tests.
Social Interaction Test
-
Objective: To evaluate the effect of a compound on social behavior, relevant to the negative symptoms of schizophrenia.
-
Animals: Male mice.
-
Procedure:
-
For acute studies, animals are treated with the test compound or vehicle prior to the test. For sub-chronic studies, treatment occurs over several days.
-
The test involves placing two unfamiliar mice in a neutral, dimly lit arena and recording their social behaviors for a set period (e.g., 10 minutes).
-
To model social withdrawal, one mouse may be pre-treated with MK-801.
-
Recorded behaviors include sniffing, following, grooming, and aggressive postures.
-
-
Data Analysis: The total time spent in active social interaction is scored by a trained observer. Statistical comparisons are made between treatment groups.
Neurochemical Analysis (HPLC)
-
Objective: To measure the levels of dopamine, serotonin, and their metabolites in specific brain regions.
-
Animals: Male mice.
-
Procedure:
-
Animals are treated with Alstonine, haloperidol, clozapine, or vehicle.
-
At a specific time point after treatment, animals are euthanized, and brains are rapidly dissected to isolate specific regions (e.g., frontal cortex, striatum).
-
Brain tissue is homogenized and processed to extract monoamines.
-
The concentrations of dopamine, DOPAC, HVA, serotonin, and 5-HIAA are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis: Neurotransmitter and metabolite levels are expressed as ng/mg of tissue and compared across treatment groups.
Prolactin Level Measurement
-
Objective: To assess the impact of a compound on prolactin secretion, a common side effect of antipsychotic drugs.
-
Animals: Male mice.
-
Procedure:
-
Animals are treated with Alstonine, haloperidol, clozapine, or vehicle.
-
At a specified time after treatment, blood samples are collected.
-
Plasma is separated by centrifugation.
-
Prolactin levels in the plasma are measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: Prolactin concentrations are determined and compared between the different treatment groups.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the antipsychotic-like effects of Alstonine.
Caption: Proposed mechanism of Alstonine vs. typical and atypical antipsychotics.
Caption: In vivo experimental workflow for validating antipsychotic-like effects.
Conclusion
The in vivo evidence strongly suggests that Alstonine possesses significant antipsychotic-like properties with a mechanism of action that is distinct from currently available typical and atypical antipsychotic drugs. Its ability to mitigate psychosis-related behaviors without inducing catalepsy or elevating prolactin levels positions it as a promising candidate for further drug development. The unique neurochemical profile of Alstonine, particularly its effects on dopamine catabolism and serotonergic transmission in the frontal cortex, warrants deeper investigation to fully elucidate its therapeutic potential for treating psychotic disorders.
References
- 1. Alstonine as an antipsychotic: effects on brain amines and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prolactin levels in schizophrenia and schizoaffective disorder patients treated with clozapine, olanzapine, risperidone, or haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enduring Enigma of Alstonine: A Comparative Guide to a Traditional Antipsychotic
For decades, traditional medicine has utilized the indole (B1671886) alkaloid alstonine (B1665729) for the treatment of mental illness. Modern scientific investigation now seeks to validate its therapeutic potential and understand its unique mechanism of action. This guide provides a comprehensive comparison of alstonine with established and alternative compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
Alstonine, a major component of plants such as Alstonia boonei and Rauwolfia vomitoria, has a rich history in traditional Nigerian medicine for managing psychiatric disorders.[1][2] Preclinical studies have confirmed its antipsychotic-like properties, positioning it as a promising candidate for novel drug development. This guide delves into the pharmacological profile of alstonine, comparing it with the atypical antipsychotic clozapine (B1669256), the typical antipsychotic haloperidol (B65202), and other natural alkaloids with similar applications, including reserpine, ajmalicine (B1678821), and tetrahydroalstonine (B1682762).
Comparative Pharmacodynamics: A Quantitative Overview
To contextualize the therapeutic potential of alstonine, it is essential to compare its pharmacological activity with that of well-characterized antipsychotics and related alkaloids. The following tables summarize key quantitative data from various in vitro and in vivo studies.
| Compound | Primary Target(s) | Receptor Binding Affinity (Ki, nM) | Traditional Use / Primary Indication |
| Alstonine | 5-HT2A/2C Receptors | Interaction confirmed, specific Ki values not widely reported.[3][4] | Traditional medicine for mental illness.[1][2] |
| Clozapine | 5-HT2A, D2, D4, and others | 5-HT2A: 5.4 nM, D2: 160 nM, D4: 24 nM.[5] | Atypical antipsychotic for treatment-resistant schizophrenia.[6] |
| Haloperidol | D2 Receptors | D2: 0.66 - 2.84 nM.[7] | Typical antipsychotic for schizophrenia and psychosis.[8] |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | VMAT2: ~1-630 nM (IC50/Ki range).[9] | Antihypertensive, previously used as an antipsychotic.[10] |
| Ajmalicine | α1-Adrenergic Receptors | α1-Adrenergic: 3.30 nM.[11] | Antihypertensive.[12] |
| Tetrahydroalstonine | α2-Adrenergic Receptors | α2-Adrenergic antagonist activity confirmed.[13] | Potential neuroprotective and antipsychotic-like effects.[13] |
Table 1: Comparison of Receptor Binding Affinities and Primary Uses. This table highlights the diverse receptor interaction profiles of alstonine and its comparators. While alstonine's primary action is linked to the serotonergic system, clozapine exhibits a broader receptor profile, and haloperidol is a potent dopamine (B1211576) D2 antagonist. Reserpine acts on monoamine storage, while ajmalicine and tetrahydroalstonine target adrenergic receptors.
| Compound | Animal Model | Dosage Range | Observed Effect |
| Alstonine | MK-801-induced hyperlocomotion (mice) | 0.1 - 1.0 mg/kg | Dose-dependent prevention of hyperlocomotion.[3] |
| Apomorphine-induced stereotypy (mice) | Not specified | Inhibition of stereotyped behavior.[14] | |
| Clozapine | MK-801-induced hyperlocomotion (mice) | 1.0 - 2.5 mg/kg | Attenuation of hyperlocomotion.[15][16] |
| Haloperidol | Haloperidol-induced catalepsy (rats) | 0.25 - 5.0 mg/kg | Induction of catalepsy.[7][17] |
| Apomorphine-induced stereotypy (monkeys) | 0.01 - 0.1 mg/kg | Antagonism of stereotyped behavior.[18] |
Table 2: Comparative Efficacy in Preclinical Models of Psychosis. This table showcases the in vivo effects of alstonine and standard antipsychotics in established animal models relevant to psychosis. Alstonine demonstrates efficacy in models predictive of antipsychotic activity, comparable to clozapine.
Unraveling the Mechanism: Signaling Pathways and Experimental Workflows
The unique therapeutic profile of alstonine is rooted in its distinct mechanism of action, which appears to differ from conventional antipsychotics. The following diagrams illustrate the proposed signaling pathway of alstonine and the workflows of key experimental protocols used to characterize its activity.
Caption: Proposed signaling pathway of alstonine's antipsychotic-like effects.
The diagram above illustrates the proposed mechanism where alstonine modulates serotonergic neurotransmission, primarily through 5-HT2A/C receptors. This interaction is believed to indirectly influence dopaminergic and glutamatergic systems, contributing to its therapeutic effects without the direct dopamine D2 receptor blockade characteristic of typical antipsychotics.[3][4]
Key Experimental Protocols
The following are detailed methodologies for the key in vivo and in vitro experiments cited in this guide.
In Vivo Behavioral Assays
Caption: General workflow for in vivo behavioral assays.
1. MK-801-Induced Hyperlocomotion: This model assesses the ability of a compound to counteract the psychostimulant effects of the NMDA receptor antagonist MK-801, which is used to model positive symptoms of schizophrenia.
-
Animals: Male Swiss mice.
-
Procedure:
-
Mice are habituated to the testing environment.
-
Alstonine (0.1, 0.5, 1.0 mg/kg, i.p.), clozapine (e.g., 1.0 mg/kg, s.c.), or vehicle is administered.
-
After a set pretreatment time (e.g., 30 minutes), MK-801 (e.g., 0.2 mg/kg, i.p.) is administered.
-
Locomotor activity (distance traveled, rearing frequency) is recorded for a specified period (e.g., 60 minutes) using an automated activity monitoring system.
-
-
Endpoint: Reduction in MK-801-induced hyperlocomotion compared to the vehicle-treated group.
2. Apomorphine-Induced Stereotypy: This test evaluates the blockade of dopamine D2 receptor-mediated behaviors, a hallmark of typical antipsychotics.
-
Animals: Male Wistar rats or mice.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
Apomorphine (e.g., 1.0 mg/kg, s.c.) is administered.
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing) are observed and scored by a trained observer blind to the treatment conditions at regular intervals.
-
-
Endpoint: Inhibition or reduction in the intensity and duration of stereotyped behaviors.
3. Haloperidol-Induced Catalepsy: This model is used to assess the potential for a compound to induce extrapyramidal side effects, a common adverse effect of typical antipsychotics.
-
Animals: Male Wistar rats.
-
Procedure:
-
Haloperidol (e.g., 0.5 mg/kg, i.p.) is administered to induce catalepsy.
-
The test compound is administered either before or after haloperidol.
-
Catalepsy is measured using the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it remains in this immobile posture is recorded.
-
-
Endpoint: A reduction in the duration of catalepsy suggests an ameliorating effect on extrapyramidal symptoms.
In Vitro Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
-
Materials: Cell membranes expressing the receptor of interest (e.g., 5-HT2A, D2), a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2), test compound, and appropriate buffers.
-
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand.
-
The amount of radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Conclusion and Future Directions
Alstonine presents a compelling case for further investigation as a novel antipsychotic agent. Its traditional use, coupled with a unique pharmacological profile centered on the serotonergic system, suggests the potential for a therapeutic with an improved side-effect profile compared to existing medications. The data presented in this guide highlights the importance of comparative studies in understanding the relative strengths and weaknesses of new drug candidates.
Future research should focus on elucidating the precise binding kinetics of alstonine at serotonin (B10506) and other receptors, further exploring its downstream signaling effects, and conducting more extensive preclinical and clinical trials to establish its safety and efficacy in human populations. The continued exploration of traditional remedies like those containing alstonine offers a valuable avenue for the discovery of innovative treatments for complex psychiatric disorders.
References
- 1. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Impact of haloperidol, a dopamine D2 antagonist, on cognition and mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Ajmalicine - Wikipedia [en.wikipedia.org]
- 12. Ajmalicine | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Clozapine occupies high levels of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Comparative Analysis of its Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Alstonine, a prominent indole (B1671886) alkaloid, has demonstrated notable anticancer properties in preclinical research. This guide provides a comparative overview of its cytotoxic activity across various cancer cell lines, supported by available experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Cytotoxicity of Alstonine
| Cell Line | Cancer Type | Compound | Observed Effect | IC50 Value |
| YC8 | Lymphoma (Murine) | Alstonine | Successful treatment in inoculated mice.[1] | N/A |
| Ehrlich Ascites Carcinoma | Carcinoma (Murine) | Alstonine | Successful treatment in inoculated mice.[1] | N/A |
| A-549 | Lung Carcinoma (Human) | Alstonia alkaloids | Significant cytotoxicity.[2] | N/A |
| HepG2 | Hepatocellular Carcinoma (Human) | Alstonia alkaloids | Significant cytotoxicity.[2] | N/A |
| SMMC-7721 | Hepatocellular Carcinoma (Human) | Alstonia alkaloids | Significant cytotoxicity.[2] | N/A |
| MCF-7 | Breast Adenocarcinoma (Human) | Alstonia alkaloids | Significant cytotoxicity.[2] | N/A |
| HL-60 | Promyelocytic Leukemia (Human) | Alstonia alkaloids | Significant cytotoxicity.[2] | N/A |
| BGC-823 | Stomach Cancer (Human) | Alstonia alkaloids | Significant cytotoxicity.[2] | N/A |
| SW-480 | Colon Adenocarcinoma (Human) | Alstonia alkaloids | Significant cytotoxicity.[2] | N/A |
N/A: Not available in the reviewed literature.
Experimental Protocols
The determination of cytotoxicity and the half-maximal inhibitory concentration (IC50) of Alstonine is crucial for evaluating its anticancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.
MTT Assay for Cytotoxicity Assessment
This protocol outlines the key steps for determining the IC50 value of a test compound like Alstonine on adherent cancer cell lines.
1. Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count to determine cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[3]
2. Compound Treatment:
-
Prepare a stock solution of Alstonine in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of Alstonine in a serum-free medium to cover a broad concentration range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the highest Alstonine concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective Alstonine dilutions to the treatment wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
3. MTT Addition and Incubation:
-
Following the incubation period, carefully aspirate the medium containing Alstonine.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of a 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[3]
4. Formazan (B1609692) Solubilization:
-
After the 4-hour incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
5. Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.[4]
Mechanism of Action: Signaling Pathways
Alstonine is believed to exert its anticancer effects primarily through the induction of apoptosis, the process of programmed cell death. The intrinsic or mitochondrial pathway of apoptosis is considered a key mechanism.
Alstonine treatment can lead to a cascade of molecular events that ultimately result in cell death. A key aspect of its mechanism is the ability to distinguish between cancer DNA and healthy tissue DNA, inhibiting DNA synthesis in cancerous cells by forming an 'alkaloid-cancer DNA' complex.[1] This triggers the intrinsic apoptotic pathway.
The process is initiated by an increase in the ratio of pro-apoptotic proteins to anti-apoptotic proteins. Specifically, Alstonine can upregulate the expression of Bax, a pro-apoptotic protein, while downregulating the expression of Bcl-2, an anti-apoptotic protein.[5][6][7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[9][10] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 5. Solasonine promotes apoptosis of non-small cell lung cancer cells by regulating the Bcl-2/Bax/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Solasonine promotes apoptosis of non-small cell lung cancer cells by regulating the Bcl-2/Bax/caspase-3 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Allicin inhibits cell growth and induces apoptosis through the mitochondrial pathway in HL60 and U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine: A Comparative Benchmarking Guide for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the indole (B1671886) alkaloid Alstonine (B1665729) against established antipsychotic agents. Drawing from preclinical data, this document summarizes Alstonine's unique pharmacological profile, benchmarks its behavioral effects against typical and atypical antipsychotics, and provides detailed experimental protocols for key assays in neuropsychopharmacology.
Executive Summary
Alstonine is an indole alkaloid with a promising, yet unconventional, antipsychotic-like profile observed in preclinical rodent models.[1] Unlike established antipsychotics that primarily act through direct antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, Alstonine's mechanism of action appears to be distinct.[2][3] While it does not show significant direct binding to these key receptors, its pharmacological effects suggest a modulation of the serotonergic system, particularly involving 5-HT2A/2C receptors, and an indirect influence on dopaminergic and glutamatergic pathways.[2][4][5] This guide presents the available quantitative and qualitative data to benchmark Alstonine's potency against the atypical antipsychotics Clozapine and Sulpiride, and the typical antipsychotic Haloperidol.
Comparative Analysis of Receptor Binding Affinity
A critical step in characterizing any psychoactive compound is to determine its binding affinity for a range of central nervous system (CNS) receptors. The following tables summarize the in vitro binding affinities (Ki, in nM) of the established antipsychotics Clozapine, Haloperidol, and Sulpiride for key dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
It is important to note that while multiple studies report a lack of direct, high-affinity interaction of Alstonine with dopamine D1, D2, and serotonin 5-HT2A receptors, specific quantitative Ki values from these displacement studies are not available in the reviewed literature.[2][3] One study notes that displacement curves of radiolabeled ligands for these receptors revealed no significant interaction with Alstonine.[2]
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Clozapine | Haloperidol | Sulpiride |
| D1 | 270[6] | - | >10,000 |
| D2 | 125-160[6][7] | 0.66-2.84[8] | 20.6-29[9] |
| D3 | 555[6] | - | - |
| D4 | 24[6] | 10[10] | 54[11] |
| D5 | 454[6] | - | - |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Clozapine | Haloperidol |
| 5-HT1A | 120[6] | 3600[10] |
| 5-HT2A | 5.4[6] | 36-120[10][12] |
| 5-HT2C | 9.4[6] | 4700[10] |
| 5-HT6 | 4[6] | - |
| 5-HT7 | 6.3[6] | - |
Benchmarking Antipsychotic-like Activity in Animal Models
In the absence of direct receptor binding data for Alstonine, its potency is best evaluated through in vivo behavioral assays that are predictive of antipsychotic efficacy. The following table summarizes the effective dose ranges for Alstonine and the established standards in key preclinical models.
Table 3: In Vivo Effective Doses in Rodent Models of Antipsychosis
| Behavioral Assay | Alstonine | Clozapine | Haloperidol | Sulpiride |
| MK-801-Induced Hyperlocomotion | 0.1-1.0 mg/kg[2] | 0.1-0.5 mg/kg[13] | - | 10.0-20.0 mg/kg[13] |
| Amphetamine-Induced Lethality | 0.5-2.0 mg/kg[2] | - | - | - |
| Anxiolytic-like Effects (Hole-Board & Light/Dark Test) | 0.5-1.0 mg/kg[2] | 0.1 mg/kg[13] | - | 10.0-20.0 mg/kg[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Receptor Binding Assay (General Protocol)
This protocol outlines the general procedure for a competitive radioligand binding assay, which is a standard method for determining the binding affinity of a test compound for a specific receptor.
Figure 1: Workflow for a competitive radioligand binding assay.
-
Materials :
-
Tissue source for receptors (e.g., rat brain regions, cultured cells expressing the receptor of interest).
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).[2]
-
Unlabeled competing ligand (the test compound, e.g., Alstonine).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure :
-
Membrane Preparation : Prepare a crude membrane fraction from the tissue or cells expressing the receptor of interest through homogenization and differential centrifugation.[14]
-
Assay Incubation : In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known saturating ligand).[6]
-
Filtration : After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing : Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Counting : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
-
MK-801-Induced Hyperlocomotion Test
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.[2][15]
Figure 2: Workflow for the MK-801-induced hyperlocomotion test.
-
Apparatus : An open-field arena (e.g., 50 x 50 x 33 cm) equipped with automated activity monitoring systems (e.g., infrared beams or video tracking).[15]
-
Procedure :
-
Acclimation : Allow animals to acclimate to the testing room.
-
Habituation : Place individual mice in the activity chambers for a habituation period (e.g., 30 minutes).[16]
-
Treatment : Administer the test compound (e.g., Alstonine, Clozapine) or vehicle. After the appropriate pretreatment time, administer MK-801 (typically 0.15-0.32 mg/kg, i.p.) or saline.[15][16]
-
Testing : Immediately return the animals to the activity chambers and record locomotor activity for a specified duration (e.g., 60-120 minutes).[16]
-
Data Analysis : The primary endpoint is a measure of locomotor activity, such as total distance traveled or the number of photobeam breaks. A significant reduction in locomotor activity in the test compound + MK-801 group compared to the vehicle + MK-801 group indicates potential antipsychotic-like efficacy.
-
Light-Dark Box Test
This test is used to assess anxiety-like behavior in rodents. It is based on the innate aversion of mice to brightly lit, open areas and their tendency to explore novel environments.[18][19]
-
Apparatus : A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[20]
-
Animals : Male mice.
-
Procedure :
-
Acclimation : Acclimate the mice to the testing room for at least 30 minutes.[20]
-
Testing : Place a mouse into the center of the brightly illuminated compartment and allow it to explore the apparatus for a set period (e.g., 5-10 minutes).[19][20]
-
Data Collection : Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment using a video camera and tracking software.
-
Data Analysis : An increase in the time spent in the light compartment and the number of transitions are indicative of anxiolytic-like effects.
-
Hole-Board Test
The hole-board test is another widely used assay for assessing anxiety and exploratory behavior in rodents.[21][22]
-
Apparatus : An enclosed board with a number of equally spaced holes in the floor.[22]
-
Animals : Male mice.
-
Procedure :
-
Acclimation : Acclimate the animals to the testing environment.
-
Testing : Place a mouse in the center of the hole-board and allow it to freely explore for a defined period (e.g., 5-10 minutes).[23]
-
Data Collection : Observe and record behaviors such as the number of head-dips into the holes, the duration of head-dips, rearing frequency, and locomotor activity.[22]
-
Data Analysis : An increase in the number and duration of head-dips is interpreted as a decrease in anxiety-like behavior and an increase in exploratory activity.
-
Putative Signaling Pathways of Alstonine
While the precise molecular targets of Alstonine are not fully elucidated, preclinical evidence points towards a mechanism involving the serotonergic system, which in turn modulates downstream dopaminergic and glutamatergic neurotransmission.
Figure 3: Hypothesized signaling pathway for Alstonine's CNS effects.
This proposed pathway illustrates that Alstonine's primary interaction may be with 5-HT2A/2C receptors. This interaction is thought to then indirectly influence the activity of both dopamine and glutamate systems, leading to the observed antipsychotic and anxiolytic-like behavioral outcomes. This contrasts with the direct receptor antagonism seen with standard antipsychotic drugs.
Conclusion
Alstonine presents a unique profile that diverges from established antipsychotic drug classes. Its efficacy in preclinical models, coupled with a lack of direct high-affinity binding to D2 and 5-HT2A receptors, suggests a novel mechanism of action that warrants further investigation. While the absence of quantitative in vitro binding data for Alstonine is a current limitation for direct potency comparison, the in vivo data strongly supports its potential as a lead compound for the development of a new generation of antipsychotic agents. The detailed protocols provided herein offer a framework for researchers to further explore the pharmacology of Alstonine and similar compounds.
References
- 1. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 39152 [pdspdb.unc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 16. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 20. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 21. [PDF] The Modified Hole Board - Measuring Behavior, Cognition and Social Interaction in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 22. Hole-board test - Wikipedia [en.wikipedia.org]
- 23. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Proper Disposal Procedures for Alstonine
Disclaimer: The substance "Alstolenine" as queried could not be definitively identified in chemical and safety databases. It is highly likely that this is a misspelling of Alstonine , a bioactive indole (B1671886) alkaloid. The following procedures are based on the properties of Alstonine and are intended for use by trained laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This guide provides essential safety and logistical information for the proper disposal of Alstonine, a potent, pharmacologically active compound. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling
Alstonine is an indole alkaloid with antipsychotic, anxiolytic, and anticancer properties.[1][2][3] Due to its biological activity, it should be handled as a potentially hazardous compound. Before beginning any work, a comprehensive risk assessment should be performed.
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling Alstonine.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dusts may be generated, use a NIOSH-approved respirator. |
Hazard Information: While a specific Safety Data Sheet (SDS) for Alstonine is not readily available in all public databases, related alkaloids with high potency are classified as fatal if swallowed or inhaled.[4]
| Hazard Classification | GHS Code (Assumed based on similar compounds) | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled |
Step-by-Step Disposal Protocol
The disposal of Alstonine must comply with all federal, state, and local regulations. Never dispose of Alstonine down the drain.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "Alstonine and related contaminated materials."
-
Do not mix Alstonine waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Preparing for Disposal:
-
Solid Alstonine: Carefully transfer the solid material into the designated waste container, avoiding the generation of dust.
-
Alstonine Solutions: Absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand). Place the absorbed material into the waste container.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with Alstonine and any solvents used.
-
Keep the waste container securely closed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of Alstonine.
References
Personal protective equipment for handling Alstolenine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Alstonine in a laboratory setting. Alstonine is a pentacyclic indole (B1671886) alkaloid with potential antipsychotic properties.[1][2] As with any biologically active compound, proper handling and safety precautions are paramount. This guide is intended to be a primary resource for ensuring the safe and effective management of this substance.
Hazard Identification and Classification
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C21H20N2O3 | [1][4] |
| Molecular Weight | 348.40 g/mol | [4] |
| Appearance | Yellow powder | [3] |
| CAS Number | 642-18-2 | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling Alstonine to minimize exposure risk.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times in the laboratory where Alstonine is handled. |
| Hand Protection | Chemical-resistant nitrile gloves | Inspect gloves for integrity before use. Double-gloving is recommended, especially when handling the pure compound or preparing solutions. Change gloves immediately if contaminated, torn, or after prolonged use. |
| Body Protection | Laboratory coat | A clean, buttoned lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the solid compound to avoid inhalation of powder. Ensure proper fit and use in a well-ventilated area or a fume hood. |
| Footwear | Closed-toe shoes | Must be worn to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Alstonine is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling of Alstonine
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving Alstonine.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For small spills of solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the spill area thoroughly. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All Alstonine waste, including unused material, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.
Alstonine Waste Disposal Workflow
Experimental Protocols
The following are general, step-by-step protocols for common laboratory procedures involving Alstonine. These should be adapted to specific experimental needs and always performed in accordance with institutional safety guidelines.
Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Alstonine in DMSO.
-
Preparation: Don all required PPE (safety glasses, lab coat, double nitrile gloves). Perform all steps in a chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of solid Alstonine to the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.484 mg of Alstonine (Molecular Weight = 348.4 g/mol ).
-
Dissolving: Add the appropriate volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution at -20°C for short-term storage (months) or -80°C for long-term storage (up to 6 months), protected from light.[5]
In Vivo Administration to Mice
This protocol is a general guideline for the intraperitoneal (i.p.) injection of Alstonine in mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Preparation of Dosing Solution: Dilute the Alstonine stock solution to the desired final concentration using sterile saline or another appropriate vehicle. Ensure the final concentration of the solvent (e.g., DMSO) is at a level that is non-toxic to the animals.
-
Animal Handling: Handle the mice gently and in accordance with approved animal handling protocols.
-
Injection: Administer the Alstonine solution via intraperitoneal injection. The injection volume is typically 0.1 mL per 10 g of body weight.[6]
-
Post-injection Monitoring: Observe the animals for any adverse reactions after injection.
-
Disposal: Dispose of all used syringes, needles, and vials in the appropriate sharps and hazardous waste containers.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of Alstonine by HPLC.[3]
-
Mobile Phase Preparation: Prepare the mobile phase, which may consist of a gradient of methanol (B129727) and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Dilute the Alstonine sample to an appropriate concentration with the mobile phase.
-
HPLC System Setup:
-
Column: Use a suitable C18 reverse-phase column.
-
Flow Rate: Set the flow rate to 0.8 mL/min.
-
Column Temperature: Maintain the column at room temperature.
-
Detection Wavelength: Set the UV detector to 272 nm.
-
-
Injection and Data Acquisition: Inject the prepared sample onto the HPLC system and acquire the chromatogram.
-
Waste Disposal: Collect all HPLC waste in a designated hazardous waste container.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of Alstonine in the laboratory.
References
- 1. Alstonine | C21H20N2O3 | CID 441979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alstonine - Wikipedia [en.wikipedia.org]
- 3. chemfaces.com [chemfaces.com]
- 4. medkoo.com [medkoo.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Alstonine | CAS:642-18-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
